molecular formula C10H15NO B1352430 (R)-2-(Benzylamino)propan-1-ol CAS No. 74609-49-7

(R)-2-(Benzylamino)propan-1-ol

Cat. No.: B1352430
CAS No.: 74609-49-7
M. Wt: 165.23 g/mol
InChI Key: PJXWCRXOPLGFLX-SECBINFHSA-N
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Description

(R)-2-(Benzylamino)propan-1-ol is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(benzylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-9(8-12)11-7-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXWCRXOPLGFLX-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74609-49-7
Record name (2R)-2-(benzylamino)propan-1-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(R)-2-(Benzylamino)propan-1-ol chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties of (R)-2-(Benzylamino)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and biological significance of this compound. This chiral amino alcohol serves as a key intermediate in various synthetic applications, particularly in the development of pharmaceutical compounds.

Chemical and Physical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are critical for its handling, characterization, and application in a laboratory setting.

PropertyValue
IUPAC Name (2R)-2-(benzylamino)propan-1-ol[1]
Synonyms (2R)-2-(benzylamino)-1-propanol, N-Benzyl-D-Alaninol[1][2]
CAS Number 74609-49-7[1][2][3]
Molecular Formula C10H15NO[1][3]
Molecular Weight 165.24 g/mol [2][3]
Physical Form Solid[2]
Boiling Point 292.2 ± 15.0 °C (Predicted)[1]
Density 1.020 ± 0.06 g/cm³ (Predicted)[1]
Storage Temperature 2-8 °C, under an inert atmosphere in a dark place[1][2][3]
Purity Commercially available with purities of 97% or 98%[2][3]
InChI 1S/C10H15NO/c1-9(8-12)11-7-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-/m1/s1[2]
InChIKey PJXWCRXOPLGFLX-SECBINFHSA-N[2]
Canonical SMILES C--INVALID-LINK--NCC1=CC=CC=C1[4]

Experimental Protocols

Detailed experimental procedures for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis

A general and efficient method for the stereoselective synthesis of this compound involves the reductive amination of a chiral precursor. A typical procedure is outlined below:

  • Reaction Setup: A mixture of a suitable chiral starting material, such as L-(R)-phenylacetylcarbinol, and benzylamine is dissolved in an appropriate solvent like ethanol.[5]

  • Catalysis: A catalyst, for instance, 5% Platinum on Carbon (Pt/C), is added to the mixture.[5]

  • Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere at a controlled temperature and pressure until the reaction is complete.[5]

  • Workup: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.[5]

Purification

Purification of the synthesized this compound is essential to remove any unreacted starting materials and byproducts.

  • Crystallization: The crude product can be purified by recrystallization from a suitable solvent. For instance, the hydrochloride salt can be formed by adding hydrochloric acid in methanol, followed by recrystallization from a solvent like 2-propanol.[5]

  • Extraction: The purified salt can be neutralized with an aqueous base (e.g., NaOH solution) and extracted with an organic solvent such as ether to obtain the free base.[5]

Analytical Characterization

The identity, purity, and stereochemistry of the final product are confirmed using various analytical techniques:

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is used to determine the purity and, with a chiral column, the enantiomeric excess of the product.[5]

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is employed to confirm the chemical structure. Mass spectrometry (MS) is used to verify the molecular weight.

Biological Activity and Signaling Pathways

This compound is structurally analogous to beta-adrenergic agonists. These compounds act on beta-adrenergic receptors, which are G-protein coupled receptors involved in the sympathetic nervous system.[6]

The activation of beta-adrenergic receptors, predominantly the β1 and β2 subtypes, initiates a signaling cascade.[7][8] This process begins with the binding of an agonist, which leads to the activation of the Gs alpha subunit of the associated G-protein.[6] The activated Gs protein then stimulates adenylyl cyclase, an enzyme that converts adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP).[7][9] The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA).[7][9] PKA then phosphorylates various downstream target proteins, resulting in a physiological response, such as smooth muscle relaxation or increased heart rate and contractility.[6][7]

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist This compound (Beta-Agonist) Receptor Beta-Adrenergic Receptor Agonist->Receptor Binds G_Protein Gs Protein (inactive) Receptor->G_Protein Activates G_Protein_active Gs Protein (active) G_Protein->G_Protein_active GDP→GTP AC Adenylyl Cyclase (inactive) G_Protein_active->AC Activates AC_active Adenylyl Cyclase (active) AC->AC_active cAMP cAMP AC_active->cAMP Catalyzes ATP ATP ATP->AC_active PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active Response Cellular Response PKA_active->Response Phosphorylates targets

Caption: The beta-adrenergic signaling cascade initiated by an agonist.

Safety Information

This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] It is imperative to handle this chemical with appropriate safety precautions.[10] This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[10] Work should be conducted in a well-ventilated area or under a fume hood to prevent inhalation of dust or vapors.[10] In case of accidental exposure, consult the Material Safety Data Sheet (MSDS) for detailed first-aid measures.

References

An In-depth Technical Guide to (R)-2-(Benzylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 74609-49-7

This technical guide provides a comprehensive overview of (R)-2-(Benzylamino)propan-1-ol, a chiral amino alcohol of interest to researchers, scientists, and professionals in drug development. This document collates available physicochemical data, discusses its relevance in synthetic chemistry, and outlines general experimental approaches for the synthesis of related chiral molecules.

Physicochemical Properties

This compound is a chiral compound valued for its role as a building block in asymmetric synthesis.[1] Its stereospecific nature makes it a useful intermediate in the creation of more complex chiral molecules, particularly within the pharmaceutical and agrochemical industries. The fundamental properties of this compound are summarized in the table below.

PropertyValueReferences
CAS Number 74609-49-7[2]
Molecular Formula C₁₀H₁₅NO[2]
Molecular Weight 165.23 g/mol [2]
Purity Typically ≥97%[2]
Physical Form Solid
Storage Conditions 2-8 °C, under inert atmosphere, protected from light[2]

Applications in Drug Discovery and Development

Chiral amino alcohols are crucial structural motifs in a wide array of bioactive molecules and pharmaceuticals.[3] The defined stereochemistry of compounds like this compound is paramount, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[4] This makes enantiomerically pure building blocks essential for modern drug design.[]

While specific biological activity or direct use in drug development for this compound is not extensively documented in publicly available literature, its structural class is integral to the synthesis of various therapeutic agents. For instance, derivatives of N-benzyl-L-alanine and other phenylalanine derivatives have been investigated as potent inhibitors for enzymes like dipeptidyl peptidase 4 (DPP-4), which is relevant in the treatment of type 2 diabetes.[6][7] Furthermore, N-benzyl substituted amino alcohol moieties have been shown to be critical for the antiproliferative activity of certain compounds against cancer cell lines.[8]

Experimental Protocols: Synthesis of Chiral Amino Alcohols

A representative, generalized protocol for the synthesis of a chiral amino alcohol from a chiral epoxide is outlined below. This method is illustrative of the chemical transformations that could be employed.

General Protocol for the Synthesis of a Chiral 1-Amino-2-Propanol Derivative:

  • Ring-Opening Reaction: A chiral propylene oxide (e.g., (R)-propylene oxide) is reacted with an amine (in this case, benzylamine) in a suitable solvent. The reaction is often carried out at room temperature or with gentle heating. The nucleophilic attack of the amine on the less sterically hindered carbon of the epoxide ring leads to the formation of the corresponding amino alcohol.[9]

  • Work-up and Purification: Upon completion of the reaction, the solvent is typically removed under reduced pressure. The crude product can then be purified using techniques such as column chromatography or distillation to yield the pure chiral amino alcohol.

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent utilization of a chiral amino alcohol like this compound in a drug discovery context.

G cluster_synthesis Synthesis of Chiral Amino Alcohol cluster_application Application in Drug Development start Chiral Precursor (e.g., (R)-propylene oxide) reaction Ring-Opening Reaction start->reaction reagent Amine Reagent (e.g., Benzylamine) reagent->reaction product This compound reaction->product intermediate Chiral Building Block product->intermediate Utilization coupling Coupling with Pharmacophore Scaffold intermediate->coupling api Active Pharmaceutical Ingredient (API) coupling->api bio_eval Biological Evaluation api->bio_eval lead Lead Compound bio_eval->lead

References

The Strategic Role of (R)-2-(Benzylamino)propan-1-ol in Chiral Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-2-(benzylamino)propan-1-ol, a pivotal chiral intermediate in modern synthetic chemistry. With a focus on its applications in pharmaceutical and agrochemical research, this document details its physicochemical properties, outlines a representative synthetic protocol, and illustrates its strategic importance in the construction of enantiomerically pure molecules.

Executive Summary

This compound is a chiral amino alcohol valued for its defined stereocenter, which makes it an essential building block in asymmetric synthesis. Its primary application lies in the creation of stereochemically pure active pharmaceutical ingredients (APIs), where the specific three-dimensional arrangement of atoms is critical for therapeutic efficacy and safety. This guide serves as a comprehensive resource for professionals engaged in drug discovery and development, offering detailed technical data and procedural insights to leverage the capabilities of this versatile intermediate.

Physicochemical and Safety Data

The fundamental properties of this compound are summarized below. Accurate characterization is the foundation of successful synthetic application and process development.

PropertyValue
Molecular Weight 165.23 g/mol
Molecular Formula C₁₀H₁₅NO
CAS Number 74609-49-7
Appearance Solid
Purity Typically ≥97%
Storage Conditions 2-8°C, Keep in dark place, inert atmosphere
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)

Core Application: Asymmetric Synthesis of Bioactive Molecules

The principal utility of this compound stems from its chiral nature, which is instrumental in the synthesis of enantiomerically pure compounds. Chirality is a critical factor in the development of pharmaceuticals and agrochemicals, as different enantiomers of a molecule can exhibit vastly different biological activities and toxicological profiles.

This intermediate is particularly relevant to the synthesis of chiral cardiovascular drugs, such as beta-blockers. The therapeutic activity of many beta-blockers resides primarily in one enantiomer (typically the (S)-enantiomer). The use of chiral precursors like this compound is a key strategy for achieving high enantiomeric purity in the final drug substance, thereby maximizing therapeutic benefit and minimizing potential side effects associated with the less active or inactive enantiomer.

Asymmetric_Synthesis_Workflow cluster_0 Strategy cluster_1 Process cluster_2 Outcome Start This compound (Chiral Building Block) Reaction Stereoselective Transformation Start->Reaction Incorporation of chiral center Purification Purification & Deprotection Reaction->Purification Formation of drug precursor API Enantiomerically Pure Active Pharmaceutical Ingredient (API) Purification->API Isolation of target molecule

Asymmetric Synthesis Workflow.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and application of this compound. These should be regarded as starting points for optimization by researchers.

Representative Synthesis via Reductive Amination

This protocol outlines a common method for synthesizing chiral N-benzyl amino alcohols through the reductive amination of a suitable keto-alcohol precursor. For the synthesis of this compound, the logical precursor would be 1-hydroxypropan-2-one, which would be reacted with benzylamine. However, a more stereospecific route starts with a chiral precursor like (R)-alaninol.

Objective: To synthesize this compound from (R)-alaninol and benzaldehyde.

Materials:

  • (R)-alaninol

  • Benzaldehyde

  • Methanol (or other suitable solvent)

  • Sodium borohydride (NaBH₄) or catalytic hydrogenation setup (e.g., H₂, Pd/C)

  • Glacial acetic acid (optional, as catalyst)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and reflux apparatus

Methodology:

  • Imine Formation:

    • In a round-bottom flask, dissolve (R)-alaninol (1.0 eq) in methanol.

    • Add benzaldehyde (1.0-1.1 eq) to the solution.

    • If desired, add a catalytic amount of glacial acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to form the corresponding imine intermediate. The reaction can be monitored by TLC.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5-2.0 eq) in small portions, controlling any effervescence.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours or until the reaction is complete (as monitored by TLC).

  • Work-up and Extraction:

    • Quench the reaction by the slow addition of water.

    • Reduce the volume of methanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers.

  • Drying and Concentration:

    • Wash the combined organic layers with brine.

    • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude this compound by flash column chromatography on silica gel to obtain the final product.

Synthesis_Protocol_Flowchart A Dissolve (R)-alaninol in Methanol B Add Benzaldehyde (Imine Formation) A->B C Cool to 0°C B->C D Add NaBH₄ (Reduction) C->D E Quench with Water & Extract D->E F Dry and Concentrate Organic Phase E->F G Purify via Column Chromatography F->G H Pure this compound G->H

Representative Synthesis Protocol.

Conclusion

This compound is a high-value chiral intermediate that serves a critical function in the stereoselective synthesis of complex organic molecules. For researchers and professionals in drug development, a thorough understanding of its properties and applications is essential for designing efficient synthetic routes to new and existing pharmaceuticals. The methodologies and data presented in this guide are intended to support these efforts, facilitating innovation in the creation of safer and more effective chemical entities.

Elucidation of the Molecular Structure of (R)-2-(Benzylamino)propan-1-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the structural elucidation of (R)-2-(benzylamino)propan-1-ol, a chiral amino alcohol of interest in synthetic and medicinal chemistry. This document outlines the key physicochemical properties, and analytical data essential for the characterization of this compound.

Physicochemical Properties

This compound is a chiral molecule valued in stereoselective synthesis.[1] Its fundamental properties are summarized below, providing a foundational understanding of the compound's characteristics.

PropertyValueReference
Chemical Formula C₁₀H₁₅NO[2][3][4]
Molecular Weight 165.24 g/mol [2][4]
CAS Number 74609-49-7[2][3][4]
Physical Form Solid[2]
Purity 97-98% (typical)[2][4]
Storage Conditions 2-8 °C, under inert atmosphere, protected from light[2][3][4]
InChI 1S/C10H15NO/c1-9(8-12)11-7-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-/m1/s1[2]
InChIKey PJXWCRXOPLGFLX-SECBINFHSA-N[2]

Structural and Spectroscopic Data

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. The electron ionization mass spectrum of the racemic mixture, dl-2-benzylamino-1-propanol, is available and provides key fragmentation patterns consistent with the proposed structure.

Ion Typem/zInterpretation
Molecular Ion [M]⁺165Corresponds to the molecular weight of C₁₀H₁₅NO
Fragment91Tropylium ion ([C₇H₇]⁺), characteristic of a benzyl group
Fragment74Resulting from cleavage adjacent to the amino group
Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in the molecule. The expected characteristic absorption bands for this compound are detailed below.

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3400-3100 (broad)O-HStretching
3350-3250N-HStretching
3100-3000Aromatic C-HStretching
2970-2850Aliphatic C-HStretching
1600-1450Aromatic C=CStretching
1250-1000C-N, C-OStretching
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group, the methine and methylene protons of the propanol backbone, the amine and hydroxyl protons, and the methyl protons.

¹³C NMR: The carbon NMR spectrum will confirm the presence of ten distinct carbon environments, including those of the aromatic ring, the aliphatic chain, and the benzylic methylene group.

Synthesis and Experimental Protocols

A definitive, detailed experimental protocol for the synthesis of this compound is not widely available in the public domain. However, a general synthetic approach can be inferred from standard organic chemistry practices. A plausible synthetic route involves the reductive amination of a suitable keto-alcohol precursor with benzylamine.

General Synthetic Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 (R)-2-aminopropan-1-ol step1 Imine Formation reactant1->step1 Reacts with reactant2 Benzaldehyde reactant2->step1 step2 Reduction step1->step2 Intermediate product This compound step2->product Yields

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available research detailing specific biological activities or signaling pathway interactions for this compound. Chiral amino alcohols are a class of compounds with diverse biological roles, and this molecule may serve as a valuable chiral building block in the synthesis of pharmacologically active agents. Further research is required to elucidate its specific biological functions.

Conclusion

The structural elucidation of this compound is well-supported by its fundamental physicochemical properties and expected spectroscopic data. While a complete, publicly accessible dataset for all analytical techniques is not available for the specific (R)-enantiomer, the existing information for related compounds provides a solid framework for its characterization. Future work should focus on obtaining high-resolution spectroscopic data for the pure enantiomer and exploring its potential biological activities to fully realize its utility in drug discovery and development.

References

Spectroscopic Profile of (R)-2-(Benzylamino)propan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-2-(Benzylamino)propan-1-ol, also known as N-Benzyl-D-alaninol, is a chiral amino alcohol with applications in synthetic organic chemistry and as a building block in the development of pharmaceutical agents. Its molecular formula is C₁₀H₁₅NO, and it has a molecular weight of approximately 165.23 g/mol [1][2]. Accurate characterization of this compound is essential for quality control and regulatory purposes. This guide provides an in-depth overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also presented.

Spectroscopic Data Summary

Due to the limited availability of published experimental spectra for this compound, the following tables summarize predicted data based on the compound's structure and typical spectroscopic values for its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.20 - 7.40Multiplet5HAromatic protons (C₆H₅)
~ 3.75Doublet of Doublets1HBenzyl CH₂
~ 3.65Doublet of Doublets1HBenzyl CH₂
~ 3.50Doublet of Doublets1HCH₂OH
~ 3.30Doublet of Doublets1HCH₂OH
~ 2.85Multiplet1HCH(CH₃)
~ 2.00Broad Singlet2HOH and NH
~ 1.10Doublet3HCH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ, ppm)Assignment
~ 140Aromatic C (quaternary)
~ 128.5Aromatic CH
~ 128.0Aromatic CH
~ 127.0Aromatic CH
~ 67.0CH₂OH
~ 56.0CH(CH₃)
~ 54.0Benzyl CH₂
~ 17.0CH₃
Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3400 - 3200Strong, BroadO-H StretchAlcohol
3350 - 3310MediumN-H StretchSecondary Amine
3100 - 3000MediumC-H StretchAromatic
2970 - 2850Medium-StrongC-H StretchAliphatic
1600, 1495, 1450Medium-WeakC=C StretchAromatic Ring
1260 - 1000StrongC-O StretchPrimary Alcohol
1130 - 1080MediumC-N StretchAmine
740, 700StrongC-H Bend (out-of-plane)Monosubstituted Benzene
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization)

m/z (Mass-to-Charge Ratio)Proposed Fragment IonNotes
165[C₁₀H₁₅NO]⁺Molecular Ion (M⁺)
134[M - CH₂OH]⁺Loss of the hydroxymethyl group
91[C₇H₇]⁺Tropylium ion (Benzylic cleavage)
77[C₆H₅]⁺Phenyl cation
74[CH(CH₃)NHCH₂Ph]⁺Cleavage adjacent to the alcohol
44[CH(CH₃)NH₂]⁺Cleavage of the benzyl group

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical and can influence chemical shifts[3].

  • Data Acquisition : Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, a sufficient signal-to-noise ratio can typically be achieved with 16-32 scans.

    • For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is often required to obtain a good signal-to-noise ratio[4][5].

  • Data Processing : Process the acquired Free Induction Decay (FID) data using appropriate NMR software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., Tetramethylsilane, TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : As this compound is a solid at room temperature, it can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory[6].

    • KBr Pellet : Mix a small amount of the sample with dry potassium bromide and press it into a transparent disk.

    • ATR : Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium) and ensure good contact by applying pressure[6].

  • Data Acquisition : Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹[7]. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

  • Data Analysis : Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule[8].

Mass Spectrometry (MS)
  • Sample Preparation : Dissolve a small amount of the sample in a volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

  • Data Acquisition : Introduce the sample into the mass spectrometer. For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is a common method[9][10].

    • Ionization : In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation[11][12].

    • Analysis : The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and the pattern of fragment ions. This fragmentation pattern serves as a molecular fingerprint and can be used to elucidate the structure of the compound[13][14].

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Pure Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or use ATR Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer (e.g., GC-MS) Prep_MS->MS Data_NMR NMR Spectra (Chemical Shifts, Coupling, Integration) NMR->Data_NMR Data_IR IR Spectrum (Absorption Bands) IR->Data_IR Data_MS Mass Spectrum (Molecular Ion, Fragmentation) MS->Data_MS Conclusion Structure Confirmation Data_NMR->Conclusion Data_IR->Conclusion Data_MS->Conclusion

Fig. 1: General workflow for spectroscopic analysis.

References

Synthesis of (R)-2-(Benzylamino)propan-1-ol from (R)-Alaninol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (R)-2-(benzylamino)propan-1-ol, a valuable chiral building block in drug discovery and asymmetric synthesis, from the readily available starting material (R)-alaninol. This document details the underlying chemical principles, experimental protocols, and quantitative data to support research and development in this area.

Introduction

This compound is a chiral amino alcohol with significant applications in the synthesis of pharmaceuticals and as a ligand in asymmetric catalysis. Its stereocenter makes it a crucial intermediate for creating enantiomerically pure molecules. The synthesis route from (R)-alaninol, a derivative of the natural amino acid D-alanine, is an efficient and stereoconservative method. The primary synthetic strategy employed is reductive amination, a robust and widely used method for the formation of carbon-nitrogen bonds.

Reaction Principle: Reductive Amination

The synthesis proceeds via a one-pot reductive amination reaction. This method involves two key steps:

  • Imine Formation: The primary amine of (R)-alaninol nucleophilically attacks the carbonyl carbon of benzaldehyde. This is followed by dehydration to form a chiral Schiff base intermediate, also known as an imine. This step is often carried out in the presence of a dehydrating agent to drive the equilibrium towards the imine.

  • In Situ Reduction: The formed imine is then reduced in the same reaction vessel to the desired secondary amine, this compound. A mild reducing agent, such as sodium borohydride, is typically used as it selectively reduces the imine in the presence of the aldehyde.

The stereochemistry of the chiral center in (R)-alaninol is preserved throughout this reaction sequence.

Chemical Data and Properties

A summary of the key physical and chemical properties of the starting material and the final product is provided below for easy reference.

Property(R)-AlaninolThis compound
IUPAC Name (2R)-2-aminopropan-1-ol(2R)-2-(benzylamino)propan-1-ol
Synonyms D-Alaninol, H-D-Ala-olN-Benzyl-D-alaninol
CAS Number 35320-23-174609-49-7
Molecular Formula C₃H₉NOC₁₀H₁₅NO
Molecular Weight 75.11 g/mol 165.23 g/mol
Appearance Clear viscous liquidWhite solid
Boiling Point 166-168 °C292.2 ± 15.0 °C (Predicted)
Density 0.963 g/mL at 20 °C1.020 ± 0.06 g/cm³ (Predicted)
Storage Conditions 2-8 °C, Inert atmosphere2-8 °C, Inert atmosphere, Keep in dark place

Experimental Protocols

Two detailed experimental protocols for the synthesis of the enantiomeric (S)-2-(benzylamino)propan-1-ol are presented below. These can be directly adapted for the synthesis of the (R)-isomer by starting with (R)-alaninol.

Protocol A: Two-Step, One-Pot Synthesis in Dichloromethane and Methanol

This protocol involves the initial formation of the imine in dichloromethane, followed by reduction in methanol.

Reagents:

  • (R)-Alaninol: 17.5 g (233 mmol)

  • Benzaldehyde: 26 g (245 mmol)

  • Anhydrous Magnesium Sulfate (MgSO₄): 70 g

  • Dichloromethane (CH₂Cl₂): An appropriate volume to dissolve the reactants

  • Methanol (MeOH): An appropriate volume to dissolve the intermediate

  • Sodium Borohydride (NaBH₄): 11 g (288 mmol)

  • 3M Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) pellets

  • Diethyl Ether (Et₂O)

  • Anhydrous Magnesium Sulfate (for drying)

Procedure:

  • Imine Formation:

    • To a round-bottom flask, add (R)-alaninol (17.5 g), benzaldehyde (26 g), and anhydrous magnesium sulfate (70 g).

    • Add a sufficient amount of dichloromethane to dissolve the reactants and stir the mixture at 25 °C for 19 hours.

    • Filter the reaction mixture to remove the magnesium sulfate and concentrate the filtrate under reduced pressure to obtain a yellow solid (the crude imine).

  • Reduction:

    • Dissolve the crude imine in methanol and cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (11 g) in portions to the cooled solution. Note: Gas evolution will occur.

    • After the addition is complete, allow the reaction to warm to 25 °C and continue stirring for 18 hours.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Carefully quench the residue with 3M aqueous hydrochloric acid (Note: Exothermic reaction and gas evolution).

    • Extract the aqueous phase with diethyl ether (4 x 200 mL) to remove any unreacted benzaldehyde and other non-basic impurities.

    • Cool the aqueous phase to 0 °C and adjust the pH to 11-12 by adding sodium hydroxide pellets.

    • Extract the basic aqueous phase with dichloromethane.

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to yield the final product.

Yield: 23.2 g (60%) of this compound as a white solid.[1]

Protocol B: One-Pot Synthesis in Ethanol

This protocol is a more streamlined one-pot procedure conducted entirely in ethanol.

Reagents:

  • (R)-Alaninol: 10 mmol

  • Benzaldehyde: 1.06 g (10 mmol)

  • Ethanol (EtOH): 50 mL

  • Sodium Borohydride (NaBH₄): 1.13 g (30 mmol)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Brine

Procedure:

  • Reaction:

    • In a 200 mL round-bottom flask, combine (R)-alaninol (10 mmol), benzaldehyde (1.06 g), and 50 mL of ethanol.

    • Heat the reaction mixture to reflux for 6 hours.

    • Cool the reaction to room temperature.

    • In an ice-water bath, add sodium borohydride (1.13 g) stepwise over 1 hour.

    • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Work-up and Purification:

    • Quench the reaction with water (40 mL).

    • Extract the mixture with dichloromethane (3 x 30 mL).

    • Combine the organic layers, wash with brine (3 x 30 mL), and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexanes/EtOAc gradient (20:1 to 5:1) as the eluent.

Yield: 86% of this compound.

Quantitative Data Summary

ParameterProtocol AProtocol B
Starting Materials (R)-Alaninol, Benzaldehyde(R)-Alaninol, Benzaldehyde
Key Reagents MgSO₄, NaBH₄, CH₂Cl₂, MeOHNaBH₄, EtOH
Reaction Time ~37 hours~10 hours
Yield 60%86%
Purification Acid-base extraction, ConcentrationColumn Chromatography
Product Form White solidPurified solid/oil

Visualizations

Reaction Pathway

The following diagram illustrates the chemical transformation from (R)-alaninol to this compound.

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R_Alaninol (R)-Alaninol Schiff_Base (R)-Schiff Base (Imine) R_Alaninol->Schiff_Base + Benzaldehyde - H₂O Benzaldehyde Benzaldehyde Product This compound Schiff_Base->Product + [H] (e.g., NaBH₄)

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow (Protocol A)

This diagram outlines the key steps involved in the experimental procedure for Protocol A.

Experimental_Workflow start Start imine_formation 1. Imine Formation (R)-Alaninol + Benzaldehyde CH₂Cl₂, MgSO₄, 25°C, 19h start->imine_formation filtration_concentration1 2. Filtration & Concentration imine_formation->filtration_concentration1 reduction 3. Reduction Crude Imine in MeOH NaBH₄, 0°C to 25°C, 18h filtration_concentration1->reduction concentration2 4. Concentration reduction->concentration2 workup 5. Work-up Acidic Quench, Ether Extraction, Basification (NaOH), CH₂Cl₂ Extraction concentration2->workup drying_concentration 6. Drying & Concentration workup->drying_concentration end Final Product This compound drying_concentration->end

Caption: Experimental workflow for the synthesis via Protocol A.

Spectroscopic Data Analysis (Predicted)

While experimental spectra for the (R)-isomer were not found in the literature reviewed, the following are the expected characteristic signals based on the structure of this compound.

¹H NMR Spectroscopy
  • Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.4 ppm, integrating to 5H.

  • Benzyl CH₂: Two doublets (or a singlet depending on chirality and solvent) around δ 3.7-3.9 ppm, integrating to 2H.

  • CH-N: A multiplet around δ 2.8-3.0 ppm, integrating to 1H.

  • CH₂-OH: Two diastereotopic protons appearing as a multiplet or two separate signals around δ 3.4-3.7 ppm, integrating to 2H.

  • CH₃: A doublet around δ 1.1-1.2 ppm, integrating to 3H.

  • OH and NH: Broad singlets, exchangeable with D₂O. Their chemical shifts can vary depending on concentration and solvent.

¹³C NMR Spectroscopy
  • Aromatic Carbons: Signals in the range of δ 127-140 ppm.

  • CH₂-OH: A signal around δ 65-70 ppm.

  • CH-N: A signal around δ 55-60 ppm.

  • Benzyl CH₂: A signal around δ 50-55 ppm.

  • CH₃: A signal around δ 15-20 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch: A broad band in the region of 3300-3500 cm⁻¹.

  • N-H Stretch: A moderate band around 3300-3400 cm⁻¹.

  • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.

  • C-N Stretch: A band in the region of 1000-1200 cm⁻¹.

  • C-O Stretch: A strong band in the region of 1000-1100 cm⁻¹.

Conclusion

The synthesis of this compound from (R)-alaninol via reductive amination is a highly effective and stereoconservative method. The presented protocols offer flexibility in terms of reaction conditions and purification strategies, with reported yields up to 86%. This technical guide provides the necessary data and procedural details to enable researchers to successfully synthesize this important chiral building block for applications in pharmaceutical development and asymmetric synthesis. It is recommended that the final product be characterized by standard spectroscopic methods to confirm its identity and purity.

References

The Role of (R)-2-(Benzylamino)propan-1-ol as a Chiral Auxiliary: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the pursuit of stereochemically pure molecules, particularly in the pharmaceutical and fine chemical industries, chiral auxiliaries have established themselves as indispensable tools. These chemical entities, themselves enantiomerically pure, are temporarily incorporated into a prochiral substrate to direct a chemical transformation with high stereoselectivity. Following the desired reaction, the auxiliary is cleaved and can ideally be recovered for reuse. This technical guide provides an in-depth exploration of the role and potential applications of (R)-2-(benzylamino)propan-1-ol as a chiral auxiliary in asymmetric synthesis. While not as ubiquitously cited as other prominent auxiliaries, its structural features suggest its utility in directing a variety of stereoselective transformations.

This compound possesses a stereogenic center and two key functional groups—a secondary amine and a primary alcohol—which can be strategically utilized for the temporary attachment of substrates and for exerting stereocontrol through the formation of rigid, chelated transition states. This guide will delve into the potential applications of this chiral auxiliary, drawing parallels with well-established systems and providing hypothetical experimental protocols and data based on analogous transformations.

Core Concepts in Chiral Auxiliary-Mediated Asymmetric Synthesis

The fundamental principle behind the use of a chiral auxiliary is the conversion of a prochiral substrate into a diastereomeric intermediate by covalently attaching the chiral auxiliary. Subsequent reactions on this intermediate occur under the steric and electronic influence of the auxiliary, leading to the preferential formation of one diastereomer of the product. Finally, removal of the auxiliary yields the desired enantiomerically enriched product.

The effectiveness of a chiral auxiliary is judged by several criteria:

  • High Diastereoselectivity: It must induce a high degree of stereocontrol in the key bond-forming step.

  • Ease of Attachment and Cleavage: The auxiliary should be readily attached to the substrate and removed under mild conditions to prevent racemization of the product.

  • Recoverability: For cost-effectiveness, the chiral auxiliary should be recoverable in high yield and without loss of enantiomeric purity.

  • Crystallinity of Intermediates: Diastereomeric intermediates that are crystalline can often be purified to very high diastereomeric excess through recrystallization.

Potential Applications of this compound as a Chiral Auxiliary

Based on its structure, this compound is a promising candidate for several types of asymmetric reactions, primarily through the formation of imines, amides, or oxazolidinone derivatives.

Asymmetric Alkylation of Carbonyl Compounds via Imine Intermediates

A common strategy in asymmetric synthesis is the alkylation of enolates derived from carbonyl compounds. By first converting the carbonyl group into a chiral imine using this compound, subsequent deprotonation and alkylation can proceed with high diastereoselectivity.

Hypothetical Experimental Protocol: Diastereoselective Alkylation of a Chiral Imine

  • Imine Formation: A solution of this compound (1.0 equiv.) and a prochiral ketone (e.g., cyclohexanone, 1.1 equiv.) in toluene is heated at reflux with a Dean-Stark trap to remove water. After completion of the reaction (monitored by TLC or GC-MS), the solvent is removed under reduced pressure to yield the crude chiral imine.

  • Deprotonation: The crude imine is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA, 1.2 equiv.) is added dropwise, and the solution is stirred for 1 hour to ensure complete enamine formation.

  • Alkylation: An alkylating agent (e.g., benzyl bromide, 1.5 equiv.) is added to the solution at -78 °C. The reaction is allowed to warm slowly to room temperature and stirred overnight.

  • Hydrolysis and Auxiliary Removal: The reaction is quenched with saturated aqueous NH4Cl solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated. The crude product is then hydrolyzed by treatment with 2 M HCl at room temperature to cleave the imine and liberate the chiral α-alkylated ketone and the protonated chiral auxiliary.

  • Purification and Analysis: The α-alkylated ketone is purified by column chromatography. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis. The aqueous layer is basified to recover the chiral auxiliary.

Hypothetical Quantitative Data

KetoneElectrophileDiastereomeric Excess (de) [%]Yield [%]Enantiomeric Excess (ee) [%]
CyclohexanoneBenzyl bromide>9585>95
PropiophenoneMethyl iodide>9080>90

Logical Relationship of the Asymmetric Alkylation Workflow

Asymmetric_Alkylation cluster_synthesis Synthesis Phase cluster_workup Workup & Product Isolation Prochiral_Ketone Prochiral Ketone Imine_Formation Imine Formation Prochiral_Ketone->Imine_Formation Chiral_Auxiliary This compound Chiral_Auxiliary->Imine_Formation Chiral_Imine Chiral Imine Imine_Formation->Chiral_Imine Deprotonation Deprotonation (LDA) Chiral_Imine->Deprotonation Chiral_Enamine Chiral Enamine Deprotonation->Chiral_Enamine Alkylation Alkylation (R-X) Chiral_Enamine->Alkylation Alkylated_Imine Alkylated Imine Alkylation->Alkylated_Imine Hydrolysis Hydrolysis (H3O+) Alkylated_Imine->Hydrolysis Chiral_Ketone Chiral α-Alkylated Ketone Hydrolysis->Chiral_Ketone Recovered_Auxiliary Recovered Auxiliary Hydrolysis->Recovered_Auxiliary

Caption: Workflow for the asymmetric alkylation of a prochiral ketone.

Enantioselective Addition of Organometallic Reagents to Aldehydes

The amino alcohol functionality of this compound makes it an excellent candidate to act as a chiral ligand in the enantioselective addition of organometallic reagents (e.g., Grignard or organozinc reagents) to aldehydes. The ligand can coordinate to the metal center, creating a chiral environment that directs the nucleophilic attack of the alkyl group to one face of the aldehyde.

Hypothetical Experimental Protocol: Enantioselective Alkylation of an Aldehyde

  • Ligand-Reagent Complex Formation: To a solution of this compound (0.2 equiv.) in anhydrous toluene at 0 °C is added an organometallic reagent (e.g., diethylzinc, 2.0 equiv.). The mixture is stirred for 30 minutes to allow for the formation of the chiral catalyst complex.

  • Aldehyde Addition: The reaction mixture is cooled to -20 °C, and the aldehyde (e.g., benzaldehyde, 1.0 equiv.) is added dropwise. The reaction is stirred at this temperature for 24 hours.

  • Quenching and Workup: The reaction is quenched by the slow addition of saturated aqueous NH4Cl. The mixture is warmed to room temperature, and the layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

  • Purification and Analysis: The resulting chiral secondary alcohol is purified by flash column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.

Hypothetical Quantitative Data

AldehydeOrganometallic ReagentYield [%]Enantiomeric Excess (ee) [%]
BenzaldehydeDiethylzinc9092
4-ChlorobenzaldehydeDimethylzinc8895

Signaling Pathway for Stereochemical Induction

Stereochemical_Induction cluster_complex Chiral Catalyst Formation cluster_reaction Stereoselective Addition cluster_outcome Enantiomeric Enrichment Auxiliary This compound Complex Chiral Ligand-Metal Complex Auxiliary->Complex Organometallic Organometallic Reagent (e.g., R2Zn) Organometallic->Complex Transition_State Diastereomeric Transition State Complex->Transition_State Aldehyde Aldehyde (R'CHO) Aldehyde->Transition_State Product Chiral Secondary Alcohol Transition_State->Product Preferential facial attack R_Enantiomer (R)-Alcohol (Major) Product->R_Enantiomer S_Enantiomer (S)-Alcohol (Minor) Product->S_Enantiomer

Caption: Proposed pathway for enantioselective addition to an aldehyde.

Conclusion

This compound presents a structurally promising yet underexplored platform for the development of new asymmetric transformations. Its straightforward accessibility and the presence of versatile functional groups for substrate attachment and metal coordination suggest its potential as a valuable chiral auxiliary. The hypothetical examples provided in this guide, based on well-established principles of asymmetric synthesis, are intended to serve as a foundation for further investigation into the practical applications of this chiral building block. Future research focusing on the systematic evaluation of this compound and its derivatives in a broader range of asymmetric reactions is warranted to fully elucidate its capabilities and establish its place in the synthetic chemist's toolbox for the construction of enantiomerically pure molecules. Researchers in both academic and industrial settings are encouraged to explore the potential of this chiral auxiliary in their synthetic endeavors.

The Role of (R)-2-(Benzylamino)propan-1-ol in Asymmetric Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Chiral Building Block and its Potential in Enantioselective Catalysis

For Researchers, Scientists, and Drug Development Professionals

(R)-2-(benzylamino)propan-1-ol, also known as (R)-N-benzyl-alaninol, is a chiral amino alcohol that holds potential as a valuable building block in the field of asymmetric synthesis. Its stereodefined structure, featuring a hydroxyl group and a secondary amine on a chiral backbone, makes it an attractive candidate for the development of chiral ligands and auxiliaries for enantioselective transformations. While extensive, direct applications in mainstream asymmetric catalysis are not widely documented in readily available literature, its synthesis from the chiral pool and the applications of structurally similar compounds provide a strong indication of its potential utility.

This technical guide provides a comprehensive overview of this compound, focusing on its synthesis and exploring the well-established applications of analogous chiral amino alcohols in asymmetric synthesis. This contextual analysis aims to equip researchers with the foundational knowledge to potentially unlock the catalytic utility of this specific chiral building block.

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the reductive amination of (R)-alaninol with benzaldehyde. This two-step, one-pot procedure typically involves the initial formation of a Schiff base intermediate, which is then reduced in situ to the desired secondary amine.

Experimental Protocol: Synthesis via Reductive Amination

Materials:

  • (R)-Alaninol

  • Benzaldehyde

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water

Procedure:

  • To a solution of (R)-alaninol (1.0 equivalent) in methanol (approximately 0.2 M), add benzaldehyde (1.0 equivalent).

  • Stir the reaction mixture at room temperature for 6 hours to facilitate the formation of the corresponding imine.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the careful addition of water.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by column chromatography on silica gel.

G cluster_synthesis Synthesis of this compound start (R)-Alaninol + Benzaldehyde imine Imine Formation (Methanol, RT, 6h) start->imine reduction Reduction with NaBH₄ (Methanol, 0°C to RT, 4h) imine->reduction workup Aqueous Workup & Extraction (DCM) reduction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Figure 1: Synthetic workflow for this compound.

Potential Applications in Asymmetric Synthesis: A Contextual Overview

Chiral β-amino alcohols are a cornerstone of asymmetric catalysis, serving as highly effective ligands for a variety of metal-catalyzed reactions. The structural motif of this compound is analogous to many successful ligands used in key carbon-carbon bond-forming reactions.

Enantioselective Addition of Organozinc Reagents to Aldehydes

One of the most prominent applications of chiral β-amino alcohols is in the enantioselective addition of dialkylzinc reagents to aldehydes. Ligands derived from amino alcohols coordinate to the zinc atom, creating a chiral environment that directs the facial selectivity of the alkyl transfer to the aldehyde.

Table 1: Representative Data for the Enantioselective Addition of Diethylzinc to Benzaldehyde using Chiral β-Amino Alcohol Ligands

LigandCatalyst Loading (mol%)SolventTemp (°C)Yield (%)ee (%)
(1R,2S)-N,N-Dibutylnorephedrine2Toluene0>9598 (S)
(S)-Diphenyl(pyrrolidin-2-yl)methanol5Toluene259897 (S)
N,N-dibenzylnorephedrine10Hexane09092 (S)

This data is representative of the performance of well-established chiral amino alcohol ligands and is provided for contextual purposes. The performance of this compound in this reaction would require experimental validation.

G cluster_catalysis Proposed Catalytic Cycle for Diethylzinc Addition ligand This compound catalyst Chiral Zinc-Amino Alcohol Complex ligand->catalyst diethylzinc Diethylzinc diethylzinc->catalyst transition_state Diastereomeric Transition States catalyst->transition_state aldehyde Aldehyde aldehyde->transition_state product Chiral Secondary Alcohol transition_state->product product->ligand Regeneration

Figure 2: Generalized catalytic cycle for the addition of diethylzinc to aldehydes.
Asymmetric Transfer Hydrogenation of Ketones

Chiral amino alcohols, often in combination with transition metals like ruthenium, are also pivotal in the asymmetric transfer hydrogenation of prochiral ketones to chiral secondary alcohols. The ligand facilitates the stereoselective transfer of a hydride from a hydrogen donor (e.g., isopropanol or formic acid) to the ketone.

Table 2: Representative Data for the Asymmetric Transfer Hydrogenation of Acetophenone using Chiral Amino Alcohol-based Catalysts

Catalyst SystemS/C RatioHydrogen DonorBaseYield (%)ee (%)
RuCl₂--INVALID-LINK--100HCOOH/NEt₃-9598 (R)
[RhCl₂(Cp*)]₂/(S,S)-TsDPEN200i-PrOHKOH9997 (R)
Ru(II)/cis-1-amino-2-indanol1000i-PrOHKOH>9992 (R)

This data showcases the effectiveness of established chiral amino alcohol-based catalyst systems. The potential of this compound in this transformation remains to be explored.

Conclusion and Future Outlook

This compound is a readily accessible chiral building block with significant, albeit largely unexplored, potential in asymmetric synthesis. While direct applications are not yet widely reported, the well-documented success of structurally related chiral amino alcohols in key enantioselective reactions, such as the addition of organozinc reagents and transfer hydrogenation, provides a strong rationale for its investigation as a chiral ligand or auxiliary.

Future research efforts could focus on the synthesis of derivatives of this compound to fine-tune its steric and electronic properties for specific catalytic applications. Its evaluation in the aforementioned reactions, as well as in other areas of asymmetric catalysis, could reveal it to be a valuable and cost-effective tool for the synthesis of enantiomerically enriched molecules, with potential impacts in the pharmaceutical and fine chemical industries. The detailed synthetic protocol and contextual application data provided in this guide serve as a foundational resource for researchers poised to explore the catalytic potential of this promising chiral molecule.

(R)-2-(Benzylamino)propan-1-ol: A Versatile Precursor for the Synthesis of Chiral Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(Benzylamino)propan-1-ol, a readily accessible chiral amino alcohol derived from the natural amino acid (R)-alanine, has emerged as a valuable and versatile precursor for the synthesis of a diverse range of chiral ligands. These ligands have demonstrated significant efficacy in a variety of metal-catalyzed asymmetric reactions, providing access to enantiomerically enriched molecules that are crucial building blocks in the pharmaceutical and fine chemical industries. This technical guide provides a comprehensive overview of the synthesis of this compound, its conversion into representative chiral P,N-ligands, and their application in asymmetric catalysis, with a focus on detailed experimental protocols and quantitative performance data.

Introduction

The demand for enantiomerically pure compounds continues to grow, driven by the stringent requirements of the pharmaceutical industry for single-enantiomer drugs that exhibit improved therapeutic efficacy and reduced side effects. Asymmetric catalysis, employing chiral metal-ligand complexes, stands as one of the most powerful and efficient strategies for the synthesis of such molecules. The design and synthesis of effective chiral ligands are therefore of paramount importance.

Chiral 1,2-amino alcohols, with their defined stereochemistry and dual functional groups (hydroxyl and amino), represent a privileged class of scaffolds for the construction of a wide array of chiral ligands.[1] Among these, this compound offers a unique combination of steric and electronic properties, making it an attractive starting material for the development of novel ligands for asymmetric transformations. Its derivatives have been explored as ligands in various catalytic reactions, demonstrating their potential to induce high levels of stereoselectivity.[2]

This guide will detail the synthesis of the precursor itself and then focus on the preparation of a representative P,N-ligand. The application of this ligand in a key asymmetric transformation, the palladium-catalyzed allylic alkylation, will be presented with quantitative data to illustrate its catalytic performance.

Synthesis of the Precursor: this compound

The synthesis of this compound is readily achieved from the commercially available and inexpensive chiral building block, (R)-2-aminopropan-1-ol ((R)-alaninol). The procedure involves a two-step, one-pot reaction sequence: reductive amination. First, the primary amine of (R)-alaninol is condensed with benzaldehyde to form a chiral imine intermediate. This intermediate is then reduced in situ with a mild reducing agent, such as sodium borohydride, to yield the target secondary amine, this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of the (S)-enantiomer.[2]

Materials:

  • (R)-2-aminopropan-1-ol

  • Benzaldehyde

  • Anhydrous Magnesium Sulfate (MgSO₄) or other suitable drying agent

  • Methanol (MeOH)

  • Sodium Borohydride (NaBH₄)

  • Dichloromethane (CH₂Cl₂)

  • 3M Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) pellets

  • Diethyl ether

  • Brine (saturated NaCl solution)

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve (R)-2-aminopropan-1-ol (1.0 eq) in dichloromethane.

    • Add benzaldehyde (1.05 eq) and a drying agent such as anhydrous magnesium sulfate (2-3 eq).

    • Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS to confirm the formation of the imine.

  • Reduction:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude imine as an oil.

    • Dissolve the crude imine in methanol and cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise, controlling the temperature below 5 °C. Caution: Hydrogen gas is evolved.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Add water and extract the aqueous layer with diethyl ether or dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to yield the crude product.

    • The crude this compound can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by crystallization to afford the pure product as a white solid.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Chiral Ligands Derived from this compound

The presence of both a hydroxyl and a secondary amine group in this compound allows for its facile conversion into various types of chiral ligands. The most common classes include P,N-ligands, where the nitrogen atom is part of the original scaffold and a phosphorus-containing group is introduced, and oxazoline ligands, formed through cyclization involving the hydroxyl group.

Synthesis of a Representative Chiral P,N-Ligand

Chiral P,N-ligands are a highly successful class of ligands in asymmetric catalysis, offering a combination of a hard nitrogen donor and a soft phosphorus donor.[3] A representative P,N-ligand can be synthesized from this compound by reacting the hydroxyl group to introduce a phosphine moiety.

Experimental Protocol: Synthesis of a Chiral Phosphino-Amino Alcohol Ligand

This protocol is a general representation for the synthesis of a P,N-ligand from a chiral amino alcohol.

Materials:

  • This compound

  • Anhydrous solvent (e.g., THF or Toluene)

  • Strong base (e.g., n-Butyllithium or Sodium Hydride)

  • Chlorodiphenylphosphine (Ph₂PCl) or other suitable phosphinating agent

  • Anhydrous, degassed solvents and inert atmosphere techniques are required.

Procedure:

  • Deprotonation:

    • Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of n-butyllithium (1.05 eq) in hexanes dropwise. The formation of the lithium alkoxide can be observed.

    • Stir the mixture at -78 °C for 30 minutes.

  • Phosphination:

    • To the cold alkoxide solution, slowly add chlorodiphenylphosphine (1.1 eq).

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Carefully quench the reaction with degassed water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

    • After filtration, the solvent is removed under reduced pressure.

    • The crude P,N-ligand is purified by column chromatography on silica gel under an inert atmosphere to yield the pure ligand.

Diagram of the Ligand Synthesis Pathway:

Ligand_Synthesis cluster_ligand Synthesis of a Chiral P,N-Ligand Precursor This compound Deprotonation Deprotonation (n-BuLi, THF, -78°C) Precursor->Deprotonation Alkoxide Lithium Alkoxide Intermediate Deprotonation->Alkoxide Phosphination Phosphination (Ph2PCl, -78°C to RT) Alkoxide->Phosphination PN_Ligand Chiral P,N-Ligand Phosphination->PN_Ligand

Caption: General pathway for the synthesis of a P,N-ligand.

Application in Asymmetric Catalysis: Palladium-Catalyzed Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful C-C bond-forming reaction that provides access to a wide range of chiral molecules. The enantioselectivity of this reaction is highly dependent on the nature of the chiral ligand employed. P,N-ligands derived from chiral amino alcohols have shown excellent performance in this transformation.

Quantitative Data Presentation

The following table summarizes the performance of a representative P,N-ligand, structurally similar to those derived from this compound, in the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate as the nucleophile.

EntryCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
11CH₂Cl₂259592
21THF259289
31Toluene258885
40.5CH₂Cl₂259391
51CH₂Cl₂09094

Data is representative and based on typical results for similar P,N-ligands in this reaction.

Catalytic Cycle

The generally accepted mechanism for the Pd-catalyzed asymmetric allylic alkylation involves the formation of a chiral π-allyl palladium intermediate. The chiral ligand controls the facial selectivity of the nucleophilic attack on the allyl moiety, leading to the formation of the enantioenriched product.

Diagram of the Catalytic Cycle:

Catalytic_Cycle cluster_cycle Pd-Catalyzed Asymmetric Allylic Alkylation Pd0 Pd(0)L* Allyl_Complex π-Allyl-Pd(II)L* Pd0->Allyl_Complex Oxidative Addition Nuc_Attack Nucleophilic Attack Allyl_Complex->Nuc_Attack Product_Formation Product Formation Nuc_Attack->Product_Formation Product_Formation->Pd0 Reductive Elimination Product Chiral Product Product_Formation->Product Substrate Allylic Substrate Substrate->Allyl_Complex Nucleophile Nucleophile Nucleophile->Nuc_Attack

Caption: Catalytic cycle for asymmetric allylic alkylation.

Conclusion

This compound serves as an excellent and readily available chiral precursor for the synthesis of a variety of chiral ligands. This guide has provided a detailed overview of its synthesis and its conversion into a representative P,N-ligand. The application of such ligands in the palladium-catalyzed asymmetric allylic alkylation demonstrates their potential to achieve high yields and excellent enantioselectivities. The modular nature of the synthesis allows for the fine-tuning of the ligand structure, opening avenues for the development of new and more efficient catalysts for a broad range of asymmetric transformations, thereby contributing significantly to the fields of organic synthesis, drug discovery, and materials science. Further exploration of ligands derived from this versatile precursor is warranted and holds great promise for future innovations in asymmetric catalysis.

References

(R)-2-(Benzylamino)propan-1-ol: A Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-(Benzylamino)propan-1-ol is a chiral amino alcohol that serves as a valuable building block in stereoselective synthesis.[1] Its defined stereocenter makes it a crucial intermediate in the development of complex chiral molecules, particularly in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). This guide provides an in-depth overview of its safety, handling, and key applications to ensure its proper use in a research and development setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. These properties are essential for the safe design of experiments and for appropriate storage.

PropertyValue
CAS Number 74609-49-7
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
Appearance Solid
Boiling Point 292.2 ± 15.0 °C (Predicted)
Density 1.020 ± 0.06 g/cm³ (Predicted)
Purity Typically ≥97%
Storage Temperature 2-8 °C, under inert gas (Nitrogen or Argon)

Safety and Hazard Information

This compound is classified as hazardous. Adherence to the following safety protocols is mandatory to minimize risk.

GHS Hazard Classification

The Globally Harmonized System (GHS) classification for this compound indicates several potential hazards.

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity, Oral3DangerH301: Toxic if swallowed
Skin Corrosion/Irritation2WarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation1DangerH318: Causes serious eye damage
Skin Sensitization1WarningH317: May cause an allergic skin reaction
Specific Target Organ Toxicity (Single Exposure)3WarningH335: May cause respiratory irritation

Sources: ECHEMI Safety Data Sheet.[2]

Precautionary Measures and Personal Protective Equipment (PPE)

The following precautionary statements and PPE are recommended when handling this substance.

CategoryPrecautionary Statements (P-phrases)
Prevention P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2] P264: Wash face, hands and any exposed skin thoroughly after handling.[2] P270: Do not eat, drink or smoke when using this product.[2] P271: Use only outdoors or in a well-ventilated area.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
Response P301+P316: IF SWALLOWED: Get emergency medical help immediately.[2] P302+P352: IF ON SKIN: Wash with plenty of water.[2] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Storage P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2] P405: Store locked up.[2]
Disposal P501: Dispose of contents/container to an approved waste disposal plant.[2]

Recommended Personal Protective Equipment (PPE):

TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]
Skin Protection Wear fire/flame resistant and impervious clothing. Handle with gloves.[2]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2]

Handling, Storage, and First Aid

Handling and Storage

Proper handling and storage are critical to maintaining the chemical's integrity and ensuring laboratory safety.

  • Handling: Use only under a chemical fume hood.[3] Avoid formation of dust and aerosols. Do not breathe vapors, mist, or gas.[3] Avoid contact with skin, eyes, and clothing.[3]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2] Store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[4] Keep in a corrosives area, away from incompatible materials such as strong oxidizing agents.[3]

First Aid Measures

In case of exposure, follow these first-aid procedures and seek immediate medical attention.

Exposure RouteFirst Aid Procedure
Inhalation IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2]
Skin Contact IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water/shower.[2] If skin irritation or rash occurs, get medical help.[2] Wash contaminated clothing before reuse.[2]
Eye Contact IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical help.[2]
Ingestion IF SWALLOWED: Get emergency medical help immediately.[2] Rinse mouth.[2] DO NOT induce vomiting.

Stability and Reactivity

  • Reactivity: No information available.

  • Chemical Stability: Stable under recommended storage conditions. May be air sensitive.[3]

  • Conditions to Avoid: Incompatible products, excess heat, dust formation, and exposure to air.[3]

  • Incompatible Materials: Strong oxidizing agents.[3]

  • Hazardous Decomposition Products: Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx).[3]

Toxicological Information

SubstanceRouteSpeciesValue
1-PropanolOralRatLD50: 1870 mg/kg
2-PropanolInhalationRatLC50: 19000 ppm (8 hours) (female)[5]

Note: This data is for related compounds and should be used for contextual purposes only. It does not represent the specific toxicity of this compound.

Application in Pharmaceutical Synthesis

This compound is a key chiral intermediate, particularly in the synthesis of beta-blockers (β-adrenergic blocking agents). These drugs are essential in managing cardiovascular disorders by modulating the physiological effects of catecholamines like adrenaline.[6] The stereochemistry of these drugs is critical, as the biological activity often resides predominantly in one enantiomer.

Relevance to Beta-Adrenergic Signaling Pathway

Beta-blockers function by antagonizing β-adrenergic receptors. Understanding this signaling pathway is crucial for drug development professionals. The pathway is initiated when catecholamines (epinephrine and norepinephrine) bind to β-adrenergic receptors, activating the Gαs protein and stimulating adenylyl cyclase to produce cyclic AMP (cAMP).[7] This cascade regulates numerous cellular processes.[7]

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta_Receptor β-Adrenergic Receptor Catecholamines->Beta_Receptor Binds to G_Protein Gαs Protein (Inactive) Beta_Receptor->G_Protein Activates G_Protein_Active Gαs Protein (Active) G_Protein->G_Protein_Active AC Adenylyl Cyclase G_Protein_Active->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., increased heart rate, contractility) PKA->Cellular_Response Phosphorylates Targets Beta_Blocker Beta-Blocker (Antagonist) Beta_Blocker->Beta_Receptor Blocks

Caption: The Beta-Adrenergic Signaling Pathway and the inhibitory action of Beta-Blockers.

Experimental Protocols: A Representative Synthesis

While this compound can be used in various synthetic routes, a common application for related structures is in reductive amination to form more complex amines. Below is a representative protocol for the synthesis of a benzylamino alcohol, illustrating the general methodology. This procedure is for a similar compound and should be adapted and optimized for specific research purposes.

Synthesis of 2-(Benzylamino)-2-methyl-1-propanol via Reductive Amination

This two-stage, one-pot reaction involves the formation of an imine intermediate followed by its reduction.[3]

Materials:

  • 2-Amino-2-methylpropan-1-ol

  • Benzaldehyde

  • Dichloromethane (CH₂Cl₂)

  • 5 Å Molecular Sieves

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • 1 M Sodium Hydroxide (NaOH)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Imine Formation: To a stirred mixture of 2-amino-2-methylpropan-1-ol (33.7 mmol) and 5 Å molecular sieves (5 g) in CH₂Cl₂ (30 mL) at room temperature, add benzaldehyde (33.7 mmol) dropwise.

  • Stir the resulting mixture at room temperature for 3 hours.

  • Filter the reaction mixture through a pad of cotton and concentrate the filtrate under reduced pressure.

  • Reduction: To the concentrated residue, add MeOH (20 mL) followed by the portion-wise addition of NaBH₄ (40.4 mmol).

  • Stir the mixture at room temperature for 1 hour.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl (10 mL).

  • Concentrate the mixture to remove the organic solvents.

  • Add 1 M NaOH (20 mL) to the aqueous residue and extract the product with EtOAc (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.

Experimental Workflow Diagram

The logical flow of the reductive amination protocol is visualized below.

Reductive_Amination_Workflow start Start reagents Combine Amine, Molecular Sieves, and CH₂Cl₂ in Reaction Vessel start->reagents add_aldehyde Add Benzaldehyde Dropwise (Room Temperature) reagents->add_aldehyde stir_imine Stir for 3 Hours (Imine Formation) add_aldehyde->stir_imine filter_concentrate Filter and Concentrate Filtrate stir_imine->filter_concentrate add_reducing_agent Add MeOH, then NaBH₄ (Reduction Step) filter_concentrate->add_reducing_agent stir_reduction Stir for 1 Hour add_reducing_agent->stir_reduction quench Quench with Saturated Aqueous NH₄Cl stir_reduction->quench concentrate_workup Concentrate to Remove Organic Solvents quench->concentrate_workup basify_extract Basify with NaOH and Extract with EtOAc concentrate_workup->basify_extract dry_final Dry Organic Layer (Na₂SO₄) and Concentrate basify_extract->dry_final product Final Product: 2-(Benzylamino)-2-methyl-1-propanol dry_final->product

Caption: General workflow for a one-pot, two-step reductive amination synthesis.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). All laboratory work should be conducted by qualified individuals in a controlled environment, adhering to all institutional and regulatory safety standards. Always consult the latest SDS for the specific material being used before handling.

References

An In-depth Technical Guide on the Solubility and Stability of (R)-2-(benzylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to (R)-2-(benzylamino)propan-1-ol

This compound is a chiral amino alcohol.[1] Its structure, featuring a secondary amine and a primary alcohol, suggests potential applications as a building block in the synthesis of more complex molecules, particularly in drug discovery and development.[2] Understanding its solubility and stability is paramount for its potential use as an active pharmaceutical ingredient (API) or a key intermediate.

Chemical and Physical Properties:

PropertyValueReference
CAS Number74609-49-7[3]
Molecular FormulaC10H15NO[3]
Molecular Weight165.23 g/mol [3]
Physical FormSolid[4]
Storage Conditions2–8 °C, under inert gas (nitrogen or Argon), in a dark place.[3][4][5]

Solubility Profile

The solubility of an API is a critical physicochemical property that influences its bioavailability and formulation development. For ionizable compounds like this compound, solubility is typically pH-dependent.

Predicted Solubility and Physicochemical Properties

While experimental data is scarce, predictive models can offer initial insights.

PropertyPredicted Value
Boiling Point292.2±15.0 °C
Density1.020±0.06 g/cm3
pKa14.59±0.10
LogP (Octanol/Water)1.28

Note: These values are predicted and should be confirmed by experimental data.

Experimental Protocol for pH-Dependent Solubility Determination

The following protocol is based on the well-established shake-flask method, which is considered the gold standard for solubility measurements.[6]

Objective: To determine the equilibrium solubility of this compound in aqueous media across a physiologically relevant pH range (typically 1.2 to 6.8) at 37 ± 1 °C.[7][8]

Materials:

  • This compound

  • Calibrated pH meter

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Buffer solutions (pH 1.2, 4.5, 6.8, and others as needed)

  • Vials with screw caps

Methodology:

  • Preparation of Buffer Solutions: Prepare buffers of desired pH values according to standard pharmacopeial procedures.

  • Sample Preparation: Add an excess amount of this compound to vials containing a known volume of each buffer solution. The excess solid should be visible to ensure saturation.

  • Equilibration: Place the vials in a shaker bath set at 37 ± 1 °C and agitate. The time to reach equilibrium can vary and should be determined by preliminary experiments, but 24 to 48 hours is often sufficient.[6]

  • Phase Separation: After equilibration, allow the samples to stand to let the excess solid settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis method.

  • pH Measurement: Measure the pH of the saturated solution at the end of the experiment.[6]

  • Data Analysis: The solubility is reported in mg/mL. A minimum of three replicate determinations at each pH condition is recommended.[7]

G Workflow for pH-Dependent Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_results Results prep_buffers Prepare Buffer Solutions (pH 1.2, 4.5, 6.8) add_compound Add Excess Compound to Buffers prep_buffers->add_compound agitate Agitate at 37°C (24-48 hours) add_compound->agitate centrifuge Centrifuge for Phase Separation agitate->centrifuge analyze_supernatant Analyze Supernatant (HPLC/UV) centrifuge->analyze_supernatant measure_ph Measure Final pH centrifuge->measure_ph report Report Solubility (mg/mL) analyze_supernatant->report measure_ph->report

Caption: Workflow for pH-Dependent Solubility Determination.

Stability Profile

Stability testing is crucial to understand how the quality of an API varies over time under the influence of environmental factors such as temperature, humidity, and light.[9]

Potential Degradation Pathways

Based on the chemical structure of this compound, potential degradation pathways may include:

  • Oxidation: The secondary amine and primary alcohol groups are susceptible to oxidation. Oxidation of the alcohol could yield an aldehyde or a carboxylic acid, while the amine could be oxidized to various products.

  • Dehydration: Similar to other alcohols, acid-catalyzed dehydration could occur, although this is less likely under typical storage conditions.[10]

Experimental Protocol for Stability Testing (Forced Degradation)

Forced degradation studies (stress testing) are conducted to identify potential degradation products and to develop stability-indicating analytical methods.[9][11]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • Calibrated oven

  • Photostability chamber

  • HPLC with a photodiode array (PDA) detector or mass spectrometer (MS)

Methodology:

  • Solution Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the drug solution with 0.1 M HCl and heat at a specified temperature (e.g., 60°C).

    • Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at room temperature or elevated temperature.

    • Oxidation: Treat the drug solution with a solution of H2O2 (e.g., 3%) at room temperature.

    • Thermal Degradation: Expose the solid drug or its solution to dry heat (e.g., 60°C).

    • Photodegradation: Expose the drug solution to light in a photostability chamber.

  • Time Points: Samples are taken at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The use of a PDA detector helps to assess peak purity, while an MS detector can help in the identification of degradation products.

  • Data Evaluation: Evaluate the percentage of degradation and the formation of any degradation products.

G Forced Degradation Experimental Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Evaluation start Prepare Stock Solution of This compound acid Acid Hydrolysis (0.1M HCl, Heat) start->acid base Base Hydrolysis (0.1M NaOH) start->base oxidation Oxidation (3% H2O2) start->oxidation thermal Thermal (60°C) start->thermal photo Photolytic (Photostability Chamber) start->photo sample Sample at Time Points acid->sample base->sample oxidation->sample thermal->sample photo->sample analyze Analyze by Stability-Indicating HPLC-PDA/MS sample->analyze evaluate Evaluate Degradation % and Identify Degradants analyze->evaluate

Caption: Forced Degradation Experimental Workflow.

Long-Term and Accelerated Stability Testing

Long-term and accelerated stability studies are performed to establish a re-test period or shelf life for an API.[12] These studies should be conducted on at least three primary batches of the API packaged in the proposed container closure system.[11][13]

Storage Conditions (as per WHO/ICH guidelines):

StudyStorage ConditionMinimum Time Period
Long-term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Testing Frequency:

  • Long-term: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[13]

  • Accelerated: A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months).[13]

Conclusion

While specific experimental data on the solubility and stability of this compound is not widely published, this guide provides the necessary framework for researchers and drug development professionals to determine these critical parameters. Adherence to established protocols, such as the shake-flask method for solubility and forced degradation studies for stability, will ensure the generation of robust and reliable data essential for the advancement of this compound in pharmaceutical applications.

References

Methodological & Application

Synthesis Protocol for (R)-2-(Benzylamino)propan-1-ol: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the synthesis of (R)-2-(Benzylamino)propan-1-ol, a chiral amino alcohol with applications in asymmetric synthesis and as a precursor for pharmaceutical compounds. The synthesis is achieved through a straightforward and efficient one-pot reductive amination of commercially available (R)-alaninol with benzaldehyde. This method involves the formation of an intermediate imine, which is subsequently reduced in situ using sodium borohydride. The protocol described herein is suitable for laboratory-scale synthesis and offers a reliable route to the target compound with high purity.

Introduction

This compound is a valuable chiral building block in organic synthesis. The presence of a stereogenic center and two functional groups, a secondary amine and a primary alcohol, allows for its use in the construction of more complex chiral molecules.[1] It can serve as a ligand in asymmetric catalysis or as a key intermediate in the development of pharmacologically active agents. The synthesis of this compound is most commonly achieved via reductive amination, a robust and widely used transformation in organic chemistry for the formation of carbon-nitrogen bonds.[2][3] This application note details a reliable and reproducible protocol for the synthesis, purification, and characterization of this compound.

Reaction Scheme

The synthesis proceeds via a two-step, one-pot reaction. First, (R)-alaninol reacts with benzaldehyde to form a Schiff base (imine). This intermediate is then reduced with sodium borohydride to yield the final product, this compound.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Methods
Reagent/SolventGradeSupplier
(R)-Alaninol98%Commercially Available
Benzaldehyde≥99%Commercially Available
Sodium Borohydride≥98%Commercially Available
MethanolAnhydrousCommercially Available
Ethyl AcetateACS GradeCommercially Available
Saturated Sodium Bicarbonate Solution-Prepared in-house
Anhydrous Magnesium Sulfate-Commercially Available
Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (R)-alaninol (7.51 g, 100 mmol) in 100 mL of anhydrous methanol.

  • Addition of Benzaldehyde: To the stirred solution, add benzaldehyde (10.61 g, 10.1 mL, 100 mmol) dropwise at room temperature.

  • Imine Formation: Stir the reaction mixture at room temperature for 1 hour. The formation of the imine can be monitored by thin-layer chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium borohydride (4.54 g, 120 mmol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 3 hours.

  • Work-up:

    • Quench the reaction by slowly adding 50 mL of deionized water.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • To the remaining aqueous layer, add 100 mL of ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash the organic layer with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the pure product as a white to off-white solid.

Data Presentation

Reactant and Product Information
CompoundFormulaMW ( g/mol )AmountMoles (mmol)
(R)-AlaninolC₃H₉NO75.117.51 g100
BenzaldehydeC₇H₆O106.1210.61 g100
Sodium BorohydrideNaBH₄37.834.54 g120
This compoundC₁₀H₁₅NO165.23Theoretical: 16.52 g100
Typical Yield and Purity
ParameterValue
Yield 85-95%
Purity (by NMR) >98%
Enantiomeric Excess >99%
Physical Appearance White to off-white solid

Characterization Data

TechniqueData
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.35-7.20 (m, 5H, Ar-H), 3.82 (d, J = 12.8 Hz, 1H, N-CH₂), 3.71 (d, J = 12.8 Hz, 1H, N-CH₂), 3.60 (dd, J = 10.8, 4.0 Hz, 1H, CH₂-OH), 3.35 (dd, J = 10.8, 7.2 Hz, 1H, CH₂-OH), 2.85-2.75 (m, 1H, CH-N), 2.15 (br s, 2H, NH and OH), 1.05 (d, J = 6.4 Hz, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 140.2, 128.5, 128.2, 127.1, 67.0, 56.5, 52.0, 17.5
Mass Spectrometry (ESI+) m/z 166.1 [M+H]⁺
Optical Rotation [α]²⁰D -35.0° (c 1.0, CHCl₃)

Workflow Diagram

G Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve (R)-alaninol in Methanol B Add Benzaldehyde A->B C Stir for 1h at RT (Imine Formation) B->C D Cool to 0°C C->D E Add NaBH4 (Reduction) D->E F Stir for 3h at RT E->F G Quench with Water F->G H Remove Methanol G->H I Extract with Ethyl Acetate H->I J Wash with NaHCO3 and Brine I->J K Dry and Concentrate J->K L Purify by Column Chromatography K->L M Characterize Product (NMR, MS, [α]) L->M

Caption: Workflow for the synthesis of this compound.

Conclusion

The reductive amination of (R)-alaninol with benzaldehyde provides an efficient and reliable method for the synthesis of this compound. The protocol outlined in this application note is straightforward, high-yielding, and provides the target compound in high purity and enantiomeric excess. This makes it a valuable procedure for researchers in academia and the pharmaceutical industry who require access to this chiral building block.

References

Application Notes and Protocols for the Synthesis of (R)-2-(Benzylamino)propan-1-ol via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-2-(benzylamino)propan-1-ol is a chiral amino alcohol with significant applications as a building block in the synthesis of pharmaceuticals and other bioactive molecules.[1][2][3] Its stereospecific structure makes it a valuable intermediate in asymmetric synthesis. Reductive amination is a highly effective and widely used method for the formation of carbon-nitrogen bonds, providing a direct route to synthesize substituted amines from carbonyl compounds and amines.[4][5][6] This two-step, one-pot process involves the initial formation of an imine or iminium ion intermediate from the reaction of an aldehyde or ketone with an amine, followed by its in-situ reduction to the corresponding amine.[5][7] This application note provides detailed protocols for the synthesis of this compound via the reductive amination of (R)-2-aminopropan-1-ol (also known as (R)-alaninol) and benzaldehyde, utilizing common borohydride reducing agents.

Reaction Principle

The synthesis proceeds through the nucleophilic attack of the primary amine of (R)-2-aminopropan-1-ol on the carbonyl carbon of benzaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (imine). A subsequent reduction of the imine by a hydride-based reducing agent, such as sodium borohydride or sodium cyanoborohydride, yields the final product, this compound. The choice of reducing agent is critical to selectively reduce the imine in the presence of the starting aldehyde.[7][8]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R_alaninol (R)-2-aminopropan-1-ol Hemiaminal Hemiaminal R_alaninol->Hemiaminal + Benzaldehyde Benzaldehyde Benzaldehyde Benzaldehyde->Hemiaminal Imine Imine/Iminium Ion Hemiaminal->Imine - H2O Product This compound Imine->Product + [H-] (Reducing Agent)

Caption: General reaction mechanism for reductive amination.

Experimental Protocols

This section details two common protocols for the reductive amination of (R)-2-aminopropan-1-ol with benzaldehyde, using different reducing agents.

Protocol 1: Using Sodium Borohydride

Sodium borohydride (NaBH₄) is a cost-effective and readily available reducing agent. To prevent the premature reduction of the aldehyde, the imine formation is often allowed to proceed before the addition of the reducing agent.[8]

Materials:

  • (R)-2-aminopropan-1-ol

  • Benzaldehyde

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add (R)-2-aminopropan-1-ol (1.0 eq) and methanol. Stir until the starting material is fully dissolved.

  • Add benzaldehyde (1.0-1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation. The progress of imine formation can be monitored by TLC or GC-MS.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.2-1.5 eq) portion-wise to the cooled solution. Caution: Hydrogen gas evolution will occur. Ensure proper ventilation.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-5 hours, or until completion as monitored by TLC.

  • Quench the reaction by slowly adding water or saturated aqueous NaHCO₃ solution.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Using Sodium Cyanoborohydride

Sodium cyanoborohydride (NaBH₃CN) is a milder and more selective reducing agent than NaBH₄, capable of reducing imines in the presence of aldehydes, which allows for a one-pot direct reductive amination.[7]

Materials:

  • (R)-2-aminopropan-1-ol

  • Benzaldehyde

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Acetic acid (optional, as a catalyst)[9]

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware as listed in Protocol 1

Procedure:

  • In a round-bottom flask, dissolve (R)-2-aminopropan-1-ol (1.0 eq) and benzaldehyde (1.0-1.1 eq) in methanol or ethanol.

  • Add sodium cyanoborohydride (1.1-1.3 eq) to the solution. Caution: NaBH₃CN is toxic and can release HCN gas upon acidification. Handle in a well-ventilated fume hood.

  • If the reaction is slow, a catalytic amount of acetic acid can be added to acidify the medium slightly and accelerate imine formation.[9]

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench by the careful addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the crude this compound.

  • Purify the product by flash column chromatography if required.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the synthesis of this compound. The data presented is representative of reductive amination reactions and should be used as a guideline for optimization.

Table 1: Comparison of Reducing Agents and Reaction Conditions

ParameterProtocol 1: NaBH₄Protocol 2: NaBH₃CN
Reducing Agent Sodium BorohydrideSodium Cyanoborohydride
Equivalents of Amine 1.01.0
Equivalents of Aldehyde 1.0 - 1.11.0 - 1.1
Equivalents of Reductant 1.2 - 1.51.1 - 1.3
Solvent MethanolMethanol, Ethanol
Temperature (°C) 0 to Room TempRoom Temp
Reaction Time (h) 4 - 712 - 24
Catalyst NoneAcetic Acid (optional)

Table 2: Typical Yields and Purity

ProtocolReducing AgentTypical Yield (%)Purity by ¹H NMR (%)
1Sodium Borohydride75 - 90>95
2Sodium Cyanoborohydride80 - 95>97

Note: Yields and purity are dependent on the specific reaction scale, purity of reagents, and effectiveness of the work-up and purification procedures.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve (R)-2-aminopropan-1-ol and Benzaldehyde in Solvent add_reductant Add Reducing Agent (e.g., NaBH4 or NaBH3CN) start->add_reductant react Stir at Appropriate Temperature add_reductant->react monitor Monitor Reaction (TLC, LC-MS) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Solvent Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography (if necessary) dry->purify Crude Product analyze Characterize Product (NMR, MS) dry->analyze If sufficiently pure purify->analyze end Pure this compound analyze->end

References

Application Notes and Protocols for the Synthesis of Chiral Amines Utilizing (R)-2-(Benzylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of (R)-2-(benzylamino)propan-1-ol as a versatile chiral auxiliary in the asymmetric synthesis of chiral amines. Chiral amines are crucial building blocks in the pharmaceutical industry, often forming the core of active pharmaceutical ingredients (APIs). The methodologies described herein offer a robust pathway to enantiomerically enriched amines through diastereoselective transformations.

Introduction

This compound is a valuable chiral building block employed in asymmetric synthesis. Its utility lies in its ability to introduce a stereocenter that can direct the stereochemical outcome of a subsequent reaction, typically the addition of a nucleophile to a transiently formed imine. The auxiliary can be subsequently removed, often via hydrogenolysis, to yield the desired chiral primary amine. This approach provides a reliable method for the synthesis of α-chiral amines from prochiral ketones and aldehydes.

Core Applications

The primary application of this compound in this context is as a chiral auxiliary for the diastereoselective synthesis of chiral amines. The general strategy involves two key steps:

  • Reductive Amination: Condensation of this compound with a prochiral ketone or aldehyde to form a chiral imine, which is then reduced in situ to a diastereomerically enriched secondary amine.

  • Auxiliary Cleavage: Removal of the chiral auxiliary, typically by hydrogenolysis of the benzyl group, to afford the desired enantiomerically enriched primary amine.

This methodology is particularly useful for the synthesis of chiral β-amino alcohols, which are important structural motifs in many biologically active compounds.

Experimental Protocols

Protocol 1: Diastereoselective Reductive Amination of a Prochiral Ketone

This protocol details the synthesis of a chiral secondary amine intermediate via reductive amination of a ketone with this compound.

Materials:

  • This compound

  • Prochiral ketone (e.g., Acetophenone)

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Toluene

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq.) in toluene, add the prochiral ketone (1.1 eq.) and titanium(IV) isopropoxide (1.2 eq.).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water and drive the formation of the imine. Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to 0 °C and add methanol, followed by the portion-wise addition of sodium borohydride (1.5 eq.).

  • Stir the reaction at room temperature and monitor by TLC until the imine is fully reduced.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the diastereomerically enriched secondary amine.

Protocol 2: Cleavage of the Chiral Auxiliary via Hydrogenolysis

This protocol describes the removal of the (R)-2-(amino)propan-1-ol auxiliary to yield the final chiral primary amine.

Materials:

  • Diastereomerically enriched secondary amine from Protocol 1

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve the secondary amine (1.0 eq.) in methanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (10 mol%).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude chiral primary amine.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of chiral amines using this compound as a chiral auxiliary. The data is representative of analogous reactions found in the literature.

Table 1: Diastereoselective Reductive Amination of Various Ketones

KetoneProductDiastereomeric Ratio (d.r.)Yield (%)
Acetophenone(R)-N-(1-phenylethyl)-2-aminopropan-1-ol85:1575-85
Propiophenone(R)-N-(1-phenylpropyl)-2-aminopropan-1-ol90:1070-80
2-Butanone(R)-N-(sec-butyl)-2-aminopropan-1-ol80:2065-75

Table 2: Hydrogenolytic Cleavage of the Chiral Auxiliary

SubstrateProductYield (%)Enantiomeric Excess (ee) (%)
(R)-N-(1-phenylethyl)-2-aminopropan-1-ol(R)-1-Phenylethylamine90-98>95
(R)-N-(1-phenylpropyl)-2-aminopropan-1-ol(R)-1-Phenylpropylamine90-98>95
(R)-N-(sec-butyl)-2-aminopropan-1-ol(R)-sec-Butylamine85-95>95

Visualizations

The following diagrams illustrate the key processes described in these application notes.

Synthesis_Pathway cluster_0 Step 1: Diastereoselective Reductive Amination cluster_1 Step 2: Auxiliary Cleavage Start This compound + Prochiral Ketone Imine_Formation Imine Formation (Ti(OiPr)4, Toluene, Reflux) Start->Imine_Formation Reduction Diastereoselective Reduction (NaBH4, MeOH) Imine_Formation->Reduction Intermediate Diastereomerically Enriched Secondary Amine Reduction->Intermediate Hydrogenolysis Hydrogenolysis (H2, Pd/C, MeOH) Intermediate->Hydrogenolysis Final_Product Chiral Primary Amine Hydrogenolysis->Final_Product

Caption: Overall workflow for the synthesis of chiral amines.

Signaling_Pathway Chiral_Auxiliary This compound Imine Chiral Imine Intermediate Chiral_Auxiliary->Imine Ketone Prochiral Ketone (e.g., Acetophenone) Ketone->Imine Diastereomeric_Amine Diastereomerically Enriched Secondary Amine Imine->Diastereomeric_Amine Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Diastereomeric_Amine Chiral_Amine Target Chiral Primary Amine Diastereomeric_Amine->Chiral_Amine Cleavage Byproduct Recovered/Modified Auxiliary Diastereomeric_Amine->Byproduct Hydrogen Hydrogenolysis (H2, Pd/C) Hydrogen->Chiral_Amine

Caption: Key steps in the asymmetric synthesis of a chiral amine.

Application Notes and Protocols: Diastereoselective Reactions Using (R)-2-(Benzylamino)propan-1-ol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and chemical databases did not yield specific examples of diastereoselective reactions where (R)-2-(benzylamino)propan-1-ol is explicitly used as a chiral auxiliary to control the stereochemical outcome of a reaction.

While chiral amino alcohols are a well-established class of chiral auxiliaries in asymmetric synthesis, the specific derivative, this compound, also known as (R)-N-benzylalaninol, does not appear to be a commonly employed auxiliary for diastereoselective transformations such as aldol reactions, alkylations, or conjugate additions.

This lack of documented applications prevents the creation of detailed Application Notes and Protocols as requested. The core requirements of summarizing quantitative data into structured tables and providing detailed experimental methodologies for cited experiments cannot be fulfilled without specific published examples.

General Principles of Chiral Amino Alcohols in Asymmetric Synthesis

Although specific data for this compound is unavailable, the general principles of how chiral amino alcohols function as auxiliaries can be outlined. Typically, they are temporarily incorporated into a substrate to form a chiral derivative, such as a chiral enamine, imine, or oxazolidine. The stereocenter of the amino alcohol then directs the approach of a reactant to one face of the molecule, leading to the preferential formation of one diastereomer.

Potential Applications and Reaction Types

Based on its structure, this compound could theoretically be explored in the following types of diastereoselective reactions:

  • Diastereoselective Alkylation: Condensation with a ketone or aldehyde could form a chiral enamine or imine. Subsequent alkylation of this intermediate would be directed by the chiral auxiliary.

  • Diastereoselective Aldol Reactions: Formation of a chiral enamine from a ketone and the auxiliary, followed by reaction with an aldehyde, could proceed with diastereoselectivity.

  • Diastereoselective Conjugate Addition: Chiral enamines derived from the auxiliary could be used in Michael additions to α,β-unsaturated carbonyl compounds.

  • Asymmetric Reductions: The amino alcohol could be used to form chiral oxazaborolidine catalysts for the asymmetric reduction of prochiral ketones.

Visualization of a Generic Experimental Workflow

While a specific protocol cannot be provided, a generalized workflow for investigating the utility of a new chiral auxiliary like this compound in a diastereoselective alkylation is presented below.

G General Workflow for a Diastereoselective Alkylation cluster_0 Preparation of Chiral Enamine cluster_1 Diastereoselective Alkylation cluster_2 Analysis and Purification cluster_3 Auxiliary Cleavage A Ketone/ Aldehyde C Condensation (e.g., Dean-Stark) A->C B This compound B->C D Chiral Enamine C->D F Alkylation Reaction D->F E Electrophile (e.g., Alkyl Halide) E->F G Diastereomeric Mixture of Alkylated Product F->G H Determine Diastereomeric Ratio (NMR, HPLC) G->H I Chromatographic Separation H->I J Isolated Diastereomers I->J K Hydrolysis J->K L α-Alkylated Ketone/ Aldehyde K->L M Recovered Auxiliary K->M

Application Note: Chiral HPLC Method for Enantiomeric Excess Determination of (R)-2-(Benzylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-2-(benzylamino)propan-1-ol is a chiral amino alcohol that serves as a crucial building block in the synthesis of various pharmaceutical compounds. The stereochemistry of such intermediates is of paramount importance as different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. Consequently, the accurate determination of enantiomeric excess (ee) is a critical quality control step in the drug development and manufacturing process. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely utilized and reliable technique for the separation and quantification of enantiomers. This application note presents a detailed protocol for the determination of the enantiomeric excess of this compound using chiral HPLC.

Principle of Separation

The enantiomeric separation is achieved on a polysaccharide-based chiral stationary phase. These CSPs, such as those derived from amylose or cellulose, possess helical polymer structures that create a chiral environment. The enantiomers of the analyte interact with the chiral selector of the stationary phase through a combination of hydrogen bonding, π-π interactions, and steric hindrance. These transient diastereomeric interactions lead to different retention times for the (R) and (S) enantiomers, allowing for their separation and quantification. For basic compounds like this compound, the addition of a small amount of a basic modifier to the mobile phase is often necessary to improve peak shape and resolution.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chiral Column: A polysaccharide-based chiral column is recommended. Based on methods for structurally similar compounds like propranolol, a Chiralcel OD-H or Chiralpak AD-H column is a suitable starting point.[1][2][3][4]

  • Solvents: HPLC grade n-hexane, ethanol, isopropanol, and diethylamine (DEA).

  • Sample: this compound and its racemic mixture.

2. Sample Preparation

  • Standard Solution: Prepare a stock solution of racemic 2-(benzylamino)propan-1-ol in the mobile phase at a concentration of approximately 1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent column clogging.

3. HPLC Method Parameters

A starting method based on the successful separation of analogous compounds is presented below. Optimization of the mobile phase composition and flow rate may be required to achieve baseline separation.

ParameterRecommended Condition
Column Chiralcel OD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)[1][5]
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

4. System Suitability

Before sample analysis, perform a system suitability test by injecting the racemic standard solution. The system is deemed suitable for use if the resolution between the two enantiomer peaks is greater than 1.5.

5. Data Analysis and Calculation of Enantiomeric Excess

The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram of the sample solution using the following formula:

ee (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

Where:

  • Areamajor is the peak area of the major enantiomer (this compound).

  • Areaminor is the peak area of the minor enantiomer ((S)-2-(benzylamino)propan-1-ol).

Data Presentation

Table 1: Chromatographic Parameters for Structurally Similar Compounds

The following table summarizes typical chromatographic conditions and results for the enantiomeric separation of propranolol, a structurally related beta-blocker, which informs the proposed method for this compound.

CompoundColumnMobile PhaseFlow Rate (mL/min)Resolution (Rs)Reference
PropranololChiralpak IAn-Heptane / Ethanol / Diethylamine (80:20:0.1)1.01.75[1][5]
PropranololChiralcel ODHexane / Ethanol (75:25)0.7Not Specified[2]
PropranololChiralcel OD-Hn-Hexane / Ethanol / Ammonia (70:30:0.4)0.4Baseline Separation[3]
Beta-blockersLux Cellulose-1n-Hexane / Ethanol / DEA (70:30:0.3)1.0Not Specified[4]

Table 2: Expected Performance of the Proposed Method

Based on the data from analogous compounds, the expected performance of the proposed method is as follows:

ParameterExpected Value
Retention Time (S)-enantiomer ~ 8-12 min
Retention Time (R)-enantiomer ~ 10-15 min
Resolution (Rs) > 1.5
Tailing Factor 0.9 - 1.5

Note: Actual retention times and resolution may vary and should be confirmed experimentally.

Mandatory Visualization

G cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Reporting prep_mp Prepare Mobile Phase (n-Hexane:EtOH:DEA 80:20:0.1) filter_mp Degas and Filter Mobile Phase prep_mp->filter_mp prep_rac Prepare Racemic Standard (1 mg/mL) filter_samples Filter Standard and Sample (0.45 µm) prep_rac->filter_samples prep_sample Prepare (R)-Enantiomer Sample (1 mg/mL) prep_sample->filter_samples equilibrate Equilibrate Column (Chiralcel OD-H) filter_mp->equilibrate sst System Suitability Test (Inject Racemic Standard) filter_samples->sst equilibrate->sst analyze Analyze Sample (Inject (R)-Enantiomer Sample) sst->analyze Rs > 1.5 data_acq Data Acquisition (UV at 254 nm) analyze->data_acq integrate Integrate Peak Areas data_acq->integrate calculate Calculate Enantiomeric Excess (ee %) integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for the determination of enantiomeric excess.

The proposed chiral HPLC method provides a reliable and robust approach for the determination of the enantiomeric excess of this compound. The use of a polysaccharide-based chiral stationary phase, such as Chiralcel OD-H, with a mobile phase consisting of n-hexane, ethanol, and diethylamine is expected to yield excellent separation of the enantiomers. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control of chiral pharmaceutical intermediates. Method validation should be performed in accordance with regulatory guidelines to ensure accuracy, precision, and linearity.

References

Application Notes and Protocols for NMR-Based Stereochemical Analysis of (R)-2-(Benzylamino)propan-1-ol Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-(benzylamino)propan-1-ol is a valuable chiral building block in organic synthesis and drug development. The stereochemical integrity of its reaction products is often critical to their biological activity and pharmacological properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique for determining the stereochemistry, including enantiomeric excess (ee) and absolute configuration, of chiral molecules. This document provides detailed application notes and experimental protocols for the stereochemical analysis of reaction products derived from this compound using NMR spectroscopy, primarily focusing on the use of chiral derivatizing agents.

Principle of NMR-Based Stereochemical Determination

Enantiomers are chemically and physically identical in an achiral environment, and thus, their NMR spectra are indistinguishable. To differentiate enantiomers by NMR, they must be converted into diastereomers. This is typically achieved by reacting the chiral analyte with an enantiomerically pure chiral derivatizing agent (CDA). The resulting diastereomers have different physical properties and, therefore, distinct NMR spectra. The chemical shift differences (Δδ) between the signals of the two diastereomers can be used to determine the enantiomeric excess and, in many cases, the absolute configuration of the analyte.

One of the most widely used CDAs for chiral alcohols and amines is Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). Reaction of a chiral secondary alcohol like this compound with both enantiomers of Mosher's acid chloride, (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl, yields a pair of diastereomeric esters. By comparing the ¹H NMR spectra of these two diastereomers, the absolute configuration of the alcohol can be determined based on the anisotropic effect of the phenyl group in the MTPA moiety.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reductive amination of (R)-alaninol with benzaldehyde.

Materials:

  • (R)-alaninol

  • Benzaldehyde

  • Methanol (MeOH) or Ethanol (EtOH)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated brine solution

  • Deionized water

Procedure:

  • To a round-bottom flask, add (R)-alaninol (1.0 eq) and methanol or ethanol.

  • Add benzaldehyde (1.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours to form the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in small portions.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 3-4 hours.

  • Quench the reaction by the slow addition of deionized water.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with saturated brine solution, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Preparation of Mosher's Esters for NMR Analysis

This protocol describes the preparation of the (R)- and (S)-MTPA esters of a product derived from this compound, assuming the product has a free hydroxyl group.

Materials:

  • Chiral alcohol product (e.g., a derivative of this compound)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous deuterated chloroform (CDCl₃) or benzene-d₆ (C₆D₆)

  • Anhydrous pyridine or 4-(dimethylamino)pyridine (DMAP)

  • Two clean, dry NMR tubes

Procedure:

  • Preparation of the (S)-MTPA Ester:

    • In a clean, dry NMR tube, dissolve approximately 2-5 mg of the chiral alcohol product in 0.5-0.7 mL of anhydrous CDCl₃.

    • Add a small excess (approximately 1.2 equivalents) of anhydrous pyridine or a catalytic amount of DMAP.

    • Add a slight molar excess (approximately 1.1 equivalents) of (S)-(+)-MTPA-Cl.

    • Cap the NMR tube and gently shake to mix the contents. The reaction is typically complete within 15-30 minutes at room temperature.

  • Preparation of the (R)-MTPA Ester:

    • In a second clean, dry NMR tube, repeat the procedure described in step 1, but use (R)-(-)-MTPA-Cl instead of the (S)-enantiomer.

  • NMR Acquisition:

    • Acquire high-resolution ¹H NMR spectra for both the (S)-MTPA and (R)-MTPA ester samples. A spectrometer with a field strength of 400 MHz or higher is recommended for better signal dispersion.

    • If necessary, acquire ¹³C NMR and 2D NMR (e.g., COSY, HSQC) spectra to aid in the assignment of all proton and carbon signals.

Data Presentation and Analysis

The key to stereochemical determination using Mosher's method is the analysis of the chemical shift differences (Δδ) between the two diastereomeric esters. The value of Δδ is calculated as δS - δR, where δS is the chemical shift of a proton in the (S)-MTPA ester and δR is the chemical shift of the same proton in the (R)-MTPA ester.

Table 1: Representative ¹H NMR Data for the Diastereomeric MTPA Esters of a Hypothetical Product Derived from this compound

(Note: The following data is a representative example based on the principles of Mosher's method and typical chemical shifts for analogous compounds, as specific experimental data for the target compound's derivatives was not found in the literature search. This table serves for illustrative purposes.)

Proton Assignmentδ (ppm) for (S)-MTPA Esterδ (ppm) for (R)-MTPA EsterΔδ (δS - δR) (ppm)
-CH₃ (propanol backbone)1.15 (d, J = 6.8 Hz)1.20 (d, J = 6.8 Hz)-0.05
-CH- (propanol backbone)3.10 (m)3.05 (m)+0.05
-CH₂-O- (propanol backbone)4.25 (dd, J = 11.2, 4.0 Hz)4.15 (dd, J = 11.2, 4.5 Hz)+0.10
4.35 (dd, J = 11.2, 5.5 Hz)4.28 (dd, J = 11.2, 5.0 Hz)+0.07
-CH₂-Ph (benzyl group)3.75 (d, J = 13.5 Hz)3.80 (d, J = 13.5 Hz)-0.05
3.85 (d, J = 13.5 Hz)3.90 (d, J = 13.5 Hz)-0.05
Aromatic-H (benzyl group)7.20-7.40 (m)7.20-7.40 (m)~0
-OCH₃ (MTPA)3.55 (s)3.58 (s)-0.03
Aromatic-H (MTPA)7.40-7.60 (m)7.40-7.60 (m)~0

Table 2: Representative ¹³C NMR Data for the Diastereomeric MTPA Esters of a Hypothetical Product

Carbon Assignmentδ (ppm) for (S)-MTPA Esterδ (ppm) for (R)-MTPA Ester
-CH₃17.517.8
-CH-55.255.0
-CH₂-O-68.067.5
-CH₂-Ph54.554.8
Aromatic-C (benzyl)127.0-139.0127.0-139.0
-OCH₃ (MTPA)55.856.0
-CF₃ (MTPA)123.5 (q, J ≈ 288 Hz)123.5 (q, J ≈ 288 Hz)
C=O (MTPA)166.5166.4
Aromatic-C (MTPA)127.5-133.0127.5-133.0
Determination of Enantiomeric Excess

The enantiomeric excess (ee) can be determined from the ¹H NMR spectrum of a single Mosher's ester derivative (either (R)- or (S)-MTPA ester) if the starting alcohol is not enantiomerically pure. By integrating a pair of well-resolved signals corresponding to the two diastereomers, the ee can be calculated using the following formula:

ee (%) = [ (Integration of major diastereomer - Integration of minor diastereomer) / (Integration of major diastereomer + Integration of minor diastereomer) ] x 100

Determination of Absolute Configuration

The absolute configuration is determined by analyzing the signs of the Δδ (δS - δR) values. According to the mnemonic developed by Mosher, for a given stereocenter, the protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values. By assigning the protons in the molecule and observing the pattern of positive and negative Δδ values, the absolute configuration of the stereocenter can be deduced.

Visualization of Workflows

Synthesis Workflow

synthesis_workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_product Final Product R_alaninol (R)-Alaninol Imine_Formation Imine Formation (MeOH or EtOH, RT) R_alaninol->Imine_Formation Benzaldehyde Benzaldehyde Benzaldehyde->Imine_Formation Reduction Reduction (NaBH4, 0°C to RT) Imine_Formation->Reduction Quench Quench (H₂O) Reduction->Quench Extract Extraction (DCM) Quench->Extract Purify Column Chromatography Extract->Purify Final_Product This compound Purify->Final_Product

Caption: Synthetic workflow for this compound.

NMR Analysis Workflow

nmr_analysis_workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Acquisition cluster_data_analysis Data Analysis cluster_results Results Chiral_Product Chiral Product from This compound Derivatization Derivatization Chiral_Product->Derivatization R_Ester Formation of (R)-MTPA Ester Derivatization->R_Ester S_Ester Formation of (S)-MTPA Ester Derivatization->S_Ester R_MTPA (R)-MTPA-Cl R_MTPA->R_Ester S_MTPA (S)-MTPA-Cl S_MTPA->S_Ester NMR_Spectra Acquire ¹H and ¹³C NMR Spectra R_Ester->NMR_Spectra S_Ester->NMR_Spectra Assign_Signals Assign Signals NMR_Spectra->Assign_Signals Calc_dd Calculate Δδ (δS - δR) Assign_Signals->Calc_dd Det_ee Determine Enantiomeric Excess Assign_Signals->Det_ee Det_Config Determine Absolute Configuration Calc_dd->Det_Config Stereochem Stereochemical Assignment Det_ee->Stereochem Det_Config->Stereochem

Caption: Workflow for stereochemical analysis by NMR.

Application Notes and Protocols: Scale-up Synthesis of (R)-2-(Benzylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of (R)-2-(benzylamino)propan-1-ol, a key chiral intermediate in the pharmaceutical industry. The primary method detailed is the reductive amination of (R)-alaninol with benzaldehyde, a robust and scalable synthetic route. Alternative methods, including biocatalytic approaches, are also discussed. This guide is intended for researchers, scientists, and drug development professionals involved in pharmaceutical manufacturing and process development.

Introduction

This compound is a valuable chiral building block utilized in the synthesis of numerous active pharmaceutical ingredients (APIs). Its stereodefined structure is crucial for the efficacy and safety of the final drug products. The synthesis of this intermediate on a large scale requires a reliable, efficient, and economically viable process. Reductive amination stands out as a preferred industrial method for C-N bond formation due to its high selectivity and operational simplicity. This document outlines a comprehensive protocol for the gram-to-kilogram scale synthesis of this compound.

Synthetic Routes and Strategies

The most common and scalable approach for the synthesis of this compound is the reductive amination of (R)-alaninol with benzaldehyde. This can be achieved through two primary methods: catalytic hydrogenation and transfer hydrogenation.

  • Catalytic Hydrogenation: This classic method involves the reaction of the amine and aldehyde in the presence of a metal catalyst (e.g., Pd/C, Pt/C) under a hydrogen atmosphere. It is highly efficient but requires specialized high-pressure hydrogenation equipment.

  • Transfer Hydrogenation: This method uses a hydrogen donor (e.g., formic acid, ammonium formate) in the presence of a transition metal catalyst. It offers a safer and more accessible alternative to high-pressure hydrogenation, making it suitable for a wider range of laboratory and manufacturing settings.

  • Biocatalytic Reductive Amination: An emerging "green" alternative involves the use of enzymes like amine dehydrogenases (AmDHs) to catalyze the reductive amination. This method offers high enantioselectivity and operates under mild conditions, though scalability may require process optimization.

Data Presentation

Table 1: Starting Materials and Reagents
Compound NameIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier Purity
(R)-Alaninol(R)-2-Aminopropan-1-ol35320-23-1C₃H₉NO75.11>98%
BenzaldehydeBenzaldehyde100-52-7C₇H₆O106.12>99%
Palladium on CarbonPalladium on Carbon7440-05-3Pd/C-5% or 10% Pd
Platinum on CarbonPlatinum on Carbon7440-06-4Pt/C-5% Pt
Ammonium FormateAmmonium Formate540-69-2CH₅NO₂63.06>97%
MethanolMethanol67-56-1CH₄O32.04Anhydrous
Ethyl AcetateEthyl Acetate141-78-6C₄H₈O₂88.11ACS Grade
Hydrochloric AcidHydrochloric Acid7647-01-0HCl36.4637% in H₂O
Sodium HydroxideSodium Hydroxide1310-73-2NaOH40.00>97%
Table 2: Reaction Parameters and Expected Yields
ParameterCatalytic HydrogenationCatalytic Transfer Hydrogenation
Catalyst 5% Pt/C10% Pd/C
Hydrogen Source H₂ gasAmmonium Formate
Solvent MethanolMethanol
Temperature 20-30 °C25-40 °C
Pressure 3-5 kg/cm ²Atmospheric
Reaction Time 8-12 hours12-24 hours
Typical Scale 100 g - 1 kg10 g - 500 g
Expected Yield 85-95%80-90%
Expected Purity >98%>98%

Experimental Protocols

Scale-up Synthesis via Catalytic Hydrogenation

This protocol is adapted from a similar synthesis of a related amino alcohol and is suitable for producing hundreds of grams to kilograms of the target compound.

Equipment:

  • High-pressure hydrogenation reactor (Parr apparatus or similar)

  • Large glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Filtration apparatus (Büchner funnel or filter press)

  • Rotary evaporator

  • Crystallization vessel

Procedure:

  • Reaction Setup: In a suitable glass reactor, dissolve (R)-alaninol (1.0 eq) and benzaldehyde (1.05 eq) in anhydrous methanol (10-15 L per kg of alaninol). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Catalyst Charging: To the stirred solution, carefully add 5% Platinum on Carbon (Pt/C) catalyst (5-10% w/w relative to (R)-alaninol) as a slurry in methanol.

  • Hydrogenation: Transfer the reaction mixture to a high-pressure hydrogenation reactor.

  • Pressurize the reactor with hydrogen gas to 3-5 kg/cm ² and maintain the temperature between 20-30 °C.

  • Stir the reaction mixture vigorously for 8-12 hours, monitoring the hydrogen uptake to determine reaction completion.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol.

  • Isolation of Hydrochloride Salt: To the filtrate, slowly add a concentrated solution of hydrochloric acid in methanol until the pH is acidic (pH 2-3).

  • Concentrate the solution under reduced pressure to approximately one-third of its original volume.

  • Cool the concentrated solution to 0-5 °C to induce crystallization of this compound hydrochloride.

  • Collect the crystals by filtration, wash with cold methanol, and dry under vacuum.

  • Free-basing (Optional): To obtain the free base, dissolve the hydrochloride salt in water and basify with a 2N aqueous NaOH solution. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as an oil or low-melting solid.

Scale-up Synthesis via Catalytic Transfer Hydrogenation

This method avoids the use of high-pressure hydrogen gas, making it more accessible for standard laboratory and pilot plant settings.

Equipment:

  • Large glass reactor with overhead stirrer, temperature probe, condenser, and nitrogen inlet

  • Filtration apparatus

  • Rotary evaporator

  • Separatory funnel

  • Crystallization vessel

Procedure:

  • Reaction Setup: In a large glass reactor equipped with a stirrer, condenser, and nitrogen inlet, dissolve (R)-alaninol (1.0 eq) and benzaldehyde (1.05 eq) in methanol (15-20 L per kg of alaninol).

  • Add ammonium formate (3.0-5.0 eq) to the mixture.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% w/w relative to (R)-alaninol) to the reaction mixture.

  • Reaction: Heat the mixture to a gentle reflux (or maintain at 25-40 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Purification: Dissolve the residue in water and basify with a 2N aqueous NaOH solution to pH > 10.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to yield the crude this compound.

  • Purification (Optional): The crude product can be further purified by vacuum distillation or by forming the hydrochloride salt as described in the catalytic hydrogenation protocol, followed by crystallization.

Visualizations

Synthesis_Workflow cluster_reduction Reduction Methods Start (R)-Alaninol + Benzaldehyde Imine Imine Formation (in situ) Start->Imine Methanol Reduction Reduction Imine->Reduction Product This compound Reduction->Product Crude Product Catalytic Catalytic Hydrogenation (H₂, Pt/C) Reduction->Catalytic Transfer Transfer Hydrogenation (NH₄HCO₂, Pd/C) Reduction->Transfer Purification Purification (Crystallization/Distillation) Product->Purification FinalProduct Final Product Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Reductive_Amination_Mechanism Alaninol (R)-Alaninol Hemiaminal Hemiaminal Intermediate Alaninol->Hemiaminal Benzaldehyde Benzaldehyde Benzaldehyde->Hemiaminal Imine Schiff Base (Imine) Hemiaminal->Imine -H₂O Product This compound Imine->Product Reduction [H] inv1 inv2

Caption: Simplified mechanism of reductive amination.

Safety Considerations

  • Hydrogen Gas: Catalytic hydrogenation involves flammable hydrogen gas under pressure. Ensure the use of appropriate safety equipment and conduct the reaction in a well-ventilated area or a designated hydrogenation bay.

  • Metal Catalysts: Palladium on carbon and platinum on carbon are pyrophoric, especially when dry and exposed to air. Handle these catalysts under an inert atmosphere (e.g., nitrogen or argon) and quench carefully after use.

  • Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. Consult the Safety Data Sheets (SDS) for each reagent before use.

  • Exothermic Reactions: The formation of the hydrochloride salt can be exothermic. Add the acid slowly and with cooling to control the temperature.

Troubleshooting

  • Low Yield:

    • Incomplete reaction: Monitor the reaction progress by TLC or HPLC and extend the reaction time if necessary.

    • Catalyst deactivation: Ensure the use of fresh, high-quality catalyst.

    • Losses during work-up: Optimize extraction and crystallization procedures to minimize product loss.

  • Low Purity:

    • Over-alkylation: Use a slight excess of the aldehyde and monitor the reaction to avoid the formation of the dibenzyl-adduct.

    • Incomplete reduction of the imine: Ensure sufficient reducing agent and reaction time.

    • Inefficient purification: Recrystallize the product from a suitable solvent system to improve purity.

Conclusion

The protocols outlined in this document provide a robust and scalable pathway for the synthesis of this compound, a key pharmaceutical intermediate. Both catalytic hydrogenation and transfer hydrogenation methods are presented to offer flexibility based on available equipment and safety considerations. Adherence to these protocols and safety guidelines will enable the efficient and safe production of this valuable chiral building block.

Application of Chiral Auxiliaries in Natural Product Total Synthesis: A Case Study of (R)-2-(Benzylamino)propan-1-ol and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-2-(benzylamino)propan-1-ol is a chiral amino alcohol that serves as a valuable building block and chiral auxiliary in asymmetric synthesis. Its utility lies in the temporary incorporation into a prochiral substrate to direct a stereoselective transformation, leading to the formation of a desired enantiomer. While direct applications of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, its structural motif is central to a widely used class of chiral auxiliaries known as SAMP and RAMP, developed by Enders and co-workers. This application note will focus on the use of a conceptually similar and well-documented chiral auxiliary, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), in the asymmetric total synthesis of the natural product (+)-Phoracantholide I. This example serves to illustrate the principles and protocols relevant to the application of chiral amino alcohol-derived auxiliaries in the synthesis of biologically active molecules.

Core Application: Asymmetric α-Alkylation in the Total Synthesis of (+)-Phoracantholide I

(+)-Phoracantholide I is a 10-membered macrolide isolated from the metasternal gland of the Eucalyptus longicorn beetle, Phoracantha synonyma. A key step in its enantioselective synthesis is the asymmetric α-alkylation of a ketone, which establishes the crucial stereocenter. The Enders SAMP/RAMP hydrazone alkylation method is a powerful strategy for achieving this transformation with high stereocontrol.[1][2]

The overall synthetic strategy involves the formation of a chiral hydrazone from a prochiral ketone and the SAMP auxiliary. Deprotonation of this hydrazone with a strong base generates a chiral azaenolate, which then reacts with an electrophile (an alkyl halide) in a highly diastereoselective manner. Subsequent removal of the chiral auxiliary yields the desired α-alkylated ketone with high enantiomeric excess.

Data Presentation

The following table summarizes the quantitative data for the key asymmetric alkylation step in the synthesis of a key intermediate for (+)-Phoracantholide I using the SAMP chiral auxiliary.

StepReactantsElectrophileProductDiastereomeric Excess (d.e.)Enantiomeric Excess (e.e.)Yield
Asymmetric Alkylation SAMP-hydrazone of undecan-2-one3-bromopropanol THP ether(S)-5-(tert-Butyldimethylsilyloxy)undecan-2-one>95%>95%~75%

Experimental Protocols

1. Formation of the SAMP-Hydrazone

  • Materials:

    • Undecan-2-one (1.0 eq)

    • (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.2 eq)

    • Anhydrous benzene or toluene

    • Molecular sieves (4 Å)

  • Procedure:

    • To a solution of undecan-2-one in anhydrous benzene, add SAMP.

    • The mixture is heated to reflux with a Dean-Stark trap to remove water.

    • The reaction is monitored by TLC or GC until the starting ketone is consumed.

    • The solvent is removed under reduced pressure to yield the crude SAMP-hydrazone, which can be purified by distillation or used directly in the next step.

2. Asymmetric α-Alkylation

  • Materials:

    • SAMP-hydrazone of undecan-2-one (1.0 eq)

    • Anhydrous diethyl ether or THF

    • n-Butyllithium (n-BuLi) (1.1 eq) as a solution in hexanes

    • 3-bromopropanol THP ether (1.2 eq)

    • Hexamethylphosphoramide (HMPA) (optional, may improve yields and selectivity)

  • Procedure:

    • A solution of the SAMP-hydrazone in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere (argon or nitrogen).

    • n-Butyllithium is added dropwise, and the resulting orange-colored solution is stirred at 0 °C for 2 hours to ensure complete formation of the azaenolate.

    • The solution is cooled back down to -100 °C, and the electrophile (3-bromopropanol THP ether) is added slowly.

    • The reaction mixture is stirred at -100 °C for several hours and then allowed to warm slowly to room temperature overnight.

    • The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

3. Removal of the Chiral Auxiliary (Ozonolysis)

  • Materials:

    • Crude alkylated SAMP-hydrazone

    • Dichloromethane (DCM)

    • Ozone (O₃)

    • Triphenylphosphine (PPh₃) or dimethyl sulfide (DMS)

  • Procedure:

    • The crude alkylated hydrazone is dissolved in dichloromethane and cooled to -78 °C.

    • Ozone is bubbled through the solution until a blue color persists, indicating the complete consumption of the hydrazone.

    • The excess ozone is removed by bubbling argon or nitrogen through the solution.

    • A reducing agent (triphenylphosphine or dimethyl sulfide) is added to quench the ozonide.

    • The reaction mixture is allowed to warm to room temperature.

    • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the optically active ketone.

Visualizations

Diagram 1: Synthetic Pathway to (+)-Phoracantholide I Intermediate

Synthetic_Pathway cluster_0 Key Asymmetric Alkylation Ketone Undecan-2-one Hydrazone SAMP-Hydrazone Ketone->Hydrazone + SAMP - H₂O SAMP SAMP Auxiliary SAMP->Hydrazone Azaenolate Chiral Azaenolate Hydrazone->Azaenolate 1. n-BuLi Alkylated_Hydrazone Alkylated Hydrazone Azaenolate->Alkylated_Hydrazone 2. Electrophile Electrophile 3-bromopropanol THP ether Product (S)-5-(tert-Butyldimethylsilyloxy) undecan-2-one Alkylated_Hydrazone->Product Ozonolysis Logical_Relationship Start Prochiral Ketone Step1 Formation of Chiral Intermediate Start->Step1 Auxiliary Chiral Auxiliary (this compound analog) Auxiliary->Step1 Step2 Diastereoselective Reaction Step1->Step2 Step3 Removal of Chiral Auxiliary Step2->Step3 Step3->Auxiliary Recycle End Enantioenriched Natural Product Precursor Step3->End

References

Application Notes and Protocols for the Derivatization of (R)-2-(Benzylamino)propan-1-ol to Enhance Catalytic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-(benzylamino)propan-1-ol is a versatile chiral amino alcohol that serves as a valuable precursor for the synthesis of chiral ligands and catalysts for asymmetric synthesis. Its inherent chirality and the presence of both amino and hydroxyl functionalities allow for a variety of chemical modifications. Derivatization of this core structure can significantly enhance its catalytic activity and stereoselectivity in a range of asymmetric transformations, which are critical in the development of enantiomerically pure pharmaceuticals and other fine chemicals.

These application notes provide an overview of key derivatization strategies for this compound and detailed protocols for the synthesis of its derivatives. The subsequent application of these derivatives in asymmetric catalysis is highlighted, with a focus on the enantioselective reduction of ketones and the addition of organozinc reagents to aldehydes.

Derivatization Strategies for Enhanced Catalytic Performance

Modification of the amino and hydroxyl groups of this compound can lead to catalysts with improved steric and electronic properties, resulting in higher yields and enantioselectivities. Key derivatization strategies include:

  • N-Alkylation and N-Arylation: Introducing alkyl or aryl groups on the nitrogen atom can modify the steric bulk and electronic environment around a metal center, influencing the stereochemical outcome of the catalyzed reaction.

  • O-Functionalization (e.g., Silylation, Acylation): Protection or functionalization of the hydroxyl group can alter the ligand's coordination properties and solubility. For instance, converting the alcohol to a silyl ether can increase steric hindrance.

  • Formation of Chiral Oxazolidines: Cyclization of the amino alcohol with an aldehyde or ketone can form a rigid oxazolidine ring, which can act as a chiral ligand for various metal-catalyzed reactions.

  • Synthesis of Phosphine Derivatives: Conversion of the amino or hydroxyl group into a phosphine-containing moiety can generate powerful bidentate ligands for transition metal catalysis, particularly in asymmetric hydrogenation and cross-coupling reactions.

The following sections provide detailed experimental protocols for selected derivatization methods and their applications in asymmetric catalysis, supported by comparative data.

Data Presentation: Catalytic Performance of this compound and its Derivatives

The following tables summarize the catalytic activity of this compound and a representative derivative in two key asymmetric reactions. This data highlights the potential for enhanced performance through structural modification.

Table 1: Asymmetric Reduction of Acetophenone

Catalyst/LigandDerivative TypeYield (%)Enantiomeric Excess (ee, %)
This compoundParent CompoundHighModerate to High
In-situ generated oxazaborolidine from this compoundOxazaborolidine>95up to 97

Table 2: Enantioselective Addition of Diethylzinc to Benzaldehyde

Catalyst/LigandDerivative TypeYield (%)Enantiomeric Excess (ee, %)
This compoundParent CompoundHighHigh
Chiral Oxazolidine from this compoundOxazolidineHighup to 98

Experimental Protocols

Protocol 1: In-situ Generation of an Oxazaborolidine Catalyst for Asymmetric Ketone Reduction

This protocol describes the in-situ formation of a chiral oxazaborolidine catalyst from this compound and its use in the enantioselective reduction of a prochiral ketone.

Materials:

  • This compound

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Prochiral ketone (e.g., acetophenone)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Thin-layer chromatography (TLC) plates and developing system

  • Silica gel for column chromatography

Procedure:

  • Catalyst Formation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (0.1 mmol) in anhydrous THF (5 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add borane-dimethyl sulfide complex (0.1 mmol) to the solution with stirring.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure the formation of the oxazaborolidine catalyst.

  • Asymmetric Reduction:

    • Cool the catalyst solution back to 0 °C.

    • In a separate flask, prepare a solution of the prochiral ketone (1.0 mmol) in anhydrous THF (2 mL).

    • Add the ketone solution dropwise to the catalyst solution over 10-15 minutes.

    • To the reaction mixture, add an additional equivalent of borane-dimethyl sulfide complex (1.0 mmol) dropwise, maintaining the temperature at 0 °C.

    • Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of methanol (5 mL).

    • Allow the mixture to warm to room temperature and then add saturated aqueous NH₄Cl solution (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the chiral secondary alcohol.

  • Analysis:

    • Determine the enantiomeric excess of the purified product using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Protocol 2: Synthesis of a Chiral Oxazolidine Ligand and its Application in Diethylzinc Addition to an Aldehyde

This protocol details the synthesis of a chiral oxazolidine from this compound and its use as a ligand in the enantioselective addition of diethylzinc to an aldehyde.

Materials:

  • This compound

  • Aldehyde for cyclization (e.g., formaldehyde or a higher aldehyde)

  • Diethylzinc (1.0 M solution in hexanes)

  • Aldehyde for alkylation (e.g., benzaldehyde)

  • Anhydrous toluene

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Dean-Stark apparatus (optional, for water removal)

Procedure:

  • Synthesis of the Chiral Oxazolidine Ligand:

    • In a round-bottom flask equipped with a reflux condenser (and optionally a Dean-Stark trap), combine this compound (1.0 mmol) and the cyclizing aldehyde (1.1 mmol) in anhydrous toluene (20 mL).

    • Reflux the mixture for 4-6 hours, with azeotropic removal of water if using a Dean-Stark trap.

    • After cooling to room temperature, remove the solvent under reduced pressure to obtain the crude chiral oxazolidine. This can often be used in the next step without further purification.

  • Enantioselective Diethylzinc Addition:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the synthesized chiral oxazolidine ligand (0.1 mmol) in anhydrous toluene (5 mL).

    • Cool the solution to 0 °C.

    • Slowly add diethylzinc (1.1 mmol, 1.0 M solution in hexanes) to the ligand solution with stirring.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add the aldehyde for alkylation (1.0 mmol) dropwise to the reaction mixture.

    • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL).

    • Allow the mixture to warm to room temperature and separate the layers.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Analysis:

    • Determine the enantiomeric excess of the resulting chiral secondary alcohol by chiral HPLC or GC.

Visualizations

Derivatization_Workflow cluster_start Starting Material cluster_derivatization Derivatization Strategies cluster_catalyst Chiral Ligand/Catalyst cluster_application Asymmetric Catalysis Start This compound N_Alkylation N-Alkylation/ N-Arylation Start->N_Alkylation R-X O_Func O-Functionalization (Silylation, Acylation) Start->O_Func R-SiCl/Acyl-Cl Oxazolidine Oxazolidine Formation Start->Oxazolidine RCHO Phosphine Phosphine Synthesis Start->Phosphine P-reagent N_Deriv N-Substituted Derivative N_Alkylation->N_Deriv O_Deriv O-Substituted Derivative O_Func->O_Deriv Oxaz_Deriv Oxazolidine Derivative Oxazolidine->Oxaz_Deriv Phos_Deriv Phosphine Derivative Phosphine->Phos_Deriv Application Enhanced Catalytic Activity & Selectivity N_Deriv->Application O_Deriv->Application Oxaz_Deriv->Application Phos_Deriv->Application

Caption: Workflow for derivatization of this compound.

Experimental_Workflow Start Start with Chiral Amino Alcohol (this compound) Catalyst_Prep Catalyst/Ligand Preparation (e.g., In-situ generation or Synthesis) Start->Catalyst_Prep Reaction Asymmetric Reaction (e.g., Ketone Reduction or Aldehyde Alkylation) Catalyst_Prep->Reaction Workup Reaction Quench and Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Analysis (Yield, ee% determination via chiral HPLC/GC) Purification->Analysis

Caption: General experimental workflow for asymmetric catalysis.

Conclusion

The derivatization of this compound offers a powerful strategy for tuning its catalytic properties to achieve enhanced performance in asymmetric synthesis. By modifying the amino and hydroxyl functionalities, researchers can develop bespoke ligands and catalysts tailored for specific transformations, leading to higher yields and enantioselectivities. The protocols provided herein serve as a practical guide for the synthesis and application of these valuable catalytic tools in the pursuit of efficient and selective chemical synthesis.

Troubleshooting & Optimization

Optimizing reaction conditions for (R)-2-(Benzylamino)propan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (R)-2-(Benzylamino)propan-1-ol. The information is presented in a user-friendly question-and-answer format to directly address potential challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is the reductive amination of (R)-alaninol with benzaldehyde. This one-pot reaction involves the formation of an intermediate imine, which is subsequently reduced to the desired secondary amine.

Q2: Which reducing agents are suitable for this reductive amination?

A2: Several reducing agents can be employed, with the choice impacting yield, selectivity, and reaction conditions. Commonly used reagents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). Each has its advantages and disadvantages in terms of reactivity and safety.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable eluent system, such as ethyl acetate/hexanes or dichloromethane/methanol, can be used to separate the starting materials ((R)-alaninol and benzaldehyde) from the product. Staining with potassium permanganate or ninhydrin can help visualize the spots, as the product and starting amine may not be UV-active.

Q4: What are the critical parameters to control for achieving high yield and enantioselectivity?

A4: Key parameters to optimize include the choice of reducing agent and solvent, reaction temperature, and the stoichiometry of the reactants. Maintaining the chirality of the starting material, (R)-alaninol, is crucial for obtaining the desired (R)-enantiomer of the product. Low temperatures generally favor higher enantioselectivity.

Troubleshooting Guide

Problem 1: Low to No Product Yield

Possible Cause Suggested Solution
Incomplete imine formation The formation of the imine intermediate is crucial. Ensure anhydrous reaction conditions as water can inhibit imine formation. Adding a catalytic amount of a weak acid, such as acetic acid, can promote this step. Pre-stirring the (R)-alaninol and benzaldehyde for a period before adding the reducing agent can also be beneficial.
Decomposition of the reducing agent Some reducing agents, like NaBH₄, can react with protic solvents such as methanol. If using such a combination, ensure the reducing agent is added portion-wise to a cooled solution. Alternatively, switch to a more stable reducing agent in the chosen solvent, such as NaBH(OAc)₃ in dichloromethane (DCM).
Reduction of benzaldehyde A strong reducing agent like NaBH₄ can reduce the starting benzaldehyde to benzyl alcohol, a common side product. Using a milder reducing agent, such as NaBH₃CN or NaBH(OAc)₃, can minimize this side reaction as they are more selective for the imine.
Incorrect stoichiometry An inappropriate ratio of reactants can lead to poor yields. Typically, a slight excess of the amine or aldehyde is used. Experiment with varying the stoichiometry to find the optimal conditions for your setup.

Problem 2: Presence of Impurities in the Final Product

Possible Cause Suggested Solution
Unreacted starting materials If TLC or NMR indicates the presence of unreacted (R)-alaninol or benzaldehyde, the reaction may not have gone to completion. Extend the reaction time or consider a more reactive reducing agent. Purification by column chromatography is effective for removing starting materials.
Formation of benzyl alcohol As mentioned, this arises from the reduction of benzaldehyde. Use a milder, imine-selective reducing agent. Benzyl alcohol can typically be separated from the product by column chromatography.
Formation of the dibenzyl amine Over-alkylation of the product can lead to the formation of a tertiary amine. This is more likely if there is a large excess of benzaldehyde and a strong reducing agent. Using a 1:1 stoichiometry or a slight excess of the amine can help minimize this.

Problem 3: Low Enantiomeric Excess (e.e.)

| Possible Cause | Suggested Solution | | Racemization of the starting material | Ensure the (R)-alaninol used is of high enantiomeric purity. | | Harsh reaction conditions | High reaction temperatures can sometimes lead to racemization. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can improve enantioselectivity.[1] | | Inaccurate e.e. determination | The method for determining enantiomeric excess, typically chiral High-Performance Liquid Chromatography (HPLC), must be properly optimized. Use a suitable chiral stationary phase, such as one based on amylose or cellulose derivatives, and optimize the mobile phase to achieve good separation of the enantiomers. |

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Borohydride (NaBH₄)
  • Imine Formation: In a round-bottom flask, dissolve (R)-alaninol (1.0 eq) in methanol. Add benzaldehyde (1.0-1.2 eq) and a catalytic amount of acetic acid (0.1 eq). Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
  • Reaction Setup: To a solution of (R)-alaninol (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add benzaldehyde (1.0-1.2 eq).

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) in one portion.

  • Reaction: Stir the mixture at room temperature overnight.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer and extract the aqueous layer with the same solvent (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Presentation

The following tables summarize illustrative quantitative data for the synthesis of this compound under various conditions. This data is intended to provide a comparative overview to guide optimization.

Table 1: Comparison of Reducing Agents

Reducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Enantiomeric Excess (e.e.) (%)
NaBH₄Methanol0 to RT475>98
NaBH₃CNMethanolRT1285>98
NaBH(OAc)₃DCMRT1292>98

Table 2: Effect of Solvent on Yield using NaBH(OAc)₃

SolventTemperature (°C)Reaction Time (h)Yield (%)
Dichloromethane (DCM)RT1292
1,2-Dichloroethane (DCE)RT1290
Tetrahydrofuran (THF)RT1288
AcetonitrileRT1285

Visualizations

Experimental Workflow

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification R_Alaninol (R)-Alaninol Imine_Formation Imine Formation (Stir at RT) R_Alaninol->Imine_Formation Benzaldehyde Benzaldehyde Benzaldehyde->Imine_Formation Solvent Solvent (e.g., Methanol, DCM) Solvent->Imine_Formation Reduction Reduction (Add Reducing Agent) Imine_Formation->Reduction Quench Quench Reaction Reduction->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic Start Low Yield or Impure Product Check_Imine Check Imine Formation (TLC/NMR) Start->Check_Imine Incomplete_Imine Incomplete? Check_Imine->Incomplete_Imine Optimize_Imine Optimize Imine Formation: - Anhydrous conditions - Add catalytic acid - Pre-stir reactants Incomplete_Imine->Optimize_Imine Yes Check_Reduction Check Reduction Step (TLC for starting materials) Incomplete_Imine->Check_Reduction No Optimize_Imine->Check_Reduction Incomplete_Reduction Incomplete? Check_Reduction->Incomplete_Reduction Optimize_Reduction Optimize Reduction: - Change reducing agent - Adjust temperature - Increase reaction time Incomplete_Reduction->Optimize_Reduction Yes Check_Side_Products Analyze Side Products (NMR/MS) Incomplete_Reduction->Check_Side_Products No Optimize_Reduction->Check_Side_Products Aldehyde_Reduction Benzyl Alcohol Present? Check_Side_Products->Aldehyde_Reduction Use_Milder_Reductant Use Milder Reducing Agent (e.g., NaBH(OAc)₃) Aldehyde_Reduction->Use_Milder_Reductant Yes Dibenzyl_Amine Dibenzyl Amine Present? Aldehyde_Reduction->Dibenzyl_Amine No Purify Purify Product (Column Chromatography) Use_Milder_Reductant->Purify Adjust_Stoichiometry Adjust Stoichiometry (e.g., excess amine) Dibenzyl_Amine->Adjust_Stoichiometry Yes Dibenzyl_Amine->Purify No Adjust_Stoichiometry->Purify

References

Technical Support Center: Troubleshooting Enantioselectivity with (R)-2-(Benzylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing (R)-2-(Benzylamino)propan-1-ol as a chiral ligand in asymmetric synthesis. Below you will find frequently asked questions (FAQs) and troubleshooting advice to address common issues related to low enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: My reaction is showing low enantiomeric excess (ee). What are the most common causes?

A1: Low enantioselectivity when using this compound as a chiral ligand can stem from several factors. The most critical parameters to investigate are:

  • Ligand Purity and Integrity: Ensure the this compound is of high purity and has been stored correctly under an inert atmosphere and at a low temperature (2-8°C) to prevent degradation.

  • Reaction Temperature: Temperature plays a crucial role in the transition state energetics. Often, lower temperatures favor the formation of one enantiomer over the other, leading to higher ee.

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the conformation of the metal-ligand complex and the transition state, thereby affecting enantioselectivity. Non-polar solvents are often preferred in reactions like the addition of diethylzinc to aldehydes.

  • Purity of Reactants: Impurities in the substrate (e.g., aldehyde) or the organometallic reagent can interfere with the catalyst, leading to a decrease in enantioselectivity.

  • Moisture and Air Sensitivity: Many organometallic reactions are sensitive to moisture and oxygen. Ensure all glassware is flame-dried and the reaction is conducted under a dry, inert atmosphere (e.g., argon or nitrogen).

Q2: How does reaction temperature influence the enantioselectivity of my reaction?

A2: Temperature has a significant impact on the energy difference between the diastereomeric transition states that lead to the two enantiomers. Generally, a lower reaction temperature increases this energy difference, which allows for better discrimination between the two pathways and results in higher enantiomeric excess. Conversely, increasing the temperature can provide enough energy to overcome the activation barrier for both pathways, leading to a more racemic mixture. It is crucial to optimize the temperature for your specific reaction.

Q3: What is the role of the solvent, and which solvents are typically recommended?

A3: The solvent can affect the solubility of the catalyst and reagents, as well as stabilize or destabilize the transition states. In the context of enantioselective additions of organozinc reagents to aldehydes using amino alcohol ligands, non-polar solvents like hexane or toluene are often employed. Polar, coordinating solvents can compete with the chiral ligand for coordination to the metal center, which can disrupt the chiral environment and lead to lower enantioselectivity.

Q4: I have confirmed my reaction conditions are optimal, but the enantioselectivity is still low. What should I check next?

A4: If you have optimized the reaction conditions and are still observing low enantioselectivity, it is essential to validate your analytical method. An unoptimized chiral HPLC or GC method can lead to inaccurate determination of the enantiomeric excess. It is recommended to prepare a racemic sample of the product to ensure your analytical method can successfully resolve the two enantiomers.

Troubleshooting Guide for Low Enantioselectivity

This guide provides a systematic approach to troubleshooting low enantioselectivity in reactions using this compound.

Data Presentation

The following tables summarize the impact of key reaction parameters on enantioselectivity, based on studies of similar N-benzyl substituted β-amino alcohols in the enantioselective addition of diethylzinc to aldehydes.[1]

Table 1: Effect of Temperature on the Enantioselective Addition of Diethylzinc to Benzaldehyde

EntryTemperature (°C)Yield (%)ee (%) [R]
1609575
2259789
309694
4-209596

Data adapted from a study on a structurally similar N-benzyl β-amino alcohol.[1]

Table 2: Enantioselective Addition of Diethylzinc to Various Aldehydes at 0°C

EntryAldehydeYield (%)ee (%) [R]
1Benzaldehyde9694
24-Chlorobenzaldehyde9895
34-Methoxybenzaldehyde9592
42-Naphthaldehyde9497
5Cinnamaldehyde8588
6Cyclohexanecarboxaldehyde8285

Data adapted from a study on a structurally similar N-benzyl β-amino alcohol.[1]

Experimental Protocols

Key Experiment: General Protocol for the Enantioselective Addition of Diethylzinc to an Aldehyde

This protocol is a representative procedure for the enantioselective ethylation of an aldehyde using this compound as the chiral ligand.

Materials:

  • This compound

  • Diethylzinc (1.0 M solution in hexanes)

  • Aldehyde (e.g., benzaldehyde)

  • Anhydrous toluene or hexane

  • 1 M Hydrochloric acid (for quenching)

  • Saturated aqueous solution of sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard, flame-dried glassware for reactions under inert atmosphere

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the this compound ligand (0.05 - 0.1 mmol).

  • Add anhydrous toluene (5 mL) and stir until the ligand is completely dissolved.

  • Cool the solution to the desired temperature (e.g., 0°C) in an ice bath.

  • Slowly add the diethylzinc solution (2.2 mmol) dropwise to the stirred ligand solution.

  • Stir the resulting mixture for 20-30 minutes at the same temperature to allow for the formation of the chiral zinc-alkoxide complex.

  • Add the aldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Continue stirring the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench it by the slow addition of 1 M HCl at 0°C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified alcohol using chiral HPLC or GC.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Enantioselectivity start Low Enantioselectivity Observed step1 Verify Ligand and Reagent Purity start->step1 step2 Optimize Reaction Temperature step1->step2 Purity Confirmed step3 Screen Different Solvents step2->step3 Temperature Optimized step4 Check for Air and Moisture Contamination step3->step4 Solvent Selected step5 Validate Analytical Method step4->step5 Anhydrous Conditions Confirmed end Improved Enantioselectivity step5->end Method Validated

Caption: A logical workflow for troubleshooting low enantioselectivity.

Reaction_Mechanism Proposed Transition State for Enantioselective Addition cluster_ligand 1. Catalyst Formation cluster_reaction 2. Asymmetric Addition cluster_workup 3. Workup L (R)-Ligand (L) Catalyst Chiral Zn-Alkoxide Dimer [(R)-L-Zn-Et]2 L->Catalyst + ZnEt2_1 Et2Zn ZnEt2_1->Catalyst TS Diastereomeric Transition State (Favored approach to Re face) Catalyst->TS Aldehyde Aldehyde (RCHO) Aldehyde->TS + Product (S)-Alcohol Product TS->Product Et transfer Quench H3O+ Product->Quench +

Caption: Simplified mechanism of asymmetric ethylation of an aldehyde.

References

Technical Support Center: Challenges in the Removal of the N-Benzyl Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the removal of the N-benzyl protecting group in chemical synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during N-benzyl deprotection experiments in a question-and-answer format.

Problem: My catalytic hydrogenation reaction for N-benzyl deprotection is incomplete or shows a low yield.

Answer:

Incomplete reactions are a frequent issue in catalytic hydrogenation for N-benzyl removal. Several factors could be contributing to this problem. Here are some troubleshooting steps to consider:

  • Catalyst Activity: The activity of Palladium on carbon (Pd/C) can diminish over time. It is recommended to use a fresh batch of catalyst for each reaction. Alternatively, Pearlman's catalyst (Pd(OH)₂/C) is often more effective, especially for N-benzyl deprotection, as the amine functionality can poison the catalyst.[1] A combination of Pd/C and Pearlman's catalyst can also be more effective in challenging cases.[1]

  • Catalyst Loading: Insufficient catalyst can lead to an incomplete reaction. Typical loadings range from 5-20 mol% relative to the substrate. For difficult substrates, increasing the catalyst amount, sometimes up to a 1:1 weight ratio with the substrate, may be necessary.[1]

  • Hydrogen Source and Pressure: While a hydrogen balloon is common for lab-scale reactions, it may not provide sufficient pressure to drive the reaction to completion.[2][3] Using a Parr apparatus to increase the hydrogen pressure can significantly improve the reaction rate.

  • Reaction Time and Temperature: N-debenzylation reactions can be slow, sometimes requiring extended reaction times, even up to several days.[2] Gently increasing the reaction temperature (e.g., to 40-50 °C) can also help to push the reaction to completion.[3]

  • Solvent Choice: The choice of solvent is critical. The starting N-benzyl protected compound is often nonpolar, while the deprotected amine product is polar. A solvent system that can solubilize both is essential. Common solvents include methanol, ethanol, ethyl acetate, and THF, or mixtures such as THF/MeOH/H₂O.[3]

  • Acid Additives: The addition of a small amount of acid, such as acetic acid or hydrochloric acid, can facilitate the deprotection by forming the amine salt, which reduces catalyst poisoning.[4][5][6] However, a neutralization step will be required during workup.[4][5]

Problem: I suspect my catalyst is being poisoned. How can I address this?

Answer:

Catalyst poisoning is a major challenge in N-benzyl deprotection, as amines can strongly coordinate to the palladium catalyst, reducing its activity.[4][5] Here's how to troubleshoot this issue:

  • Purity of Starting Materials and Reagents: Ensure your starting material and solvents are of high purity. Impurities, particularly those containing sulfur, can irreversibly poison the catalyst.[3][7]

  • Use of Pearlman's Catalyst: As mentioned, Pearlman's catalyst (Pd(OH)₂/C) is generally more resistant to poisoning by amines than Pd/C.[1]

  • Acidification: Adding a catalytic amount of acid can mitigate poisoning by protonating the amine, thus preventing its coordination to the palladium surface.[4][5][6]

  • Alternative Deprotection Methods: If catalyst poisoning remains a persistent issue, consider alternative deprotection methods that do not rely on palladium catalysts, such as Birch reduction or oxidative cleavage.

Problem: I am observing unexpected side reactions during the deprotection.

Answer:

Side reactions can compromise the yield and purity of your desired product. The nature of the side reactions will depend on the specific substrate and reaction conditions.

  • Reduction of Other Functional Groups: Catalytic hydrogenation is a powerful reducing method and can affect other susceptible functional groups like alkenes, alkynes, nitro groups, and other benzyl ethers.[7][8] If your molecule contains such groups, a different deprotection strategy may be necessary.

  • Over-reduction: In some cases, prolonged reaction times or harsh conditions can lead to the reduction of aromatic rings.

  • N-Alkylation: If the reaction is performed in an alcohol solvent at elevated temperatures, there is a possibility of N-alkylation of the newly formed amine.

To minimize side reactions, it is crucial to carefully monitor the reaction progress by TLC or LC-MS and to optimize the reaction conditions (catalyst, solvent, temperature, and pressure) to be as mild as possible.

Problem: My substrate is not soluble in the reaction solvent.

Answer:

Poor solubility can significantly hinder the reaction rate by limiting the substrate's access to the catalyst surface.[3]

  • Solvent Screening: Experiment with a range of solvents and solvent mixtures to find a system that effectively dissolves your starting material. Common choices include alcohols (methanol, ethanol), ethyl acetate, tetrahydrofuran (THF), and mixtures thereof. For substrates that are particularly nonpolar, dichloromethane (DCM) or toluene might be considered, although they are less common for hydrogenations.

  • Temperature: Gently heating the reaction mixture can improve the solubility of the substrate.

Frequently Asked Questions (FAQs)

What are the most common methods for N-benzyl group removal?

The most common methods for cleaving the N-benzyl group fall into three main categories:

  • Reductive Cleavage: This is the most widely used approach and includes:

    • Catalytic Hydrogenolysis: Typically employing a palladium catalyst (Pd/C or Pd(OH)₂/C) and a hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate).[1][9][10] This method is favored for its mild conditions and clean byproducts (toluene).[1]

    • Dissolving Metal Reduction (Birch Reduction): This method uses an alkali metal (like sodium or lithium) in liquid ammonia and is a powerful tool for cleaving stubborn benzyl groups.[8][11]

  • Oxidative Cleavage: This involves the use of oxidizing agents to remove the benzyl group. Reagents like ceric ammonium nitrate (CAN), 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), or an alkali metal bromide/oxone system can be used.[9][10][12]

  • Acid-Based Cleavage: Strong Lewis acids such as boron tribromide (BBr₃) or aluminum chloride (AlCl₃) can also effect debenzylation, though this is less common for N-benzyl groups compared to O-benzyl groups.[4]

When should I choose a method other than catalytic hydrogenation?

You should consider alternative methods to catalytic hydrogenation when:

  • Your molecule contains other functional groups that are sensitive to reduction, such as alkenes, alkynes, nitro groups, or other benzyl ethers that you wish to retain.[7][8]

  • Your substrate contains sulfur, which can poison the palladium catalyst.[7]

  • Catalytic hydrogenation consistently fails to proceed to completion despite extensive optimization.

  • You need to perform a selective deprotection in the presence of other protecting groups that are labile to hydrogenolysis.

How can I monitor the progress of the debenzylation reaction?

The progress of the reaction can be monitored by:

  • Thin-Layer Chromatography (TLC): This is the most common and convenient method. The deprotected amine product is typically more polar than the starting N-benzylated material and will have a lower Rf value.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides more definitive information about the conversion of the starting material and the formation of the desired product by monitoring their respective molecular weights.

Are there any functional groups that are incompatible with common debenzylation conditions?

Yes, several functional groups are incompatible with standard debenzylation methods:

  • Catalytic Hydrogenation: Alkenes, alkynes, nitro groups, azides, and other benzyl ethers can be reduced under these conditions.

  • Birch Reduction: This is a very strong reducing condition and is generally not compatible with many functional groups, including esters and ketones.

  • Oxidative Cleavage: Functional groups that are sensitive to oxidation, such as aldehydes and some alcohols, may not be compatible with oxidative debenzylation methods.

Careful consideration of the functional groups present in your molecule is essential when choosing a deprotection strategy.

Quantitative Data Summary

Table 1: Comparison of Catalysts for Catalytic Hydrogenation of N-Benzyl Groups
Catalyst SystemHydrogen SourceTypical ConditionsReaction TimeYield (%)Key Advantages & Disadvantages
5-10% Pd/CH₂ (gas, 1 atm - 3 bar)MeOH or EtOH, Room Temp.4 - 72 hoursVariable, up to 95%+Advantages: Well-established, mild, neutral pH.[13] Disadvantages: Can be slow, catalyst quality varies, risk of ignition when dry, may affect other reducible groups.[13]
20% Pd(OH)₂/C (Pearlman's Catalyst)H₂ (gas)Various Solvents4 hours - 6 days57 - 66%Advantages: Generally more active and less prone to poisoning by amines than Pd/C.[1] Disadvantages: Can be slower for some substrates.
Pd/C (Transfer Hydrogenation)Ammonium FormateMethanol, Reflux10 minutes - 20 hoursHigh (often >80%)Advantages: Avoids handling of H₂ gas, can be very rapid.[1][14] Disadvantages: Requires elevated temperatures, ammonium formate can be basic.[15]
Pd/C + Nb₂O₅/CH₂ (gas, 1 atm)MeOH, Room Temp.Significantly ShorterExcellentAdvantages: Niobic acid co-catalyst drastically facilitates deprotection, shortening reaction times.[4][5] Disadvantages: Requires preparation of a co-catalyst.[13]
Table 2: Typical Reaction Conditions for Alternative N-Benzyl Deprotection Methods
MethodReagentsTypical ConditionsKey Features
Birch Reduction Na or Li, liquid NH₃, Alcohol-78 °CPowerful reduction, effective for stubborn benzyl groups; harsh conditions, requires special handling.[11]
Oxidative Cleavage KBr, OxoneMeNO₂, 30 °CTransition-metal-free, mild conditions, high yields for N-benzyl amides.[9][10]
Oxidative Cleavage 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)CH₂Cl₂/H₂OEffective for electron-rich benzyl groups.
Lewis Acid Cleavage BBr₃ or AlCl₃CH₂Cl₂Strong acid conditions, less common for N-benzyl groups.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) and Hydrogen Gas
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-benzyl protected substrate (1.0 mmol) in a suitable solvent such as methanol (10 mL).[1]

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Hydrogenation: Seal the flask, evacuate the system, and then backfill with hydrogen gas. For lab-scale reactions, a hydrogen-filled balloon is often sufficient.[1]

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.[1]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected product. Further purification can be performed by column chromatography if necessary.[1]

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
  • Preparation: To a stirred suspension of the N-benzyl-protected substrate (3 mmol) and 10% Pd/C (equal weight to the substrate) in dry methanol (20 mL), add anhydrous ammonium formate (15 mmol) in one portion under a nitrogen atmosphere.[1][14][16]

  • Reaction: Stir the reaction mixture at reflux temperature. Monitor the reaction progress by TLC.[1][14][16]

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Filtration: Remove the catalyst by filtration through a Celite® pad and wash the pad with chloroform (20 mL).[14][16]

  • Isolation: Combine the organic filtrates and evaporate the solvent under reduced pressure to afford the deprotected amine.[1][14][16]

Protocol 3: Oxidative Cleavage using Potassium Bromide and Oxone
  • Preparation: In a suitable reaction vessel, dissolve the N-benzyl amide (1.0 equiv) in nitromethane (MeNO₂).

  • Reagent Addition: Add potassium bromide (KBr, 1.0 equiv) and Oxone (1.5 equiv) to the solution.[10]

  • Reaction: Stir the reaction mixture at 30 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with an appropriate aqueous solution (e.g., sodium thiosulfate).

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Visualizations

G Troubleshooting Workflow for Catalytic Hydrogenation start Incomplete N-Benzyl Deprotection catalyst Check Catalyst Activity start->catalyst conditions Optimize Reaction Conditions start->conditions solubility Address Solubility Issues start->solubility alternatives Consider Alternative Methods start->alternatives sub_catalyst1 Use Fresh Pd/C catalyst->sub_catalyst1 sub_catalyst2 Switch to Pearlman's Catalyst catalyst->sub_catalyst2 sub_catalyst3 Increase Catalyst Loading catalyst->sub_catalyst3 sub_conditions1 Increase H₂ Pressure conditions->sub_conditions1 sub_conditions2 Increase Temperature conditions->sub_conditions2 sub_conditions3 Prolong Reaction Time conditions->sub_conditions3 sub_conditions4 Add Acidic Co-catalyst conditions->sub_conditions4 sub_solubility1 Change Solvent System solubility->sub_solubility1 sub_alternatives1 Birch Reduction alternatives->sub_alternatives1 sub_alternatives2 Oxidative Cleavage alternatives->sub_alternatives2

Caption: Troubleshooting workflow for incomplete N-benzyl deprotection.

G Decision Tree for N-Benzyl Deprotection Method start Start: N-Benzyl Protected Substrate q1 Are other reducible groups present? start->q1 q2 Is the catalyst likely to be poisoned? q1->q2 No oxidative Oxidative Cleavage (e.g., DDQ, Oxone) q1->oxidative Yes hydrogenation Catalytic Hydrogenation (Pd/C, H₂ or Transfer) q2->hydrogenation No birch Birch Reduction q2->birch Persistent Poisoning pearlmans Use Pearlman's Catalyst or add acid q2->pearlmans Yes

References

Catalyst poisoning and deactivation in (R)-2-(Benzylamino)propan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-2-(Benzylamino)propan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to catalyst poisoning and deactivation during this critical synthesis.

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the synthesis of this compound, focusing on catalyst-related problems.

Issue 1: Low or No Conversion of Starting Materials

Q: My reductive amination reaction of (R)-alaninol with benzaldehyde is showing low or no conversion. What are the potential catalyst-related causes and how can I troubleshoot them?

A: Low or no conversion in this reaction is frequently linked to catalyst inactivity. Here’s a step-by-step guide to diagnose and address the problem:

Potential Causes and Troubleshooting Actions:

Potential CauseTroubleshooting Action
Catalyst Poisoning Identify the Poison Source: Common poisons for platinum group metal (PGM) catalysts like Pd/C and Pt/C, as well as Raney Nickel, include sulfur compounds, halides, and strongly coordinating nitrogen-containing molecules.[1][2] Analyze your starting materials ((R)-alaninol, benzaldehyde) and solvent for trace impurities. Purify Starting Materials: If impurities are detected, purify the starting materials and solvent before the reaction.
Catalyst Deactivation by Oxidation Ensure Inert Atmosphere: Precious metal catalysts can be deactivated by exposure to air (oxidation). Ensure your reaction setup is properly purged and maintained under an inert atmosphere (e.g., Nitrogen or Argon).
Insufficient Catalyst Loading Optimize Catalyst Amount: The catalyst loading is a critical parameter. If the amount is too low, the reaction rate will be slow. Incrementally increase the catalyst loading to find the optimal concentration for your specific reaction conditions.
Poor Catalyst Quality Use Fresh or Properly Stored Catalyst: Catalysts can lose activity over time, especially if not stored correctly. Use a fresh batch of catalyst or one that has been stored under appropriate conditions (e.g., under an inert atmosphere, away from moisture).
Product Inhibition Monitor Reaction Progress: The product, this compound, or byproducts can sometimes adsorb onto the catalyst surface and inhibit its activity.[2] Monitor the reaction progress and consider stopping the reaction before complete conversion if product inhibition is suspected.

Experimental Protocol: Reductive Amination of (R)-Alaninol with Benzaldehyde

This protocol describes a general procedure for the synthesis of this compound using a Palladium on Carbon (Pd/C) catalyst.

Materials:

  • (R)-Alaninol

  • Benzaldehyde

  • Palladium on Carbon (10 wt%)

  • Methanol (or other suitable solvent)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a suitable reaction vessel, dissolve (R)-alaninol in methanol.

  • Add benzaldehyde to the solution (typically in a 1:1 to 1.2:1 molar ratio relative to the amine).

  • Carefully add the 10% Pd/C catalyst to the mixture under a stream of inert gas. The catalyst loading can be optimized, but a starting point of 5-10 mol% relative to the limiting reagent is common.

  • Seal the reaction vessel and purge it several times with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-10 bar).

  • Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 50 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).

  • Once the reaction is complete, carefully depressurize the vessel and purge with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method (e.g., column chromatography or crystallization) to yield this compound.

Diagram: Troubleshooting Workflow for Low Conversion

low_conversion_workflow start Low or No Conversion check_catalyst Check Catalyst Activity start->check_catalyst check_impurities Analyze Starting Materials & Solvent for Impurities check_catalyst->check_impurities Poisoning? check_atmosphere Verify Inert Atmosphere check_catalyst->check_atmosphere Oxidation? optimize_loading Optimize Catalyst Loading check_catalyst->optimize_loading Low Loading? use_fresh_catalyst Use Fresh/Properly Stored Catalyst check_catalyst->use_fresh_catalyst Old Catalyst? monitor_inhibition Monitor for Product Inhibition check_catalyst->monitor_inhibition Inhibition? purify_materials Purify Starting Materials & Solvent check_impurities->purify_materials Impurities Found improve_setup Improve Inert Gas Purging check_atmosphere->improve_setup increase_loading Increase Catalyst Loading optimize_loading->increase_loading replace_catalyst Replace Catalyst use_fresh_catalyst->replace_catalyst adjust_conditions Adjust Reaction Time/Temperature monitor_inhibition->adjust_conditions end_good Reaction Proceeds purify_materials->end_good end_bad Problem Persists purify_materials->end_bad improve_setup->end_good improve_setup->end_bad increase_loading->end_good increase_loading->end_bad replace_catalyst->end_good replace_catalyst->end_bad adjust_conditions->end_good adjust_conditions->end_bad

Caption: Troubleshooting workflow for low or no conversion in the synthesis of this compound.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst deactivation and regeneration in the synthesis of this compound.

Q1: What are the most common catalyst poisons in the synthesis of this compound?

A1: The most common catalyst poisons for precious metal catalysts (e.g., Pd, Pt) and Raney Nickel used in this reductive amination are:

  • Sulfur Compounds: Even trace amounts of sulfur-containing impurities in the starting materials or solvents can severely poison the catalyst by strongly adsorbing to the active metal sites.[1]

  • Halides: Halogenated compounds can also lead to catalyst deactivation.[1]

  • Strongly Coordinating Nitrogen Compounds: While the reactants and product are amines, other nitrogen-containing impurities with strong coordinating properties can act as poisons.

  • Carbon Monoxide: If using hydrogen from a source that may contain CO impurities, this can poison the catalyst.

Q2: My Pd/C catalyst has lost activity after a few runs. Can it be regenerated, and if so, how?

A2: Yes, deactivated Pd/C catalysts can often be regenerated, depending on the cause of deactivation. Here are some common regeneration methods:

Deactivation CauseRegeneration Method
Fouling by Organic Residues Solvent Washing: Wash the catalyst with a suitable solvent (e.g., methanol, ethanol) to remove adsorbed organic species. This can sometimes be followed by a wash with a dilute base or acid, depending on the nature of the fouling.
Coking (Carbon Deposition) Oxidative Treatment: Controlled oxidation by heating the catalyst in a stream of air or a diluted oxygen/inert gas mixture can burn off carbonaceous deposits. This must be done carefully to avoid sintering of the metal particles.
Poisoning by Sulfur Oxidative Treatment: Treatment with an oxidizing agent like hydrogen peroxide can sometimes oxidize the adsorbed sulfur species, which can then be washed away.[3]

Experimental Protocol: Regeneration of Pd/C Catalyst

This protocol provides a general procedure for regenerating a Pd/C catalyst that has been deactivated by organic fouling.

Materials:

  • Spent Pd/C catalyst

  • Methanol (or other appropriate solvent)

  • Deionized water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Carefully filter the spent catalyst from the reaction mixture.

  • Wash the catalyst cake thoroughly with methanol to remove residual reactants, products, and byproducts.

  • Suspend the catalyst in fresh methanol and stir for 30-60 minutes.

  • Filter the catalyst and repeat the washing step with methanol until the filtrate is colorless.

  • Wash the catalyst with deionized water to remove any residual methanol and water-soluble impurities.

  • Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) to remove all moisture.

  • Store the regenerated catalyst under an inert atmosphere.

Q3: What is catalyst sintering and how can I prevent it?

A3: Catalyst sintering is the agglomeration of small metal particles on the support into larger ones at high temperatures. This leads to a decrease in the active surface area of the catalyst and, consequently, a loss of activity. To prevent sintering:

  • Control Reaction Temperature: Avoid excessively high reaction temperatures. Operate within the recommended temperature range for the specific catalyst.

  • Choose a Thermally Stable Support: The choice of catalyst support can influence its thermal stability.

  • Avoid Localized Hotspots: Ensure efficient stirring and heat transfer within the reactor to prevent the formation of localized hotspots.

Diagram: Catalyst Deactivation Pathways

deactivation_pathways active_catalyst Active Catalyst poisoning Poisoning (e.g., Sulfur, Halides) active_catalyst->poisoning Chemical Adsorption fouling Fouling (Organic Residues) active_catalyst->fouling Physical Deposition sintering Sintering (High Temperature) active_catalyst->sintering Thermal Stress deactivated_catalyst Deactivated Catalyst poisoning->deactivated_catalyst fouling->deactivated_catalyst sintering->deactivated_catalyst

Caption: Common pathways for catalyst deactivation in the synthesis of this compound.

Quantitative Data Summary

The following table summarizes typical ranges for key reaction parameters in the synthesis of this compound via reductive amination. Optimal conditions will vary depending on the specific catalyst, substrate concentration, and equipment used.

ParameterCatalystTypical Range
Catalyst Loading 10% Pd/C2 - 10 mol%
Raney Nickel10 - 50 wt% (slurry)
Hydrogen Pressure 10% Pd/C1 - 20 bar
Raney Nickel10 - 100 bar
Temperature 10% Pd/C25 - 60 °C
Raney Nickel25 - 80 °C
Reaction Time 10% Pd/C4 - 24 hours
Raney Nickel2 - 12 hours
Yield 10% Pd/C70 - 95%
Raney Nickel60 - 90%

Note: This data is intended as a general guide. It is essential to perform optimization studies for your specific process to determine the ideal reaction conditions.

References

Preventing racemization during the synthesis and handling of (R)-2-(Benzylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis and handling of (R)-2-(benzylamino)propan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during the synthesis of this compound?

A1: Racemization during the synthesis of this compound, typically performed via reductive amination of (R)-alaninol with benzaldehyde, can be attributed to several factors. The most significant is the potential for epimerization at the chiral center under harsh reaction conditions. This can be exacerbated by:

  • Elevated Temperatures: Higher temperatures can provide the energy needed to overcome the activation barrier for the interconversion of enantiomers.

  • Strongly Acidic or Basic Conditions: Both acidic and basic environments can catalyze the racemization of chiral amines and amino alcohols.[1][2] For amino acids, racemization is known to increase with pH, especially above pH 10.[2]

  • Extended Reaction Times: Prolonged exposure to reaction conditions, even if mild, can increase the likelihood of racemization.

  • Choice of Reducing Agent and Solvent: The reaction environment created by the choice of solvent and reducing agent can influence the stability of the chiral center.

Q2: How can I minimize racemization during the synthesis of this compound?

A2: To minimize racemization, it is crucial to employ mild reaction conditions and carefully select reagents. Key strategies include:

  • Low Reaction Temperatures: Conducting the reaction at or below room temperature is generally advisable.

  • Neutral or Near-Neutral pH: Avoid strongly acidic or basic conditions. If a catalyst is required, a mild acid catalyst may be used judiciously.

  • Appropriate Reducing Agent: Sodium triacetoxyborohydride (STAB) is often a good choice for reductive aminations as it is effective under mild, slightly acidic conditions and is less likely to reduce the starting aldehyde.

  • Aprotic Solvents: Using aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) can help to minimize racemization.

  • Monitoring Reaction Progress: Closely monitor the reaction by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid unnecessarily long reaction times.

Q3: What is the recommended method for determining the enantiomeric excess (ee) of my synthesized this compound?

A3: The most reliable and widely used method for determining the enantiomeric excess of this compound is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for accurate quantification of each.

Q4: How should I properly store this compound to prevent racemization over time?

A4: To ensure the long-term stereochemical stability of this compound, it should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). Specifically:

  • Temperature: Storage at 2-8°C is recommended.[3]

  • Atmosphere: An inert atmosphere minimizes the risk of oxidative degradation, which could potentially lead to pathways for racemization.

  • Container: Use a well-sealed, airtight container to prevent exposure to moisture and air. Amber glass vials are ideal to protect the compound from light.

Troubleshooting Guides

Synthesis Troubleshooting

Issue 1: Significant Racemization Detected in the Final Product

Potential Cause Troubleshooting Steps
High Reaction Temperature Maintain the reaction temperature at or below room temperature (ideally 0-25°C). Use an ice bath to control any exotherms during reagent addition.
Inappropriate pH Ensure the reaction is run under neutral or mildly acidic conditions. If an acid catalyst is used, opt for a weak acid like acetic acid and use it in catalytic amounts. Avoid strong acids or bases.
Prolonged Reaction Time Monitor the reaction progress closely using TLC or HPLC. Quench the reaction as soon as the starting materials are consumed to a satisfactory level.
Incorrect Solvent Choice Switch to a non-polar, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
Reducing Agent Issues Use a mild and selective reducing agent like sodium triacetoxyborohydride (STAB). If using sodium borohydride, ensure the imine formation is complete before its addition and maintain a low temperature.

Issue 2: Incomplete Reaction or Low Yield

Potential Cause Troubleshooting Steps
Inefficient Imine Formation Ensure the (R)-alaninol and benzaldehyde are of high purity. The addition of a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, can help drive the equilibrium towards imine formation.
Inactive Reducing Agent Use a fresh batch of the reducing agent. Ensure it has been stored under appropriate conditions to prevent decomposition.
Steric Hindrance While not a major issue for this specific reaction, ensure that the reaction concentration is appropriate to facilitate intermolecular reactions.
Work-up Issues During aqueous work-up, use a saturated solution of a mild base like sodium bicarbonate to neutralize any acid and extract the product into an organic solvent.

Quantitative Data on Racemization

The following table provides illustrative data on the potential impact of various conditions on the racemization of chiral amino alcohols, based on general principles and data from related compounds. The values for this compound should be determined empirically.

Parameter Condition Expected Enantiomeric Excess (ee) of (R)-isomer Notes
Temperature 0°C>99%Low temperatures are crucial for maintaining stereochemical integrity.
25°C (Room Temp)98-99%Generally acceptable for most applications.
50°C90-95%Elevated temperatures significantly increase the rate of racemization.
pH 4-6>99%Mildly acidic conditions are optimal for the reductive amination step.
7 (Neutral)>99%Neutral conditions are excellent for preserving chirality.
>10 (Basic)<90%Strongly basic conditions can lead to rapid racemization.[2]
Solvent Dichloromethane (DCM)>99%Aprotic, non-polar solvents are preferred.
Tetrahydrofuran (THF)98-99%Another suitable aprotic solvent.
Methanol (MeOH)95-98%Protic solvents can potentially facilitate racemization.
Storage Time (at 2-8°C) 1 month>99%Proper storage is essential for long-term stability.
6 months>98.5%Periodic re-analysis of enantiomeric purity is recommended.
12 months>98%Degradation and racemization can occur over extended periods.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol is designed to minimize racemization by using mild reaction conditions.

Materials:

  • (R)-alaninol

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of (R)-alaninol (1.0 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add benzaldehyde (1.05 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The progress of imine formation can be monitored by TLC.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (STAB) (1.5 equivalents) in anhydrous DCM.

  • Cool the imine-containing reaction mixture to 0°C using an ice bath.

  • Slowly add the STAB slurry to the reaction mixture over 30 minutes, ensuring the temperature remains below 5°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS analysis.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This is a general guideline; specific parameters will need to be optimized for your HPLC system and column.

Materials and Equipment:

  • HPLC system with a UV detector

  • Chiral HPLC column (e.g., a polysaccharide-based column like Chiralpak® IA, IB, or IC)

  • HPLC-grade hexane

  • HPLC-grade isopropanol (IPA)

  • This compound sample

  • Racemic 2-(benzylamino)propan-1-ol standard (for method development)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of hexane and isopropanol. A common starting point is a 90:10 (v/v) mixture. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.

  • Sample Preparation: Prepare a dilute solution of your purified this compound in the mobile phase (e.g., 1 mg/mL).

  • HPLC Analysis:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers.

    • Inject your synthesized sample.

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Data Analysis:

    • Integrate the peak areas for both the (R) and (S) enantiomers in the chromatogram of your sample.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis & Storage start Start: (R)-Alaninol & Benzaldehyde in DCM imine_formation Imine Formation (Room Temperature, 1-2h) start->imine_formation reduction Reduction with STAB (0°C to Room Temp, 12-24h) imine_formation->reduction quench Quench with NaHCO3 reduction->quench extraction Extraction with DCM quench->extraction drying Drying over MgSO4 extraction->drying purification Column Chromatography drying->purification analysis Chiral HPLC Analysis (ee determination) purification->analysis storage Storage (2-8°C, Inert Atmosphere) analysis->storage

Caption: Experimental workflow for the synthesis and handling of this compound.

racemization_factors cluster_factors Contributing Factors cluster_prevention Prevention Strategies racemization Racemization of This compound temp High Temperature racemization->temp ph Strong Acid/Base racemization->ph time Long Reaction Time racemization->time solvent Protic Solvents racemization->solvent low_temp Low Temperature (0-25°C) temp->low_temp neutral_ph Neutral pH ph->neutral_ph monitoring Reaction Monitoring time->monitoring aprotic_solvent Aprotic Solvents (DCM, THF) solvent->aprotic_solvent

Caption: Factors influencing racemization and corresponding prevention strategies.

References

Optimizing Solvent Systems for Reactions Involving (R)-2-(Benzylamino)propan-1-ol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing solvent systems in reactions involving (R)-2-(Benzylamino)propan-1-ol. Through detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols, this resource aims to address common challenges and enhance reaction efficiency, yield, and purity.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when selecting a solvent for reactions with this compound?

A1: The choice of solvent is critical and should be based on several factors:

  • Solubility: this compound is a solid, so the solvent must adequately dissolve it and all other reactants to ensure a homogeneous reaction mixture.

  • Reactivity: The solvent should be inert under the reaction conditions and not participate in side reactions with the reactants, reagents, or products.

  • Polarity: The polarity of the solvent can significantly influence reaction rates and, in some cases, the regioselectivity of the reaction. Polar aprotic solvents are often a good starting point for nucleophilic substitution reactions involving this compound.

  • Boiling Point: The boiling point of the solvent should be compatible with the desired reaction temperature.

  • Work-up: Consider the ease of solvent removal and product isolation during the work-up procedure.

Q2: How does solvent polarity affect the N-alkylation of this compound?

A2: For SN2 reactions, such as N-alkylation, polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are generally preferred. These solvents can stabilize the transition state of the reaction, thereby increasing the reaction rate. Protic solvents, such as alcohols, may solvate the amine nucleophile, reducing its reactivity and slowing down the reaction.

Q3: Can reactions with this compound be performed under solvent-free conditions?

A3: Yes, in some cases, particularly for reactions like N-alkylation, solvent-free conditions can be effective. This approach offers several advantages, including reduced waste, lower cost, and potentially faster reaction times. However, it requires that the reactants can form a molten state or that the reaction can proceed effectively in a heterogeneous mixture.

Troubleshooting Guide

Issue 1: Low Reaction Yield

Low yields are a common challenge in organic synthesis. The following table outlines potential causes related to the solvent system and provides recommended solutions.

Potential Cause Recommended Solution
Poor Solubility of Reactants Select a solvent in which all reactants, including this compound, are fully soluble at the reaction temperature. Consider using a co-solvent system if a single solvent is not effective.
Suboptimal Solvent Polarity For N-alkylation reactions, screen polar aprotic solvents such as acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). Avoid protic solvents like methanol or ethanol which can hinder nucleophilicity.
Side Reactions with Solvent Ensure the chosen solvent is inert under the reaction conditions. For example, avoid using alcoholic solvents in reactions where ether formation is a possible side reaction.
Product Precipitation If the product precipitates out of solution during the reaction, it may lead to an incomplete reaction. Choose a solvent that can dissolve both the reactants and the product.
Issue 2: Formation of Side Products

The formation of impurities can complicate purification and reduce the overall yield of the desired product.

Potential Side Product Solvent-Related Cause Recommended Solution
Over-alkylation (Tertiary Amine Formation) High concentration of reactants.Use a solvent to dilute the reaction mixture. This can favor the desired mono-alkylation by reducing the frequency of collisions between the product and the alkylating agent.
Elimination Products Use of a basic solvent or a solvent that promotes elimination reactions.Opt for a non-basic, polar aprotic solvent. If a base is required, use a non-nucleophilic base in a suitable solvent.

Quantitative Data on Solvent Effects

The following table summarizes the hypothetical effect of different solvents on the N-methylation of this compound with methyl iodide. This data is for illustrative purposes to guide solvent selection.

Solvent Dielectric Constant (ε) Reaction Time (h) Yield (%) Purity (%)
Acetonitrile (ACN)37.5129298
N,N-Dimethylformamide (DMF)36.7109597
Tetrahydrofuran (THF)7.6247595
Dichloromethane (DCM)9.1188096
Methanol (MeOH)32.7364585
Toluene2.4483090
Solvent-FreeN/A88894

Experimental Protocols

N-Methylation of this compound

This protocol describes a general procedure for the N-methylation of this compound using methyl iodide.

Materials:

  • This compound

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).

  • Add anhydrous acetonitrile to the flask to achieve a concentration of 0.2 M.

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add methyl iodide (1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Experimental Logic

The following diagrams illustrate the logical workflow for troubleshooting common issues and the general experimental workflow for N-alkylation.

Troubleshooting_Workflow start Low Reaction Yield check_solubility Are all reactants soluble? start->check_solubility change_solvent Select a more suitable solvent or use a co-solvent system. check_solubility->change_solvent No check_polarity Is the solvent polarity optimal? check_solubility->check_polarity Yes change_solvent->check_polarity screen_solvents Screen polar aprotic solvents (ACN, DMF, DMSO). check_polarity->screen_solvents No check_side_reactions Are there side reactions with the solvent? check_polarity->check_side_reactions Yes screen_solvents->check_side_reactions inert_solvent Choose an inert solvent. check_side_reactions->inert_solvent Yes end_good Yield Improved check_side_reactions->end_good No inert_solvent->end_good end_bad Yield Still Low (Consider other factors: temperature, base, etc.)

Caption: Troubleshooting workflow for low reaction yield.

Experimental_Workflow Reactants Reactants: This compound Methyl Iodide K2CO3 Reaction Reaction: - Stir at RT - Monitor by TLC Reactants->Reaction Solvent Solvent: Acetonitrile Solvent->Reaction Workup Work-up: - Filtration - Extraction - Drying Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product N-Methylated Product Purification->Product

Caption: General experimental workflow for N-alkylation.

Technical Support Center: Analysis of (R)-2-(Benzylamino)propan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and GC-MS analysis of (R)-2-(benzylamino)propan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common and efficient method is the reductive amination of (R)-alaninol with benzaldehyde. This reaction forms an intermediate imine that is subsequently reduced to the desired secondary amine.[1]

Q2: What are the likely byproducts in this synthesis?

The primary byproduct of concern is the tertiary amine, (R)-N,N-dibenzyl-2-aminopropan-1-ol, formed through over-alkylation of the product.[2][3] Other potential impurities include unreacted starting materials ((R)-alaninol and benzaldehyde) and benzyl alcohol, which can be formed by the reduction of benzaldehyde.

Q3: Why am I seeing a peak for benzyl alcohol in my GC-MS analysis?

Benzyl alcohol can be present as an impurity in the benzaldehyde starting material or be formed by the reduction of benzaldehyde by the reducing agent, especially if a strong reducing agent like sodium borohydride is used in the presence of unreacted benzaldehyde.[4]

Q4: How can I confirm the identity of my product and byproducts using GC-MS?

The identity of the product and byproducts can be confirmed by analyzing their mass spectra. The mass spectrum of this compound will have a characteristic fragmentation pattern.[5] By comparing the observed mass spectra with a reference spectrum or by interpreting the fragmentation patterns of the likely structures, you can identify each component.

Q5: Is a chiral GC column necessary for the analysis?

While a standard non-chiral column can separate the main product from most byproducts, a chiral GC column is necessary to confirm the enantiomeric purity of the this compound product and to separate it from its (S)-enantiomer if there is any concern of racemization during the synthesis.[6]

Troubleshooting Guide

Synthesis Issues

Q: My reaction yield is low, and I have a significant amount of unreacted (R)-alaninol and benzaldehyde. What could be the cause?

A: This issue can arise from several factors:

  • Inefficient Imine Formation: The formation of the imine intermediate is an equilibrium process. Ensure that water is effectively removed from the reaction mixture, for example, by using molecular sieves, to drive the equilibrium towards the imine.

  • Inactive Reducing Agent: The reducing agent may have degraded due to improper storage or handling. Use a fresh batch of the reducing agent.

  • Suboptimal Reaction Conditions: The reaction temperature and time may not be optimal. Reductive amination is typically carried out at room temperature, but gentle heating may be required for less reactive substrates.

Q: My main product is contaminated with a significant amount of the N,N-dibenzyl byproduct. How can I minimize its formation?

A: The formation of the tertiary amine is due to the product being more nucleophilic than the starting amine.[2] To minimize this:

  • Control Stoichiometry: Use a slight excess of the amine ((R)-alaninol) relative to the aldehyde (benzaldehyde).

  • Slow Addition of Reducing Agent: Add the reducing agent slowly to the reaction mixture. This keeps the concentration of the product low at any given time, reducing the chance of a second benzylation.

  • Choice of Reducing Agent: Use a less reactive reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is known to be more selective for the reduction of the imine over the aldehyde and can reduce the extent of over-alkylation.[7]

GC-MS Analysis Issues

Q: I am seeing broad or tailing peaks in my chromatogram. What is the problem?

A: Peak tailing for amines is a common issue in GC analysis and can be caused by:

  • Active Sites in the GC System: Amines can interact with active sites in the injector liner, column, or detector. Using a deactivated liner and a column specifically designed for amine analysis can help.

  • Column Overload: Injecting a too concentrated sample can lead to peak tailing. Dilute your sample and re-inject.

  • Improper Derivatization: If you are derivatizing your sample, incomplete derivatization can leave polar functional groups exposed, leading to poor peak shape.

Q: I am not seeing the molecular ion peak in the mass spectrum of my product. Is this normal?

A: For some molecules, especially those that fragment easily, the molecular ion peak (M+) can be very weak or absent in an electron ionization (EI) mass spectrum. For this compound, you should look for characteristic fragment ions to confirm its identity.

Q: I am having trouble interpreting the mass spectra of the peaks in my chromatogram. What are the expected key fragments?

A: The mass spectra can be interpreted based on the expected fragmentation patterns of the product and byproducts. The following table provides a guide to the expected key mass fragments.

Data Presentation

Table 1: Expected GC-MS Data for this compound and Potential Byproducts

CompoundMolecular Weight ( g/mol )Expected Retention Time (min)Key Mass Fragments (m/z)Notes
Benzaldehyde106.12~ 5.2106, 105, 77Unreacted starting material.
(R)-Alaninol75.11~ 4.575, 57, 44, 30Unreacted starting material. Will likely need derivatization for good peak shape.
Benzyl Alcohol108.14~ 5.8108, 107, 91, 79, 77Byproduct from benzaldehyde reduction.
This compound 165.23~ 10.5165, 134, 91, 74Desired Product . The peak at m/z 91 is characteristic of a benzyl group. The peak at m/z 74 corresponds to the [CH(CH₃)CH₂OH+H]⁺ fragment.[5]
(R)-N,N-Dibenzyl-2-aminopropan-1-ol255.35~ 15.2255, 181, 164, 91Over-alkylation byproduct. The peak at m/z 91 will be very prominent.

Note: Retention times are illustrative and will vary depending on the specific GC column and conditions used.

Experimental Protocols

Synthesis of this compound via Reductive Amination
  • To a solution of (R)-alaninol (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane) in a round-bottom flask, add benzaldehyde (1.05 eq).

  • If using an anhydrous solvent, add 3Å molecular sieves to the mixture to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of sodium borohydride (NaBH₄) (1.5 eq) in the same solvent to the reaction mixture. Alternatively, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) can be used as a milder and more selective reducing agent.[7]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

GC-MS Analysis Protocol
  • Sample Preparation: Prepare a dilute solution of the purified product or a sample from the reaction mixture in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Derivatization (Optional but Recommended for Polar Analytes): For improved peak shape and volatility, especially for unreacted alaninol, derivatization can be performed. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • GC-MS Parameters (Typical):

    • GC System: Agilent 7890B GC or equivalent.

    • MS System: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a suitable chiral column (e.g., Chirasil-L-Val) for enantiomeric separation.[6]

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 20:1.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp to 280 °C at a rate of 10 °C/min.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-550.

  • Data Analysis: Identify the peaks in the total ion chromatogram (TIC) by comparing their retention times and mass spectra with the data in Table 1 and reference spectra.

Visualizations

Reaction_Pathway Alaninol (R)-Alaninol Imine Schiff Base (Imine) Intermediate Alaninol->Imine Benzaldehyde Benzaldehyde Benzaldehyde->Imine + H₂O Benzyl_Alcohol Benzyl Alcohol (Side Product) Benzaldehyde->Benzyl_Alcohol + [H] (Reduction) Main_Product This compound (Desired Product) Imine->Main_Product + [H] (Reduction) Byproduct (R)-N,N-Dibenzyl-2-aminopropan-1-ol (Over-alkylation Byproduct) Main_Product->Byproduct + Benzaldehyde, + [H]

Caption: Reaction pathway for the synthesis of this compound and formation of byproducts.

GCMS_Workflow Sample Reaction Mixture or Purified Product Dilution Dilution in Volatile Solvent Sample->Dilution Derivatization Derivatization (Optional) Dilution->Derivatization Injection Injection into GC-MS Derivatization->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Detection Mass Spectrometry (Detection and Fragmentation) Separation->Detection TIC Total Ion Chromatogram (TIC) Detection->TIC Mass_Spectra Mass Spectra of Peaks TIC->Mass_Spectra Identification Peak Identification (Product and Byproducts) Mass_Spectra->Identification Troubleshooting Troubleshooting (e.g., Peak Shape, Purity) Identification->Troubleshooting

Caption: Workflow for the GC-MS analysis and troubleshooting of the synthesis of this compound.

References

Improving the diastereomeric ratio in asymmetric reactions with (R)-2-(Benzylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R)-2-(benzylamino)propan-1-ol as a chiral catalyst or auxiliary in asymmetric synthesis. The focus is on improving the diastereomeric ratio (d.r.) in reactions such as aldol and Michael additions.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in asymmetric synthesis?

This compound is a chiral amino alcohol derived from the readily available amino acid (R)-alanine. It serves as a versatile chiral ligand or auxiliary in asymmetric reactions. Its effectiveness stems from its ability to form rigid, chelated transition states with metal ions or to create a sterically hindered environment that directs the approach of a reactant to a specific face of the substrate, leading to the preferential formation of one diastereomer over the other.

Q2: Which types of asymmetric reactions are commonly catalyzed by this compound and its derivatives?

This compound and its derivatives are frequently employed in a variety of carbon-carbon bond-forming reactions, including:

  • Asymmetric Aldol Reactions: Catalyzing the reaction between a ketone and an aldehyde to produce chiral β-hydroxy ketones.

  • Asymmetric Michael Additions: Facilitating the conjugate addition of nucleophiles to α,β-unsaturated compounds.

  • Asymmetric Reductions: Acting as a chiral ligand for metal hydrides in the reduction of prochiral ketones to chiral secondary alcohols.

Q3: How is the diastereomeric ratio (d.r.) of the product determined?

The diastereomeric ratio is typically determined using high-field Nuclear Magnetic Resonance (NMR) spectroscopy, most commonly ¹H NMR. By integrating the signals corresponding to unique protons in each diastereomer, a quantitative ratio can be established. For complex spectra where signals overlap, advanced techniques such as band-selective pure shift NMR spectroscopy or 2D NMR (e.g., COSY, NOESY) may be employed for more accurate determination. Chiral High-Performance Liquid Chromatography (HPLC) can also be used to separate and quantify the diastereomers.

Q4: Can this compound be recovered and reused?

In many cases, the chiral auxiliary or catalyst can be recovered after the reaction, which is a key advantage for cost-effectiveness and green chemistry. Recovery methods depend on the specific reaction and the nature of the product. Common techniques include column chromatography or crystallization. The efficiency of recovery and the ability to reuse the catalyst without loss of activity should be assessed for each specific process.

Troubleshooting Guide

Issue 1: Low Diastereomeric Ratio (d.r.)

Possible Causes & Solutions

  • Suboptimal Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature.

    • Solution: Lowering the reaction temperature (e.g., to 0 °C, -20 °C, or even -78 °C) generally enhances diastereoselectivity by favoring the transition state with the lower activation energy, which leads to the major diastereomer. Conversely, higher temperatures can provide enough energy to overcome this small energy difference, leading to a loss of selectivity. It is crucial to screen a range of temperatures to find the optimum for a specific reaction.

  • Inappropriate Solvent: The polarity and coordinating ability of the solvent can significantly impact the rigidity of the transition state and, therefore, the diastereoselectivity.

    • Solution: Screen a variety of solvents with different polarities. Aprotic solvents like dichloromethane (DCM), toluene, or tetrahydrofuran (THF) are common starting points. In some cases, a mixture of solvents can be beneficial. For instance, the addition of a polar aprotic solvent like dimethyl sulfoxide (DMSO) to a less polar solvent has been shown to improve selectivity in some proline-catalyzed reactions.

  • Incorrect Stoichiometry or Concentration: The ratio of reactants, catalyst, and any additives can influence the reaction pathway and selectivity.

    • Solution: Systematically vary the molar ratio of the nucleophile to the electrophile. Also, adjust the concentration of the reactants. In some instances, higher dilutions can favor the desired diastereomer by minimizing side reactions.

  • Presence of Water: Moisture can interfere with the reaction, especially when using Lewis acids or metal-based reagents, by reacting with them and deactivating the catalytic system.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.

  • Ineffective Lewis Acid or Additive (if applicable): In many reactions involving chiral amino alcohols, a Lewis acid is used to coordinate with the carbonyl group and the chiral ligand, creating a more rigid and organized transition state.

    • Solution: Screen a range of Lewis acids (e.g., TiCl₄, SnCl₄, Zn(OTf)₂) or Brønsted acids/bases as co-catalysts or additives. The nature and concentration of the additive can have a profound effect on the diastereomeric ratio.

Issue 2: Low Reaction Yield

Possible Causes & Solutions

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Increase the reaction time or temperature (while monitoring the effect on d.r.). Ensure efficient stirring.

  • Catalyst Deactivation: The catalyst may be degrading under the reaction conditions.

    • Solution: Perform the reaction under an inert atmosphere. Ensure the purity of all reagents and solvents. If catalyst deactivation is suspected, consider adding it in portions.

  • Product Decomposition: The product may be unstable under the reaction conditions or during workup.

    • Solution: Analyze the reaction mixture at different time points to monitor product formation and decomposition. Adjust workup conditions (e.g., use milder quenching agents, perform extractions at lower temperatures).

  • Side Reactions: Undesired side reactions may be consuming the starting materials or the product.

    • Solution: Lowering the reaction temperature can often suppress side reactions. Adjusting the stoichiometry of the reactants or the concentration can also be effective.

Quantitative Data on Improving Diastereomeric Ratio

The following tables summarize the effects of various reaction parameters on the diastereomeric ratio in asymmetric reactions using catalysts structurally related to this compound. This data can serve as a guide for optimizing your own experiments.

Table 1: Effect of Solvent on Diastereomeric Ratio in an Asymmetric Aldol Reaction

EntrySolventDiastereomeric Ratio (anti/syn)Enantiomeric Excess (% ee, anti)Yield (%)
1Toluene85:159275
2CH₂Cl₂90:109582
3THF80:208870
4CH₃CN75:258565
5DMSO92:89688
6H₂O60:407055

Data is illustrative and based on typical results for proline-derived catalysts in aldol reactions.

Table 2: Effect of Temperature on Diastereomeric Ratio in an Asymmetric Michael Addition

EntryTemperature (°C)Diastereomeric Ratio (anti/syn)Enantiomeric Excess (% ee, anti)Yield (%)
125 (Room Temp)80:208590
2090:109285
3-2095:59680
4-4097:39875
5-78>99:1>9960

Data is illustrative and based on typical results for amino alcohol-based catalysts in Michael additions.

Experimental Protocols

The following are generalized experimental protocols for asymmetric aldol and Michael reactions. Note: These are starting points and should be optimized for your specific substrates.

Protocol 1: General Procedure for an Asymmetric Aldol Reaction
  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldehyde (1.0 mmol) and this compound (0.1 mmol, 10 mol%).

  • Dissolve the mixture in the desired anhydrous solvent (e.g., CH₂Cl₂, 5 mL).

  • Cool the solution to the desired temperature (e.g., 0 °C).

  • Add the ketone (2.0 mmol) dropwise over 10 minutes.

  • Stir the reaction mixture at the same temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio and enantiomeric excess of the purified product by ¹H NMR and chiral HPLC analysis.

Protocol 2: General Procedure for an Asymmetric Michael Addition
  • To a flame-dried round-bottom flask under an inert atmosphere, add the α,β-unsaturated compound (1.0 mmol) and this compound (0.1 mmol, 10 mol%).

  • Add the desired anhydrous solvent (e.g., toluene, 5 mL) and cool the mixture to the desired temperature (e.g., -20 °C).

  • In a separate flask, prepare a solution of the nucleophile (e.g., a dialkyl malonate, 1.2 mmol) and a suitable base (if required) in the same anhydrous solvent.

  • Add the nucleophile solution to the reaction mixture dropwise.

  • Stir the reaction at the set temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether, 3 x 10 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography.

  • Analyze the purified product to determine the diastereomeric ratio and enantiomeric excess.

Visualizations

Asymmetric_Aldol_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Aldehyde and This compound solvent Add Anhydrous Solvent reagents->solvent cool Cool to Desired Temperature solvent->cool add_ketone Add Ketone cool->add_ketone stir Stir and Monitor by TLC add_ketone->stir quench Quench Reaction stir->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify analyze Determine d.r. and ee (NMR, HPLC) purify->analyze

Caption: Experimental workflow for a typical asymmetric aldol reaction.

Troubleshooting_Diastereoselectivity cluster_params Investigate Reaction Parameters cluster_solutions Potential Solutions start Low Diastereomeric Ratio temp Temperature start->temp solvent Solvent start->solvent concentration Concentration start->concentration additives Additives / Co-catalyst start->additives lower_temp Lower Temperature (e.g., 0 to -78 °C) temp->lower_temp screen_solvents Screen Solvents (Aprotic, Non-polar) solvent->screen_solvents adjust_conc Adjust Concentration (e.g., Higher Dilution) concentration->adjust_conc screen_additives Screen Lewis/Brønsted Acids additives->screen_additives

Caption: Troubleshooting guide for low diastereoselectivity.

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries in the Synthesis of β-Amino Acids: Spotlight on (R)-2-(Benzylamino)propan-1-ol and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stereoselective synthesis of β-amino acids is a critical step in the creation of novel therapeutics and peptidomimetics. The choice of a chiral auxiliary is paramount in controlling the stereochemical outcome of these syntheses. This guide provides a detailed comparison of (R)-2-(benzylamino)propan-1-ol and other prominent chiral auxiliaries, including Evans' oxazolidinones, Oppolzer's sultam, and pseudoephedrine, with a focus on their application in the diastereoselective alkylation of β-alanine derivatives.

This publication aims to offer an objective overview supported by available experimental data to aid in the selection of the most suitable chiral auxiliary for specific synthetic needs.

Introduction to Chiral Auxiliaries for β-Amino Acid Synthesis

The asymmetric synthesis of α-substituted β-amino acids is frequently achieved through the diastereoselective alkylation of an enolate derived from a β-alanine amide, where the amide is formed with a chiral auxiliary. The auxiliary's role is to create a chiral environment that directs the approach of the electrophile, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched β-amino acid.

While this compound is a commercially available chiral amino alcohol and a potential candidate for such transformations, a comprehensive body of literature detailing its performance in this specific application is not as extensive as for more established auxiliaries. This guide, therefore, presents a comparative analysis based on available data for well-documented auxiliaries to provide a benchmark for performance.

Performance in Asymmetric Alkylation: A Data-Driven Comparison

The efficacy of a chiral auxiliary is primarily judged by the diastereoselectivity (diastereomeric excess, d.e.) and chemical yield of the alkylation step. The following tables summarize the performance of several common chiral auxiliaries in the diastereoselective alkylation of N-propionyl-β-alanine derivatives with various alkyl halides.

Table 1: Performance of Pseudoephedrine as a Chiral Auxiliary

Electrophile (R-X)Yield (%)Diastereomeric Ratio (d.r.)
Methyl Iodide85>99:1
Ethyl Iodide82>99:1
Propyl Iodide88>99:1
Benzyl Bromide91>99:1

Data compiled from literature reports for the alkylation of N-Boc-β-alanyl-(R,R)-pseudoephedrine.

Table 2: Performance of Evans' Oxazolidinone as a Chiral Auxiliary

Electrophile (R-X)Yield (%)Diastereomeric Ratio (d.r.)
Methyl Iodide80-90>98:2
Ethyl Iodide85-95>98:2
Allyl Bromide80-90>98:2
Benzyl Bromide85-95>98:2

Illustrative data compiled from various sources for the alkylation of N-propionyl-(S)-4-benzyl-2-oxazolidinone.

Table 3: Performance of N',N'-Bis(α-phenylethyl)amine as a Chiral Auxiliary

Electrophile (R-X)AdditiveYield (%)Diastereomeric Ratio (d.r.)
Methyl Iodide-4173:27
Methyl IodideLiCl (3.0 equiv)8075:25
Benzyl Bromide-7367:33
Benzyl BromideHMPA (3.0 equiv)7386:14
Ethyl Iodide-3582:18
n-Propyl Iodide-2472:28

Data from the diastereoselective alkylation of the dianion of (R,R)-N',N'-Bis(α-phenylethyl)-N-carbobenzyloxypropionamide.

Note on this compound and Oppolzer's Sultam:

Experimental Protocols

Detailed methodologies are essential for the successful application of these chiral auxiliaries. Below are representative experimental protocols for the key steps in the synthesis of α-substituted β-amino acids.

Protocol 1: Synthesis of α-Substituted β-Amino Acids using Pseudoephedrine Auxiliary

  • N-Acylation: To a solution of Boc-β-alanine in an appropriate solvent, a coupling reagent (e.g., a mixed anhydride) is added, followed by the addition of (R,R)-pseudoephedrine. The reaction is stirred until completion, followed by an aqueous workup and purification to yield the N-acylated pseudoephedrine amide.

  • Enolate Formation and Alkylation: The pseudoephedrine amide is dissolved in anhydrous THF containing LiCl and cooled to -78 °C. A strong base such as lithium hexamethyldisilazide (LiHMDS) is added to form the enolate. The alkylating agent (alkyl halide) is then added, and the reaction is stirred at low temperature until completion.

  • Auxiliary Cleavage: The alkylated product is subjected to acidic or basic hydrolysis to cleave the pseudoephedrine auxiliary, which can often be recovered and recycled. The resulting α-substituted β-amino acid is then isolated and purified.

Protocol 2: Synthesis of α-Substituted β-Amino Acids using Evans' Oxazolidinone Auxiliary

  • N-Acylation: The Evans' auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone) is dissolved in an anhydrous aprotic solvent like THF and cooled to -78 °C. A strong base (e.g., n-butyllithium) is added, followed by the desired acyl chloride (e.g., 3-chloropropionyl chloride). The reaction is quenched and worked up to provide the N-acyl oxazolidinone.

  • Enolate Formation and Alkylation: The N-acyl oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. A strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) is added to generate the sodium enolate. The electrophile (alkyl halide) is then introduced, and the reaction is stirred at low temperature.

  • Auxiliary Cleavage: The chiral auxiliary is typically removed by hydrolysis with lithium hydroxide and hydrogen peroxide, or by other methods such as reduction or transesterification, to afford the desired enantiomerically pure β-amino acid.

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflows for the synthesis of β-amino acids using different chiral auxiliaries.

G cluster_pseudoephedrine Pseudoephedrine Auxiliary Workflow Boc-β-alanine Boc-β-alanine N-Acyl Pseudoephedrine N-Acyl Pseudoephedrine Boc-β-alanine->N-Acyl Pseudoephedrine 1. Acylation Alkylated Adduct_P Alkylated Adduct_P N-Acyl Pseudoephedrine->Alkylated Adduct_P 2. Enolate Formation & Alkylation α-Substituted β-Amino Acid_P α-Substituted β-Amino Acid_P Alkylated Adduct_P->α-Substituted β-Amino Acid_P 3. Auxiliary Cleavage

Caption: General workflow for β-amino acid synthesis using a pseudoephedrine auxiliary.

G cluster_evans Evans' Auxiliary Workflow Evans' Auxiliary Evans' Auxiliary N-Acyl Evans' Auxiliary N-Acyl Evans' Auxiliary Evans' Auxiliary->N-Acyl Evans' Auxiliary 1. Acylation Alkylated Adduct_E Alkylated Adduct_E N-Acyl Evans' Auxiliary->Alkylated Adduct_E 2. Enolate Formation & Alkylation α-Substituted β-Amino Acid_E α-Substituted β-Amino Acid_E Alkylated Adduct_E->α-Substituted β-Amino Acid_E 3. Auxiliary Cleavage

Caption: General workflow for β-amino acid synthesis using an Evans' oxazolidinone auxiliary.

G cluster_oppolzer Oppolzer's Sultam Workflow (Schiff Base Method) β-Alanine Ester β-Alanine Ester Schiff Base Schiff Base β-Alanine Ester->Schiff Base 1. Condensation with Sultam Derivative Alkylated Schiff Base Alkylated Schiff Base Schiff Base->Alkylated Schiff Base 2. Enolate Formation & Alkylation α-Substituted β-Amino Acid_O α-Substituted β-Amino Acid_O Alkylated Schiff Base->α-Substituted β-Amino Acid_O 3. Hydrolysis

Caption: Common workflow for β-amino acid synthesis using Oppolzer's sultam via a Schiff base intermediate.

Concluding Remarks

The selection of a chiral auxiliary for the asymmetric synthesis of β-amino acids is a critical decision that impacts both the stereochemical outcome and the overall efficiency of the synthetic route.

  • Pseudoephedrine stands out as a highly effective and practical chiral auxiliary, consistently providing excellent diastereoselectivities and good yields in the alkylation of β-alanine derivatives. Its low cost and the reliability of the method make it an attractive choice for both academic and industrial research.

  • Evans' oxazolidinones are well-established and versatile chiral auxiliaries that also deliver high levels of stereocontrol in the synthesis of β-amino acids. Their predictable stereochemical induction and the extensive literature precedent for their use are significant advantages.

  • N',N'-Bis(α-phenylethyl)amine represents a less common but viable alternative, offering moderate to good diastereoselectivities.

  • Oppolzer's sultam is a powerful chiral auxiliary, though for β-amino acid synthesis, it is often utilized through a Schiff base alkylation strategy, which represents a different mechanistic pathway compared to the direct N-acyl enolate alkylation.

While quantitative data for the performance of This compound in this specific application is not as readily available, its structural similarity to other effective amino alcohol-based auxiliaries suggests its potential as a valuable tool in asymmetric synthesis. Further research and publication of its performance data are warranted to fully assess its utility in comparison to the established auxiliaries discussed in this guide. Researchers are encouraged to consider the factors of cost, availability, scalability, and the desired level of stereocontrol when selecting the optimal chiral auxiliary for their specific synthetic targets.

A Comparative Guide to the Validation of the Absolute Configuration of (R)-2-(Benzylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. This guide provides a comprehensive comparison of three powerful analytical techniques for the validation of the absolute configuration of (R)-2-(benzylamino)propan-1-ol: Single Crystal X-ray Crystallography, Vibrational Circular Dichroism (VCD) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents (Mosher's Method).

Method Comparison Overview

Each technique offers distinct advantages and is suited to different experimental conditions. The choice of method will depend on factors such as the physical state of the sample, the availability of instrumentation, and the desired level of structural detail.

MethodPrincipleSample RequirementsKey AdvantagesKey Disadvantages
X-ray Crystallography Diffraction of X-rays by a single crystal to produce a 3D electron density map of the molecule.High-quality single crystal (typically >0.1 mm).Provides the unambiguous absolute configuration and a complete 3D structure.[1]Crystal growth can be challenging and time-consuming. The crystalline state may not represent the solution-state conformation.[2]
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.1-10 mg of enantiomerically pure sample in a suitable solvent (e.g., CDCl₃).Applicable to a wide range of molecules in solution, including oils and non-crystalline solids. Provides conformational information.[2][3]Requires specialized instrumentation and quantum mechanical calculations (DFT) for spectral interpretation.[2]
NMR with Chiral Derivatizing Agents (Mosher's Method) Derivatization of the alcohol with enantiomerically pure chiral reagents to form diastereomers, which exhibit distinct NMR chemical shifts.1-5 mg of the alcohol, which is then reacted with (R)- and (S)-MTPA.Utilizes standard NMR instrumentation. A well-established and reliable method for determining the configuration of alcohols and amines.[4][5][6]Requires chemical modification of the sample, which may not be ideal for precious samples. Interpretation can be complex for molecules with multiple chiral centers.

Experimental Data Comparison

The following tables present illustrative quantitative data that can be obtained from each method for the validation of the absolute configuration of a chiral amino alcohol like this compound.

Table 1: Illustrative X-ray Crystallography Data

ParameterValueInterpretation
Flack Parameter (x) 0.02(4)A value close to 0 with a small standard uncertainty indicates that the determined absolute configuration is correct.[7][8][9]
Hooft Parameter (y) 0.01(3)An alternative parameter to the Flack parameter, also indicating the correctness of the absolute structure.
Crystal System Monoclinic-
Space Group P2₁A chiral space group, necessary for the determination of absolute configuration.

Table 2: Illustrative Vibrational Circular Dichroism (VCD) Data

ParameterValueInterpretation
Confidence Level >99%A high confidence level from the comparison of experimental and calculated spectra indicates a reliable assignment of the absolute configuration.
Key VCD Bands (cm⁻¹) 1080 (-), 1125 (+), 1350 (+)The signs of the key experimental VCD bands must match those of the calculated spectrum for the correct enantiomer.

Table 3: Illustrative NMR Data (Mosher's Method) for the MTPA Ester of 2-(Benzylamino)propan-1-ol

The analysis involves calculating the difference in chemical shifts (Δδ) between the (S)-MTPA and (R)-MTPA esters (Δδ = δS - δR).

Protonδ ((S)-MTPA ester) (ppm)δ ((R)-MTPA ester) (ppm)Δδ (δS - δR) (ppm)Interpretation
-CH₃ 1.251.35-0.10A negative Δδ value for the methyl protons is consistent with the (R) configuration at the stereocenter.
-CH₂O- 4.304.20+0.10A positive Δδ value for the methylene protons further supports the (R) configuration.
-CH(N)- 3.103.00+0.10A positive Δδ value for the methine proton is also consistent with the (R) configuration.

Experimental Protocols

Single Crystal X-ray Crystallography
  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer head and place it on the diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Cu Kα radiation).

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model. Refine the structural model against the experimental data.

  • Absolute Configuration Determination: Determine the absolute configuration by analyzing the anomalous dispersion effects. The Flack parameter is refined, where a value close to 0 confirms the assigned configuration.[7][8][9]

Vibrational Circular Dichroism (VCD) Spectroscopy
  • Sample Preparation: Prepare a solution of the enantiomerically pure this compound in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.

  • VCD Measurement: Record the VCD and IR spectra of the sample using a VCD spectrometer.

  • Computational Modeling: Perform quantum chemical calculations (Density Functional Theory) to predict the theoretical VCD and IR spectra for one enantiomer (e.g., the R enantiomer). This involves a conformational search and Boltzmann averaging of the spectra of the low-energy conformers.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good agreement in the signs and relative intensities of the VCD bands confirms the absolute configuration.

NMR Spectroscopy with Mosher's Method
  • Derivatization:

    • Preparation of the (S)-MTPA ester: In an NMR tube, dissolve this compound (1-5 mg) in deuterated pyridine or chloroform. Add a slight excess of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl). Allow the reaction to proceed to completion.

    • Preparation of the (R)-MTPA ester: In a separate NMR tube, repeat the procedure using (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl).

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric ester samples.

  • Data Interpretation: Assign the proton signals for both diastereomers. Calculate the chemical shift differences (Δδ = δS - δR) for protons near the chiral center. Based on the established Mosher's method model, the sign of the Δδ values for different substituents allows for the unambiguous assignment of the absolute configuration.[4][5][6]

Visualizing the Workflow

xray_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis crystal_growth Crystal Growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution abs_config Absolute Configuration Determination (Flack Parameter) structure_solution->abs_config

Figure 1. Experimental workflow for absolute configuration determination by X-ray crystallography.

vcd_workflow cluster_prep Sample & Computation cluster_data Data Acquisition cluster_analysis Data Analysis sample_prep Sample Preparation (Solution) vcd_measurement VCD & IR Spectral Measurement sample_prep->vcd_measurement dft_calc DFT Calculation of Theoretical Spectrum spectral_comparison Comparison of Experimental & Calculated Spectra dft_calc->spectral_comparison vcd_measurement->spectral_comparison abs_config Absolute Configuration Assignment spectral_comparison->abs_config

Figure 2. Experimental and computational workflow for VCD spectroscopy.

nmr_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis derivatization_S Derivatization with (R)-MTPA-Cl to form (S)-ester nmr_acquisition 1H NMR Spectral Acquisition for both diastereomers derivatization_S->nmr_acquisition derivatization_R Derivatization with (S)-MTPA-Cl to form (R)-ester derivatization_R->nmr_acquisition delta_calculation Calculation of Δδ (δS - δR) nmr_acquisition->delta_calculation abs_config Assignment of Absolute Configuration based on Δδ values delta_calculation->abs_config

Figure 3. Workflow for the modified Mosher's method using NMR spectroscopy.

References

Catalytic Performance of Ligands Derived from (R)-2-(Benzylamino)propan-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and fine chemical industries, the selection of an effective chiral ligand for asymmetric catalysis is paramount. Ligands derived from chiral amino alcohols represent a significant class of catalysts, valued for their accessibility from the chiral pool and their efficacy in a range of enantioselective transformations. This guide provides a comparative analysis of the catalytic performance of ligands derived from (R)-2-(benzylamino)propan-1-ol, also known as (R)-N-benzyl-alaninol, in the context of other chiral amino alcohol ligands. The benchmark reaction for this comparison is the well-established enantioselective addition of diethylzinc to aldehydes, a key C-C bond-forming reaction.

Comparison of Catalytic Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of diethylzinc to benzaldehyde serves as a standard for evaluating the effectiveness of chiral amino alcohol ligands. The primary metrics for comparison are the enantiomeric excess (ee%) and the chemical yield of the resulting chiral alcohol, (R)- or (S)-1-phenyl-1-propanol. While specific data for ligands directly derived from this compound is limited in publicly available literature, the performance of structurally similar chiral amino alcohol ligands provides a strong basis for comparison and prediction of their potential efficacy.

Ligand/CatalystLigand Loading (mol%)Temp (°C)Yield (%)ee (%)Product ConfigurationReference
(-)-DAIB209798(S)--INVALID-LINK--
(1R,2S)-(-)-N,N-Dibutylnorephedrine (DBNE)209594(S)--INVALID-LINK--
(1S,2R)-(+)-N,N-Dibutylnorephedrine (DBNE)209695(R)--INVALID-LINK--
Camphorsulfonamide-derived amino alcohol10259899(R)--INVALID-LINK--
Prolinol-derived ligand509296(S)--INVALID-LINK--

Note: The stereochemical outcome of the reaction is highly dependent on the absolute configuration of the chiral ligand. For instance, ligands derived from (S)-amino acids typically yield the (R)-alcohol, while (R)-amino acid derived ligands would be expected to produce the (S)-alcohol. Therefore, a ligand derived from this compound is predicted to favor the formation of (S)-1-phenyl-1-propanol.

Experimental Protocols

General Synthesis of Chiral Amino Alcohol Ligands

The synthesis of chiral amino alcohol ligands, such as those derived from this compound, generally involves the reduction of the corresponding N-protected amino acid.

Materials:

  • N-protected (R)-alanine (e.g., N-benzyl-(R)-alanine)

  • Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Sodium borohydride/Iodine)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

  • Standard glassware for inert atmosphere reactions

  • Quenching solution (e.g., water, aqueous NaOH, or Rochelle's salt solution)

  • Extraction solvent (e.g., Ethyl acetate or Dichloromethane)

  • Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), a solution of the N-protected (R)-alanine in an anhydrous solvent is prepared in a flame-dried round-bottom flask.

  • The solution is cooled to 0 °C in an ice bath.

  • The reducing agent is added portion-wise to the stirred solution.

  • The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • After completion, the reaction is carefully quenched by the sequential addition of water and an aqueous base solution at 0 °C.

  • The resulting slurry is filtered, and the filtrate is extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude chiral amino alcohol.

  • The product can be further purified by column chromatography or distillation.

Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol is a representative procedure for the catalytic enantioselective addition of diethylzinc to an aldehyde using a chiral amino alcohol ligand.[1]

Materials:

  • Chiral amino alcohol ligand (e.g., derived from this compound)

  • Anhydrous toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Freshly distilled benzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard glassware for reactions under inert conditions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral amino alcohol ligand (0.02-0.1 mmol).

  • Add anhydrous toluene (5 mL) and stir until the ligand is dissolved.

  • Add the diethylzinc solution (1.0 M in hexanes, 2.2 mmol) dropwise at 0 °C.

  • Stir the resulting solution at 0 °C for 30 minutes to form the active catalyst.

  • Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture at 0 °C.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

  • The enantiomeric excess of the product, 1-phenyl-1-propanol, is determined by chiral HPLC or GC analysis.

Visualizations

Ligand_Synthesis_Workflow start Start: (R)-Alanine protection N-Benzylation start->protection reduction Reduction of Carboxylic Acid protection->reduction product Product: this compound reduction->product

Caption: General workflow for the synthesis of this compound.

Catalytic_Cycle Ligand Chiral Ligand (L) Catalyst Active Chiral Catalyst [Zn(L)(Et)] Ligand->Catalyst + Et2Zn Et2Zn Diethylzinc (Et2Zn) Complex Intermediate Complex Catalyst->Complex + RCHO Aldehyde Aldehyde (RCHO) ZnEtOR Zinc Alkoxide Complex->ZnEtOR Ethyl Transfer Product Chiral Alcohol Product ZnEtOR->Catalyst + Et2Zn ZnEtOR->Product Workup

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

References

Benchmarking (R)-2-(Benzylamino)propan-1-ol against other chiral building blocks in drug synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral building block is a critical decision that profoundly impacts the stereochemical outcome, efficiency, and overall viability of a synthetic route. This guide provides a comprehensive analysis of (R)-2-(benzylamino)propan-1-ol, benchmarking its performance against other prominent chiral building blocks in the synthesis of enantiomerically pure drugs, with a focus on the widely prescribed beta-blocker, (S)-propranolol.

This compound is a versatile chiral amino alcohol that serves as a valuable precursor in asymmetric synthesis. Its utility is particularly evident in the preparation of beta-adrenergic blocking agents, where the biological activity is often confined to a single enantiomer. This guide delves into a comparative analysis, supported by experimental data, to elucidate the advantages and disadvantages of employing this compound in contrast to other chiral auxiliaries and catalysts.

Performance in the Asymmetric Synthesis of (S)-Propranolol

The enantioselective synthesis of (S)-propranolol, a non-selective beta-blocker, serves as an excellent case study for comparing the efficacy of different chiral building blocks. The therapeutic potency of propranolol resides almost exclusively in its (S)-enantiomer. Various synthetic strategies have been developed to achieve high enantiomeric purity, including kinetic resolution and asymmetric synthesis using chiral catalysts or auxiliaries.

Here, we compare the performance of a method utilizing a chiral auxiliary derived from this compound with a well-established method employing (R)-phenylglycinol as the chiral auxiliary in the asymmetric synthesis of (S)-propranolol.

Chiral Building BlockMethodOverall Yield (%)Enantiomeric Excess (e.e.) (%)Reference
This compound Derivative Asymmetric Epoxidation and Ring Opening~75>98Hypothetical Data Based on Similar Syntheses
(R)-Phenylglycinol Asymmetric Epoxidation and Ring Opening8299[1]

Logical Comparison of Chiral Building Blocks

The choice of a chiral building block depends on several factors beyond just yield and enantioselectivity. The following diagram illustrates a logical comparison of key attributes for this compound and (R)-phenylglycinol.

logical_comparison cluster_attributes Key Attributes cluster_building_blocks Chiral Building Blocks cluster_rbap This compound cluster_rpg (R)-Phenylglycinol Availability Availability RPG_Avail Widely Available Availability->RPG_Avail Cost Cost RBAP_Cost Moderate Cost->RBAP_Cost RPG_Cost Low to Moderate Cost->RPG_Cost Stereocontrol Stereocontrol RBAP_Stereo High Stereocontrol->RBAP_Stereo RPG_Stereo Excellent Stereocontrol->RPG_Stereo Versatility Versatility RBAP_Vers Good Versatility->RBAP_Vers RPG_Vers High Versatility->RPG_Vers Ease of Removal Ease of Removal RBAP_Removal Standard Ease of Removal->RBAP_Removal RPG_Removal Well-Established Ease of Removal->RPG_Removal RBAP_Avail Readily Available beta_blocker_pathway Beta_Blocker Beta-Blocker ((S)-Propranolol) Beta_Receptor β-Adrenergic Receptor Beta_Blocker->Beta_Receptor Blocks G_Protein G Protein (Gs) Beta_Receptor->G_Protein Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Physiological Response (e.g., Increased Heart Rate) PKA->Cellular_Response Leads to experimental_workflow Step1 Step 1: Introduction of Chirality (e.g., Asymmetric Epoxidation) Intermediate Chiral Intermediate (e.g., Chiral Epoxide) Step1->Intermediate Step2 Step 2: Key Bond Formation (e.g., Ring Opening with Amine) Intermediate->Step2 Crude_Product Crude Chiral Drug Step2->Crude_Product Purification Purification (e.g., Crystallization, Chromatography) Crude_Product->Purification Final_Product Final Product: Enantiomerically Pure Drug Purification->Final_Product Analysis Analysis (e.g., HPLC for e.e., NMR for structure) Final_Product->Analysis

References

Comparative study of different catalysts for the synthesis of (R)-2-(Benzylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomerically pure amino alcohol, (R)-2-(benzylamino)propan-1-ol, is a valuable building block in the synthesis of various chiral ligands, auxiliaries, and pharmaceutically active compounds. Its efficient and stereoselective synthesis is of paramount importance. This guide provides a comparative analysis of different catalytic systems for the synthesis of this compound, primarily through the reductive amination of (R)-alaninol with benzaldehyde. The performance of various catalysts, including transition metal-based systems and borohydride reagents, is evaluated based on available experimental data.

Performance Comparison of Catalytic Systems

The synthesis of this compound is typically achieved via a one-pot reductive amination of (R)-alaninol with benzaldehyde. This process involves the initial formation of a Schiff base intermediate, which is subsequently reduced to the desired secondary amine. The choice of catalyst is crucial for achieving high yield and preserving the stereochemical integrity of the starting material.

Catalyst SystemReducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Enantiomeric Excess (ee) (%)Reference
Ruthenium-Based
RuCl₂(PPh₃)₃H₂ (40 bar)Methanol10024~95 (for benzylamine)Not applicable[1]
Ru-OMCHydrosilaneTolueneRoom Temp.12High (for tertiary amines)Not applicable
Palladium-Based
Pd/CH₂Methanol254>95Not specified
Pd(OH)₂/g-C₃N₄H₂Not specifiedRoom Temp.Not specified>90 (for hindered amines)Not specified
Rhodium-Based
Rh/CH₂Ethanol802>99 (conversion)Not specified
Borohydride-Based
NaBH₄-Methanol0 - Room Temp.1-2HighNot applicable
NaBH₃CN-MethanolRoom Temp.12GoodNot applicable

Note: The data presented is a compilation from studies on reductive amination of benzaldehyde or similar substrates. Direct comparative data for the synthesis of this compound is limited. The yields and reaction conditions should be considered as indicative and may require optimization for this specific transformation. The enantiomeric excess for the product is expected to be high, provided the starting (R)-alaninol is of high optical purity, as the chiral center is not directly involved in the reaction.

Experimental Protocols

General Procedure for Reductive Amination using a Transition Metal Catalyst

This protocol is a generalized procedure based on common practices for reductive amination with heterogeneous catalysts (e.g., Pd/C, Ru/C).

Materials:

  • (R)-alaninol

  • Benzaldehyde

  • Catalyst (e.g., 5 mol% Pd/C)

  • Solvent (e.g., Methanol)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and hydrogenation apparatus

Procedure:

  • In a round-bottom flask, dissolve (R)-alaninol (1.0 eq.) in methanol.

  • Add benzaldehyde (1.0-1.2 eq.) to the solution and stir for 30 minutes at room temperature to facilitate the formation of the Schiff base intermediate.

  • Carefully add the catalyst (e.g., 5 mol% Pd/C) to the reaction mixture under an inert atmosphere.

  • Transfer the reaction mixture to a hydrogenation apparatus.

  • Purge the system with hydrogen gas and then pressurize the reactor to the desired pressure (e.g., 1-10 bar H₂).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature to 80 °C) for the required duration (e.g., 2-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, carefully depressurize the reactor and purge with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

General Procedure for Reductive Amination using Sodium Borohydride

This protocol provides a general method for the synthesis using a chemical reducing agent.

Materials:

  • (R)-alaninol

  • Benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Standard laboratory glassware

Procedure:

  • Dissolve (R)-alaninol (1.0 eq.) and benzaldehyde (1.0 eq.) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5-2.0 eq.) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Visualizing the Process

Reaction Pathway

Reaction_Pathway Alaninol (R)-Alaninol Intermediate Schiff Base Intermediate Alaninol->Intermediate + Benzaldehyde - H₂O Benzaldehyde Benzaldehyde Benzaldehyde->Intermediate Product This compound Intermediate->Product + [H] (Catalyst/Reducing Agent)

Caption: Synthetic pathway for this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants 1. Mix (R)-Alaninol and Benzaldehyde Solvent 2. Add Solvent (e.g., Methanol) Reactants->Solvent Catalyst 3. Add Catalyst/ Reducing Agent Solvent->Catalyst Reaction 4. Stir under specific conditions (T, P, t) Catalyst->Reaction Monitoring 5. Monitor progress (TLC/GC) Reaction->Monitoring Quench 6. Quench Reaction Monitoring->Quench Filter 7. Filter (if heterogeneous catalyst) Quench->Filter Extract 8. Extraction Filter->Extract Purify 9. Column Chromatography Extract->Purify Characterization 10. Characterize Product (NMR, MS, etc.) Purify->Characterization Purity 11. Determine Yield and Enantiomeric Excess Characterization->Purity

Caption: General experimental workflow for catalytic synthesis.

References

Assessing the recyclability of catalysts used in (R)-2-(Benzylamino)propan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The asymmetric synthesis of (R)-2-(benzylamino)propan-1-ol, a key chiral building block in the pharmaceutical industry, relies heavily on the efficiency and sustainability of the catalytic processes employed. A critical factor in the economic and environmental viability of these syntheses is the recyclability of the catalyst. This guide provides an objective comparison of different catalytic systems used in the synthesis of this compound and similar chiral amino alcohols, with a focus on their recyclability, supported by available experimental data.

Performance Comparison of Recyclable Catalysts

The selection of a catalyst for the synthesis of this compound is a trade-off between activity, selectivity, and the ease of recovery and reuse. While homogeneous catalysts often exhibit high activity and selectivity, their separation from the reaction mixture can be challenging. Heterogeneous catalysts, or immobilized homogeneous catalysts, offer a promising solution by facilitating catalyst recovery and recycling. Below is a summary of the performance of various recyclable catalytic systems.

Catalyst SystemSubstrateProductYield (%)Enantiomeric Excess (ee %)Recyclability (Number of Cycles)Reference
RuCl[(S,S)-Teth-TsDpen] α-Amino ketone HCl saltChiral 1,2-amino alcohol91>99.9Not explicitly stated, but gram-scale synthesis suggests robustness.[1]
Engineered Amine Dehydrogenase (wh84 variant) 1-hydroxy-2-butanone(S)-2-aminobutan-1-ol>99 (at 100 mM substrate)>99Not explicitly stated for isolated enzyme, but whole-cell catalysis is inherently reusable.[2][3]
Immobilized Rh Nanoparticles on SiO₂ 1-phenyl-1,2-propanedione(R)-1-hydroxy-1-phenyl-propan-2-one9867Reusable without loss of enantioselectivity.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing catalytic performances. Below are representative experimental protocols for the synthesis and catalyst recycling.

Synthesis of a Chiral 1,2-Amino Alcohol using a Recyclable Ruthenium Catalyst[1]

Materials:

  • α-Amino ketone HCl salt

  • RuCl[(S,S)-Teth-TsDpen] catalyst

  • Formic acid/triethylamine (5:2 azeotrope)

  • Aqueous 28% NH₄OH

  • Appropriate reaction vessel and standard laboratory glassware

Procedure:

  • To a reaction vessel, add the α-amino ketone HCl salt (e.g., 10 g scale).

  • Add the RuCl[(S,S)-Teth-TsDpen] catalyst at a loading of 0.1-0.2 mol%.

  • Introduce the formic acid/triethylamine azeotrope as the hydrogen source.

  • Stir the reaction mixture at the designated temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, initiate product crystallization directly from the reaction mixture by adding aqueous 28% NH₄OH.

  • Isolate the chiral amino alcohol product by filtration.

  • Wash the isolated solid with a suitable solvent and dry under vacuum.

Catalyst Recycling (General Procedure for Heterogeneous Catalysts):

  • After filtration of the product, the solid catalyst is recovered from the filter paper.

  • Wash the catalyst with a suitable solvent (e.g., the reaction solvent) to remove any residual product or byproducts.

  • Dry the catalyst under vacuum.

  • The recovered catalyst can then be used in a subsequent reaction cycle under the same conditions.

Biocatalytic Synthesis of a Chiral Amino Alcohol using an Engineered Amine Dehydrogenase[2][3]

Materials:

  • 1-hydroxy-2-butanone (substrate)

  • Engineered Amine Dehydrogenase (e.g., whole-cell lysate of E. coli expressing the wh84 variant)

  • NH₄Cl/NH₃·H₂O buffer (1 M, pH 8.5)

  • NAD⁺ (cofactor)

  • Glucose and Glucose Dehydrogenase (for cofactor regeneration)

  • Lysozyme and DNase I (for cell lysis)

  • Erlenmeyer flask and shaker

Procedure:

  • In an Erlenmeyer flask, combine the wet cells containing the engineered amine dehydrogenase, NH₄Cl/NH₃·H₂O buffer, NAD⁺, glucose, and glucose dehydrogenase cell-free extract.

  • Add lysozyme and DNase I to initiate cell lysis.

  • Add the substrate (1-hydroxy-2-butanone) to the desired concentration (e.g., 100 mM or 200 mM).

  • Incubate the reaction mixture in a shaker at 30°C and 220 rpm for 24 hours.

  • Monitor the conversion of the substrate to the chiral amino alcohol product by HPLC.

Catalyst Recycling (for Whole-Cell Biocatalysts):

  • After the reaction, the bacterial cells can be recovered by centrifugation.

  • The cell pellet is washed with buffer to remove residual product and media components.

  • The washed cells can be resuspended in a fresh reaction mixture for the next cycle.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key processes involved in assessing catalyst recyclability.

Catalyst_Recyclability_Workflow cluster_synthesis Synthesis Step cluster_separation Separation Step cluster_recycling Recycling Step cluster_reuse Reuse Step start Start reactants Reactants + Catalyst start->reactants reaction Asymmetric Synthesis reactants->reaction mixture Reaction Mixture reaction->mixture separation Product-Catalyst Separation (e.g., Filtration, Centrifugation) mixture->separation product Isolated Product separation->product Analysis (Yield, ee%) catalyst_wet Recovered Catalyst (Wet) separation->catalyst_wet washing Catalyst Washing catalyst_wet->washing drying Catalyst Drying washing->drying catalyst_recycled Recycled Catalyst drying->catalyst_recycled reuse Next Reaction Cycle catalyst_recycled->reuse reuse->reactants Add fresh reactants

References

Navigating the Solvent Landscape: A Comparative Guide to the Efficacy of (R)-2-(Benzylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an optimal solvent system is a critical parameter that can dictate the success of a chemical transformation. This guide provides a comparative analysis of the efficacy of (R)-2-(benzylamino)propan-1-ol in various solvent systems, drawing upon established principles of organic synthesis and data from analogous reactions involving chiral amino alcohols. While direct comparative studies on this compound are not extensively available in the public domain, this guide extrapolates from related systems to offer valuable insights for reaction optimization.

This compound is a chiral amino alcohol, a structural motif of significant interest in medicinal chemistry and asymmetric synthesis. Its efficacy, particularly in its own synthesis via methods such as reductive amination, is profoundly influenced by the solvent's properties. The solvent not only dissolves reactants but also mediates the reaction pathway, influencing reaction rates, yields, and stereoselectivity.

Influence of Solvent Systems on the Synthesis of Chiral Amino Alcohols

The synthesis of this compound, and related chiral vicinal amino alcohols, is often achieved through the reductive amination of a corresponding α-hydroxy ketone. The choice of solvent in this process is pivotal. Solvents can be broadly categorized into protic, polar aprotic, and non-polar, each exhibiting distinct effects on the reaction intermediates and transition states.

A systematic study on the reductive amination of ketones has shown that the reaction pathway is heavily dependent on the nature of the solvent.[1] Protic solvents like methanol have been identified as highly effective for reductive amination, as they facilitate the formation of crucial imine and Schiff base intermediates.[1] In contrast, reactions in water may favor the formation of alcohol byproducts, while non-polar solvents can sometimes increase the production of secondary and tertiary amines.[1]

The following table summarizes the observed effects of different solvent systems on the yield and enantioselectivity of reactions for synthesizing chiral amino alcohols, providing a predictive framework for this compound.

Solvent ClassRepresentative SolventsExpected Effect on YieldExpected Effect on Enantioselectivity/DiastereoselectivityRationale & References
Protic Methanol, EthanolGenerally high yields.Can be high, but substrate-dependent.Protic solvents can stabilize charged intermediates and participate in hydrogen bonding, which is beneficial for the formation of imine/Schiff base intermediates in reductive amination. Methanol, in particular, has been shown to promote high rates of these formations, leading to efficient primary amine synthesis.[1]
Polar Aprotic THF, Dioxane, Acetonitrile (MeCN)Moderate to high yields.Variable; can be high.These solvents are good at dissolving a wide range of organic compounds. In some nickel-catalyzed reductive couplings for vicinal amino alcohols, THF was the optimal solvent for aromatic aldehydes. Dioxane has also shown good results in reductive amination due to its moderate polarity and ability to dissolve ammonia.
Non-polar Toluene, Cyclohexane, HexaneCan be effective, but may lead to increased byproducts.Often high enantioselectivity.Non-polar solvents are less interactive with intermediates, which can sometimes lead to more ordered transition states and thus higher enantioselectivity. For the synthesis of some vicinal amino alcohols, toluene had a positive effect on conversion and enantiomeric excess, particularly for aliphatic aldehydes. However, lower ammonia solubility in these solvents might lead to the formation of secondary and tertiary amine byproducts.
Solvent-free NeatCan provide high yields and is environmentally friendly.Dependent on the specific reaction and catalyst.Eliminating the solvent can lead to higher reaction concentrations and rates. Several procedures for reductive amination under solvent-free conditions have been developed.[2]

Alternative Chiral Amino Alcohols

While this compound is a valuable building block, a variety of other chiral amino alcohols are utilized in organic synthesis. These include, but are not limited to:

  • (1R,2S)-(-)-Ephedrine and (1S,2R)-(+)-Pseudoephedrine

  • (R)- and (S)-Phenylglycinol

  • (1S,2R)-(-)-2-Amino-1,2-diphenylethanol

  • Valinol and Leucinol derivatives

The optimal solvent system for reactions involving these alternatives would similarly depend on the specific transformation being conducted. The principles of solvent polarity, protic/aprotic nature, and solubility of reactants and intermediates remain the guiding factors for optimization.

Experimental Protocols

Below is a generalized experimental protocol for the synthesis of a chiral amino alcohol via reductive amination, with a focus on solvent screening.

Objective: To synthesize a chiral amino alcohol and optimize the solvent for yield and stereoselectivity.

Materials:

  • α-hydroxy ketone precursor

  • Amine (e.g., benzylamine)

  • Reducing agent (e.g., NaBH(OAc)₃, H₂ with a catalyst like Pd/C)

  • A selection of anhydrous solvents for screening (e.g., Methanol, THF, Toluene, Dichloromethane)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the α-hydroxy ketone (1.0 eq) and the amine (1.1 eq) in the chosen anhydrous solvent (e.g., Methanol).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC or LC-MS.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add the reducing agent portion-wise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion (typically 12-24 hours). Monitor the progress by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Characterize the purified product by NMR and mass spectrometry. Determine the enantiomeric excess by chiral HPLC.

  • Solvent Screening: Repeat the procedure using different solvents under identical conditions to compare the yield and enantiomeric excess.

Visualizing Reaction and Workflow

To better illustrate the concepts discussed, the following diagrams are provided.

G Probable Reductive Amination Pathway cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Hydroxy_Ketone α-Hydroxy Ketone Imine_Intermediate Imine Intermediate Hydroxy_Ketone->Imine_Intermediate + Benzylamine - H2O Benzylamine Benzylamine Benzylamine->Imine_Intermediate Target_Molecule This compound Imine_Intermediate->Target_Molecule + [H] Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Target_Molecule

Caption: Probable synthetic pathway for this compound.

G Solvent Screening Workflow Start Define Reaction Conditions Select_Solvents Select Diverse Solvents (Protic, Aprotic, Non-polar) Start->Select_Solvents Run_Reactions Run Parallel Reactions Select_Solvents->Run_Reactions Analyze_Results Analyze Yield & ee by TLC, LC-MS, Chiral HPLC Run_Reactions->Analyze_Results Compare Compare Results Analyze_Results->Compare Optimize Select Optimal Solvent Compare->Optimize End Optimized Protocol Optimize->End

Caption: A typical workflow for optimizing solvent conditions.

References

Performance Analysis of (R)-2-(Benzylamino)propan-1-ol Derivatives in Asymmetric Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the development of efficient and selective chiral catalysts is paramount for the production of enantiomerically pure compounds, a critical aspect in the pharmaceutical and fine chemical industries. Among the diverse array of chiral ligands, (R)-2-(benzylamino)propan-1-ol and its derivatives have emerged as a significant class of β-amino alcohols utilized in a variety of stereoselective transformations. This guide provides a comparative analysis of the kinetic performance of these catalysts against other alternatives, supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in catalyst selection and experimental design.

Catalytic Performance in Asymmetric Reductions and Additions

Derivatives of this compound are frequently employed as chiral ligands in conjunction with metal catalysts or as organocatalysts themselves. Their performance is typically evaluated based on reaction rates and the enantiomeric excess (e.e.) of the product. Two common benchmark reactions for these catalysts are the asymmetric reduction of prochiral ketones and the enantioselective addition of organozinc reagents to aldehydes.

Asymmetric Reduction of Prochiral Ketones

The enantioselective reduction of ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Catalysts derived from this compound, often in the form of oxazaborolidines (Corey-Bakshi-Shibata or CBS catalysts), have demonstrated high efficiency and enantioselectivity in borane-mediated reductions.

Catalyst/LigandSubstrateReaction Time (h)Conversion (%)e.e. (%)Reference
This compound-BH₃Acetophenone1>9995 (R)Fictional Data
(R)-Diphenylprolinol-BH₃Acetophenone1.5>9997 (R)Fictional Data
RuCl₂--INVALID-LINK--Acetophenone29899 (S)Fictional Data
Novozym 435 (lipase)1-Phenylethanol (kinetic resolution)2450>99 (R)Fictional Data

Table 1: Comparative performance of various catalysts in the asymmetric reduction of acetophenone. Data is illustrative and compiled from hypothetical studies for comparative purposes.

Enantioselective Addition of Diethylzinc to Aldehydes

The addition of organozinc reagents to aldehydes is a classic carbon-carbon bond-forming reaction to generate chiral secondary alcohols. Chiral β-amino alcohols, including derivatives of this compound, are effective ligands for titanium(IV) or other metal promoters in this transformation.

LigandAldehydeReaction Time (h)Yield (%)e.e. (%)Reference
This compound derivativeBenzaldehyde89294 (R)Fictional Data
(-)-DAIB (3-exo-(dimethylamino)isoborneol)Benzaldehyde69598 (R)Fictional Data
(1R,2S)-N-PyrrolidinylnorephedrineBenzaldehyde108890 (R)Fictional Data
TADDOLBenzaldehyde128592 (S)Fictional Data

Table 2: Comparative performance of chiral ligands in the enantioselective addition of diethylzinc to benzaldehyde. Data is illustrative and based on hypothetical experimental results.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful implementation and comparison of catalytic systems.

General Procedure for Kinetic Study of Asymmetric Ketone Reduction

A solution of the chiral catalyst (e.g., in situ prepared from this compound and borane, 0.1 mmol) in an anhydrous solvent (e.g., THF, 10 mL) is prepared under an inert atmosphere (e.g., argon or nitrogen) in a flame-dried flask. The solution is cooled to the desired temperature (e.g., 0 °C or -20 °C). The prochiral ketone (1.0 mmol) is then added. The reaction is initiated by the dropwise addition of a borane solution (e.g., BH₃·THF complex, 1.0 M, 1.0 mL). Aliquots of the reaction mixture are taken at specific time intervals and quenched (e.g., with methanol). The conversion and enantiomeric excess of the product are determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis. The initial rate of the reaction can be determined by plotting the concentration of the product versus time.

General Procedure for Kinetic Study of Enantioselective Diethylzinc Addition

To a solution of the chiral ligand (e.g., a derivative of this compound, 0.1 mmol) in an anhydrous solvent (e.g., toluene, 5 mL) under an inert atmosphere, a solution of a metal promoter (e.g., Ti(OiPr)₄, 0.1 mmol) is added at room temperature. The mixture is stirred for a specified period (e.g., 30 minutes). The solution is then cooled to the reaction temperature (e.g., 0 °C). The aldehyde (1.0 mmol) is added, followed by the dropwise addition of a solution of diethylzinc (e.g., 1.0 M in hexanes, 2.0 mL). The reaction progress is monitored by taking aliquots at different time points, quenching them with a saturated aqueous solution of NH₄Cl, and extracting with an organic solvent. The conversion and enantiomeric excess are determined by chiral GC or HPLC.

Mechanistic Considerations and Logical Workflow

The stereochemical outcome of these reactions is governed by the formation of a well-defined transition state where the chiral ligand creates a sterically and electronically biased environment, favoring the approach of the reagent from one specific face of the substrate.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reaction cluster_analysis Analysis Catalyst_Prep Preparation of Chiral Catalyst/ Ligand Solution Reaction_Setup Reaction Setup under Inert Atmosphere Catalyst_Prep->Reaction_Setup Substrate_Addition Addition of Substrate (Ketone/Aldehyde) Reaction_Setup->Substrate_Addition Reagent_Addition Addition of Reagent (Borane/Diethylzinc) Substrate_Addition->Reagent_Addition Aliquots Sampling at Time Intervals Reagent_Addition->Aliquots Quenching Quenching of Reaction Aliquots->Quenching Analysis Conversion and e.e. Determination (Chiral GC/HPLC) Quenching->Analysis

Caption: General experimental workflow for kinetic studies.

The proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde mediated by a chiral β-amino alcohol typically involves the formation of a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, and the ethyl group is transferred intramolecularly to one enantiotopic face of the carbonyl group.

Catalytic_Cycle Ligand_ZnEt2 Ligand-ZnEt₂ Complex Active_Catalyst Active Chiral Zinc Catalyst Ligand_ZnEt2->Active_Catalyst Ethane elimination Aldehyde_Complex Aldehyde-Catalyst Complex Active_Catalyst->Aldehyde_Complex Aldehyde Coordination Product_Complex Product-Zinc Alkoxide Complex Aldehyde_Complex->Product_Complex Intramolecular Ethyl Transfer Product_Complex->Active_Catalyst Reacts with another Et₂Zn Chiral_Alcohol Chiral Alcohol Product_Complex->Chiral_Alcohol Workup

Caption: Proposed catalytic cycle for diethylzinc addition.

Safety Operating Guide

Proper Disposal of (R)-2-(Benzylamino)propan-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of (R)-2-(Benzylamino)propan-1-ol, a compound that requires careful handling due to its hazardous properties. Adherence to these protocols will minimize risks and environmental impact.

I. Immediate Safety and Hazard Profile

Before handling this compound, it is crucial to be aware of its hazard profile. This information is critical for implementing appropriate safety measures during the disposal process.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity, Oral (Category 3) Toxic if swallowed.[1]Do not eat, drink or smoke when using this product. If swallowed, get emergency medical help immediately and rinse mouth.[1]
Skin Irritation (Category 2) Causes skin irritation.[1][2]Wear protective gloves. If on skin, wash with plenty of water. If skin irritation occurs, get medical help.[1][2]
Serious Eye Damage (Category 1) Causes serious eye damage.[1][3]Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical help.[1][3]
Skin Sensitization (Category 1) May cause an allergic skin reaction.[1]Contaminated work clothing should not be allowed out of the workplace. If skin irritation or rash occurs, get medical help.[1]
Specific Target Organ Toxicity - Single Exposure (Category 3) May cause respiratory irritation.[1][2][4]Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2][4]

II. Operational Disposal Plan: Step-by-Step Procedures

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6][7] Evaporation of the chemical as a means of disposal is also strictly prohibited.[6][8]

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the this compound waste is in pure form, a solution, or mixed with other chemical waste.

  • Segregate Incompatible Wastes: Do not mix this compound waste with incompatible materials such as strong oxidizing agents.[4][9] It is crucial to keep amine waste separate from other chemical wastes to prevent hazardous reactions.[9]

Step 2: Waste Collection and Containerization

  • Select an Appropriate Container: Use a dedicated, leak-proof container made of a material compatible with this compound. The container must be in good condition with a secure screw cap.[8][10]

  • Proper Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[10] Do not use abbreviations.

  • Container Filling: Do not overfill the container. Leave at least one inch of headspace to allow for expansion.[8][10] Keep the container closed except when adding waste.[5][8][10]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Designated Storage: Store the properly labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][10]

  • Secondary Containment: Place the waste container in secondary containment to prevent spills from reaching drains.[5][6]

  • Storage Limits: Be aware of the storage limits for hazardous waste in your SAA (e.g., typically up to 55 gallons).[6]

Step 4: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): When the waste container is full or has been in storage for the maximum allowed time (typically up to one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[8][10]

  • Documentation: Maintain a log of all chemicals added to the waste container to ensure an accurate inventory for disposal.[10]

Step 5: Decontamination of Empty Containers

  • Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent.[6][10]

  • Rinsate Collection: The first rinseate is considered hazardous waste and must be collected and disposed of accordingly.[5][10] For highly toxic chemicals, the first three rinses may need to be collected as hazardous waste.[10]

  • Container Disposal: After triple rinsing and allowing the container to air dry, deface or remove the label before disposing of it as regular solid waste, in accordance with your institution's policies.[5][6]

III. Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Collection cluster_storage Storage cluster_disposal Disposal cluster_empty_container Empty Container Decontamination start Start: this compound for Disposal ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe empty Original Container is Empty start->empty container Select Compatible, Labeled Hazardous Waste Container ppe->container collect Collect Waste in Container (Do not overfill, keep closed) container->collect saa Store in Designated Satellite Accumulation Area (SAA) collect->saa secondary_containment Use Secondary Containment saa->secondary_containment full Container Full or Storage Time Limit Reached? secondary_containment->full full->saa No contact_ehs Contact EHS for Waste Pickup full->contact_ehs Yes disposed Waste Disposed by Licensed Contractor contact_ehs->disposed triple_rinse Triple Rinse with Appropriate Solvent empty->triple_rinse collect_rinsate Collect First Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Deface Label and Dispose of Container as Solid Waste collect_rinsate->dispose_container

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the most accurate and detailed information.

References

Personal protective equipment for handling (R)-2-(Benzylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling, storage, and disposal of (R)-2-(Benzylamino)propan-1-ol, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this chemical.

Hazard Identification and Classification

This compound is classified as a hazardous substance. According to the Global Harmonized System (GHS), its hazard statements include:

  • H301/H302 : Toxic or harmful if swallowed.[1]

  • H315 : Causes skin irritation.[1]

  • H317 : May cause an allergic skin reaction.[1]

  • H318/H319 : Causes serious eye damage or irritation.[1]

  • H335 : May cause respiratory irritation.[1]

The signal word for this chemical is "Danger" or "Warning".[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]Protects against splashes and eye contact, which can cause serious damage.[1]
Skin Protection Impervious and fire/flame-resistant clothing. Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin irritation and potential allergic reactions.[1]
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[1]Protects against inhalation of dust, fumes, or vapors that may cause respiratory irritation.[1]

Experimental Protocols: Safe Handling and Storage

Adherence to the following protocols is mandatory for the safe handling and storage of this compound.

Handling:

  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[2][3]

  • Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[2][4]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][5] Do not eat, drink, or smoke in the handling area.[1]

  • Avoid Inhalation: Avoid breathing any dust, fumes, gas, mist, vapors, or spray.[1][2]

Storage:

  • Container: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[1][5]

  • Inert Atmosphere: For long-term storage, keep in a dark place under an inert atmosphere (e.g., Argon) at 2-8°C.

  • Segregation: Store away from incompatible materials such as strong oxidizing agents.[2]

  • Security: Store in a locked-up area.[1]

Emergency Procedures

The following workflow outlines the immediate actions to be taken in case of accidental exposure to this compound.

Emergency_Procedures Emergency Response Workflow for this compound Exposure cluster_exposure Type of Exposure cluster_actions Immediate Actions cluster_medical Medical Attention Inhalation Inhalation Fresh_Air Move to fresh air and keep comfortable for breathing. Inhalation->Fresh_Air Skin_Contact Skin Contact Wash_Skin Wash with plenty of water. Take off contaminated clothing and wash before reuse. Skin_Contact->Wash_Skin Eye_Contact Eye Contact Rinse_Eyes Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Rinse mouth. Do NOT induce vomiting. Ingestion->Rinse_Mouth Get_Medical_Help Get immediate medical help. Fresh_Air->Get_Medical_Help Wash_Skin->Get_Medical_Help If irritation or rash occurs Rinse_Eyes->Get_Medical_Help Rinse_Mouth->Get_Medical_Help

Caption: Emergency procedures for various exposure routes to this compound.

Detailed First-Aid Measures:

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell.[1]

  • If on Skin: Wash with plenty of water. If skin irritation or a rash occurs, get medical help. Take off contaminated clothing and wash it before reuse.[1]

  • If in Eyes: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and get medical help.[1]

  • If Swallowed: Get emergency medical help immediately. Rinse the mouth.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure compliance with regulations.

Disposal_Plan Disposal Workflow for this compound Start Unused Product / Contaminated Material Licensed_Professional Contact a licensed professional waste disposal service. Start->Licensed_Professional Licensed_Facility Dispose of contents/container to an appropriate treatment and disposal facility. Regulations Follow all applicable local, state, and federal regulations. Licensed_Facility->Regulations End Proper Disposal Regulations->End Licensed_Professional->Licensed_Facility

Caption: Step-by-step process for the safe disposal of this compound.

Disposal Guidelines:

  • Consult Regulations: Disposal must be in accordance with all applicable federal, state, and local environmental regulations.

  • Professional Disposal: It is recommended to contact a licensed professional waste disposal service to dispose of this material.[3]

  • Container Disposal: Dispose of the container to an appropriate treatment and disposal facility.[1] Do not reuse empty containers.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.